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  • Product: N2-D-Gluconoyl-L-lysine
  • CAS: 94071-00-8

Core Science & Biosynthesis

Foundational

Discovery and origin of N2-D-Gluconoyl-L-lysine

An In-depth Technical Guide to the Discovery and Origin of N2-D-Gluconoyl-L-lysine For Researchers, Scientists, and Drug Development Professionals Abstract N2-D-Gluconoyl-L-lysine is a chemical modification of the amino...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Origin of N2-D-Gluconoyl-L-lysine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N2-D-Gluconoyl-L-lysine is a chemical modification of the amino acid L-lysine, characterized by the covalent attachment of a gluconoyl group to the alpha-amino (N2) position. This modification is primarily recognized as a consequence of non-enzymatic glycation, a process with significant implications in both food science and biotechnology. In the realm of biopharmaceuticals, the formation of N2-D-Gluconoyl-L-lysine on recombinant proteins, particularly those expressed in Escherichia coli, represents a critical quality attribute that can impact product heterogeneity and stability. This guide provides a comprehensive overview of the discovery, origins, and analytical methodologies related to N2-D-Gluconoyl-L-lysine. It delves into the underlying chemical mechanisms of its formation, drawing connections to the Maillard reaction and cellular metabolic pathways. Furthermore, this document outlines strategies for the mitigation of this modification during recombinant protein production and presents detailed experimental protocols for its detection and characterization.

Introduction: The Emergence of a Novel Lysine Adduct

The post-translational modification of proteins is a fundamental biological process that expands the functional diversity of the proteome. While enzymatic modifications are well-documented, non-enzymatic modifications, often arising from the reaction of proteins with reactive metabolites, are gaining increasing attention for their roles in health and disease, as well as their impact on the quality of biotherapeutics. Lysine, with its two reactive amino groups, is particularly susceptible to such modifications.[1][2]

N2-D-Gluconoyl-L-lysine has emerged as a significant, albeit often undesirable, modification in the context of recombinant protein production.[3] Its discovery is closely tied to the rigorous analytical characterization of heterologous proteins, where unexpected mass shifts and charge heterogeneity pointed towards previously uncharacterized modifications. This guide will explore the journey of identifying N2-D-Gluconoyl-L-lysine, from its initial observations to the elucidation of its formation pathways.

The Dual Origins of N2-D-Gluconoyl-L-lysine

The formation of N2-D-Gluconoyl-L-lysine can be traced back to two primary contexts: the Maillard reaction, prevalent in food chemistry, and metabolic pathways within host cells used for recombinant protein production.

The Maillard Reaction in Food Chemistry

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, is responsible for the color, flavor, and aroma of cooked foods.[4] This reaction cascade also leads to the formation of a variety of advanced glycation end-products (AGEs). While much of the research on lysine in the Maillard reaction has focused on modifications at the ε-amino group (N6), the α-amino group (N2) is also a target. The reaction between glucose and lysine can lead to the formation of Amadori rearrangement products.[5] Subsequent oxidation of these intermediates can result in the formation of gluconoyl adducts. The pH of the environment can influence the relative reactivity of the α- and ε-amino groups.[5]

Metabolic Origin in Recombinant Protein Production

A pivotal discovery in the understanding of N2-D-Gluconoyl-L-lysine formation came from studies on heterologous proteins expressed in E. coli.[3] It was observed that certain proteins exhibited significant levels of gluconoylation. This modification was traced back to the pentose phosphate (PP) pathway, a central metabolic route for the synthesis of nucleotides and NADPH.

The key reactive intermediate in this process is 6-phosphoglucono-δ-lactone (6-PGL), which is produced by the action of glucose-6-phosphate dehydrogenase.[3] This lactone is highly reactive and can acylate the free amino groups of lysine residues on proteins. The subsequent hydrolysis of the phosphate group leads to the stable N2-D-Gluconoyl-L-lysine adduct. The accumulation of 6-PGL, particularly under conditions of high metabolic flux and overexpression of a target protein, can drive the non-enzymatic gluconoylation.

The Chemistry of Formation: A Mechanistic Perspective

The formation of N2-D-Gluconoyl-L-lysine is a non-enzymatic acylation reaction. The electrophilic carbonyl carbon of the gluconoyl donor (e.g., 6-phosphoglucono-δ-lactone) is attacked by the nucleophilic α-amino group of a lysine residue.

Lysine L-Lysine (N2-amino group) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack Gluconolactone 6-Phospho-D-glucono-δ-lactone (from Pentose Phosphate Pathway) Gluconolactone->Intermediate Product N2-(6-Phospho-D-Gluconoyl)-L-lysine Intermediate->Product Ring Opening FinalProduct N2-D-Gluconoyl-L-lysine Product->FinalProduct Hydrolysis Phosphatase Activity Hydrolysis->Product

Caption: Proposed mechanism of N2-D-Gluconoyl-L-lysine formation.

Analytical Methodologies for Detection and Characterization

The identification and quantification of N2-D-Gluconoyl-L-lysine require sensitive and specific analytical techniques. A multi-pronged approach is often necessary for unambiguous characterization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a valuable tool for the separation and detection of N2-D-Gluconoyl-L-lysine.[6] A specific method has been developed for its analysis, which can be adapted for various applications, including in-process monitoring and final product characterization.[6]

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV or Mass Spectrometry (MS)
Note for MS Phosphoric acid should be replaced with formic acid for MS compatibility.
Mass Spectrometry (MS)

Mass spectrometry is indispensable for the definitive identification of N2-D-Gluconoyl-L-lysine. High-resolution mass spectrometry can provide accurate mass measurements of the modified peptide, confirming the elemental composition of the adduct. Tandem mass spectrometry (MS/MS) is used to sequence the modified peptide and pinpoint the exact site of modification on the lysine residue.

Mitigation Strategies in Recombinant Protein Production

Given that N2-D-Gluconoyl-L-lysine is often an undesirable modification in biopharmaceuticals, strategies have been developed to minimize its formation during production.

Metabolic Engineering of the Host Strain

A key strategy to suppress gluconoylation is to prevent the accumulation of the reactive intermediate, 6-phosphoglucono-δ-lactone.[3] This can be achieved by overexpressing the enzyme 6-phosphogluconolactonase (PGL), which catalyzes the hydrolysis of 6-PGL to the less reactive 6-phosphogluconate.[3] This approach effectively diverts the metabolic flux away from the non-enzymatic side reaction.

G6P Glucose-6-Phosphate PGLac 6-Phosphoglucono-δ-lactone G6P->PGLac Oxidation G6PDH Glucose-6-Phosphate Dehydrogenase G6PDH->G6P PG 6-Phosphogluconate PGLac->PG Hydrolysis Gluconoylation Non-enzymatic Gluconoylation PGLac->Gluconoylation PGL 6-Phosphogluconolactonase (Overexpressed) PGL->PGLac PPP Pentose Phosphate Pathway PG->PPP Protein Target Protein (with Lysine residues) Protein->Gluconoylation ModifiedProtein Gluconoylated Protein Gluconoylation->ModifiedProtein

Caption: Metabolic engineering strategy to mitigate gluconoylation.

Process Optimization

In addition to genetic engineering, optimizing fermentation conditions can also help reduce the formation of N2-D-Gluconoyl-L-lysine. This can include controlling the glucose feed rate to avoid overflow metabolism and the accumulation of reactive intermediates.

Experimental Protocols

Protocol for HPLC Analysis of N2-D-Gluconoyl-L-lysine

Objective: To separate and quantify N2-D-Gluconoyl-L-lysine in a sample.

Materials:

  • HPLC system with UV or MS detector

  • Newcrom R1 HPLC column[6]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS)

  • Sample containing or suspected to contain N2-D-Gluconoyl-L-lysine

  • Reference standard of N2-D-Gluconoyl-L-lysine (if available)

Procedure:

  • Prepare the mobile phase by mixing acetonitrile, water, and phosphoric acid (or formic acid for MS) in the desired ratio. The exact gradient will need to be optimized based on the specific sample matrix.

  • Equilibrate the Newcrom R1 column with the initial mobile phase conditions.

  • Prepare the sample by dissolving it in a suitable solvent, compatible with the mobile phase. Filter the sample through a 0.22 µm filter.

  • Inject the prepared sample onto the HPLC system.

  • Run the HPLC method with a suitable gradient program to elute N2-D-Gluconoyl-L-lysine.

  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm for the peptide bond) or a mass spectrometer.

  • If a reference standard is available, run it under the same conditions to determine the retention time and generate a calibration curve for quantification.

  • For samples analyzed by MS, confirm the identity of the peak by its mass-to-charge ratio.

Protocol for Suppression of Gluconoylation in E. coli

Objective: To reduce the level of N2-D-Gluconoyl-L-lysine modification on a recombinant protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector for the target protein

  • Co-expression vector carrying the pgl gene (encoding 6-phosphogluconolactonase) with a compatible origin of replication and antibiotic resistance marker.

  • Growth media (e.g., LB or defined minimal media)

  • Inducer (e.g., IPTG)

  • Antibiotics for plasmid selection

Procedure:

  • Co-transform the E. coli expression strain with the expression vector for the target protein and the co-expression vector for PGL.

  • Select for co-transformants on agar plates containing the appropriate antibiotics.

  • Inoculate a starter culture with a single colony and grow overnight.

  • Inoculate the production culture with the starter culture and grow to the desired optical density (e.g., OD600 of 0.6-0.8).

  • Induce the expression of both the target protein and PGL by adding the inducer (e.g., IPTG).

  • Continue the cultivation for the desired period to allow for protein expression.

  • Harvest the cells by centrifugation.

  • Purify the target protein using appropriate chromatography techniques.

  • Analyze the purified protein for the presence of N2-D-Gluconoyl-L-lysine using HPLC and/or MS to compare the level of modification with a control strain not overexpressing PGL.

Conclusion and Future Perspectives

The discovery and characterization of N2-D-Gluconoyl-L-lysine underscore the importance of in-depth analytical characterization in modern drug development and the intricate interplay between cellular metabolism and protein chemistry. While initially identified as an undesirable byproduct in recombinant protein production, the study of this modification has provided valuable insights into non-enzymatic glycation reactions. Future research may focus on further elucidating the prevalence of this modification in various biological systems and its potential physiological or pathological roles. The development of more sensitive analytical methods and novel mitigation strategies will continue to be of high interest to the biopharmaceutical industry.

References

  • High-pressure effects on Maillard reaction between glucose and lysine - PubMed. (2003, January 15).
  • Discovery of lysine post-translational modifications through mass spectrometric detection. (n.d.).
  • N2-D-Gluconoyl-L-lysine - SIELC Technologies. (2018, May 16).
  • (A) Initial steps in Maillard reaction between glucose and lysine as... - ResearchGate. (n.d.).
  • Formation and Inhibition of N ε -(Carboxymethyl)lysine in Saccharide-Lysine Model Systems during Microwave Heating - MDPI. (2012, October 31).
  • Empowering Peptide Innovation New: Maillard Reaction Products - Iris Biotech GmbH. (n.d.).
  • Maillard Reaction-Like Lysine Modification by a Lipid Peroxidation Product: Immunochemical Detection of Protein-Bound 2-hydroxyheptanal in Vivo - PubMed. (2003, August 29).
  • Progress in research on the formation mechanism and physiological functions of D-amino acids in foods. (2023, January 31).
  • N2,N6-di-D-gluconoyl-L-lysine — Chemical Substance Information - NextSDS. (n.d.).
  • Synthesis and evaluation of Nα,Nε-diacetyl-L-lysine-inositol conjugates as cancer-selective probes for metabolic engineering of GPIs and GPI-anchored proteins - PMC. (n.d.).
  • Poly(L-Lysine) - RCSI Repository. (n.d.).
  • N -(carboxymethyl)lysine: A Review on Analytical Methods, Formation, and Occurrence in Processed Food, and Health Impact - Wageningen University & Research. (2021, December 31).
  • Discovery of lysine post-translational modifications through mass spectrometric detection - PubMed. (n.d.).
  • Synthesis of Nepsilon-protected-L-lysine and gamma-benzyl-L-glutamate N-carboxyanhydrides (NCA) by carbamoylation and nitrosation - PubMed. (2004, October 15).
  • US3839151A - Process for producing l-lysine by fermentation - Google Patents. (n.d.).
  • Synthesis and Characterization of the Novel N ε -9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides - MDPI. (2020, November 27).
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - MDPI. (2023, January 21).
  • Certain L-Lysine Feed Products, Their Methods Of Production And Genetic Constructs For Production - International Trade Commission. (2007, September 25).
  • (PDF) The l -Lysine Story: From Metabolic Pathways to Industrial Production - ResearchGate. (n.d.).
  • Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli | Applied and Environmental Microbiology - ASM Journals. (n.d.).
  • Natural Molecule-Derived Nanogels from Hematoxylin and l-lysine for Biomedical Use with Antimicrobial Properties - PMC. (2024, December 27).
  • Identification of novel protein lysine acetyltransferases in Escherichia coli - bioRxiv. (2018, September 5).

Sources

Exploratory

The Role of N2-D-Gluconoyl-L-lysine in Oxidative Maillard Pathways: Mechanisms, Analytics, and Biopharmaceutical Implications

Abstract The Maillard reaction is traditionally understood as the non-enzymatic condensation of reducing sugars with free amines. However, under oxidative stress or specific metabolic conditions, an "oxidative shunt" occ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Maillard reaction is traditionally understood as the non-enzymatic condensation of reducing sugars with free amines. However, under oxidative stress or specific metabolic conditions, an "oxidative shunt" occurs, leading to the generation of highly electrophilic lactones. The reaction of these lactones with L-lysine produces specific advanced glycation end-products (AGEs), notably N2-D-Gluconoyl-L-lysine (CAS 94071-00-8) . This whitepaper provides an in-depth mechanistic analysis of N2-D-Gluconoyl-L-lysine (N2-GLL) formation, its critical implications as a post-translational modification (PTM) in biomanufacturing, and self-validating analytical workflows for its isolation and quantification.

Mechanistic Grounding: The Oxidative Maillard Shunt

In the classical Maillard reaction, glucose reacts with the ε-amino group of lysine to form a Schiff base, which subsequently undergoes an Amadori rearrangement . However, the kinetics shift dramatically in the presence of reactive oxygen species (ROS) or specific metabolic enzymes.

Under these conditions, glucose or glucose-6-phosphate is oxidized to D-glucono-δ-lactone or 6-phosphoglucono-δ-lactone . These lactones bypass the Schiff base intermediate entirely. They act as potent electrophiles that directly acylate available amino groups via a ring-opening aminolysis reaction, a process termed gluconoylation .

The Causality of Regioselectivity: Why the α-Amine?

L-lysine possesses two primary amines: the α-amine (N2) and the ε-amine (N6). The regioselectivity of gluconoylation is strictly governed by the distinct pKa​ values of these groups.

  • The ε-amino group has a pKa​ of ~10.5, meaning it is almost entirely protonated ( NH3+​ ) and non-nucleophilic at physiological pH (7.4).

  • The α-amino group (N2) has a pKa​ of ~8.9 in free lysine (and drops to ~7.5–8.0 when located at the N-terminus of a peptide) .

Consequently, at pH 7.4, a significantly larger fraction of the N2 amine exists in its unprotonated, nucleophilic state ( NH2​ ). This thermodynamic reality drives the rapid, preferential formation of N2-D-Gluconoyl-L-lysine over its N6 counterpart during oxidative Maillard events.

OxidativeMaillard G D-Glucose GL D-Glucono-δ-lactone (Electrophilic Intermediate) G->GL Oxidation (ROS / Enzymatic) N2 N2-D-Gluconoyl-L-lysine (α-Amide Linkage) GL->N2 + α-NH2 (Fast at pH 7.4) N6 N6-D-Gluconoyl-L-lysine (ε-Amide Linkage) GL->N6 + ε-NH2 (Slow at pH 7.4) LYS L-Lysine (Nucleophile) LYS->N2 LYS->N6

Figure 1: The oxidative Maillard shunt leading to the regioselective formation of gluconoyl-lysine.

Biopharmaceutical Impact: Gluconoylation as a Critical Quality Attribute

Beyond food chemistry, N2-gluconoylation is a critical hurdle in recombinant drug development. When therapeutic proteins are expressed in Escherichia coli strains like BL21(DE3)—which naturally lack the enzyme phosphogluconolactonase (PGL)—6-phosphoglucono-δ-lactone accumulates intracellularly [[1]]([Link]) .

This metabolite spontaneously attacks the N-terminal α-amine (the structural equivalent of the N2 position in free lysine) of the recombinant protein. This +178 Da modification (or +258 Da if the phosphate is retained) neutralizes the positive charge of the N-terminus. This seemingly small alteration can drastically reduce the lipid-binding affinity of membrane-trafficking proteins and introduce unacceptable structural heterogeneity in biotherapeutics, necessitating rigorous Quality Control (QC) monitoring.

Analytical Profiling & Regioisomer Differentiation

Accurate quantification requires differentiating N2-GLL from N6-GLL, as both yield an identical mass shift (+178.047 Da). Table 1 summarizes the quantitative and physicochemical distinctions used to isolate these isomers.

Table 1: Physicochemical and Analytical Profiling of Lysine Gluconoylation Regioisomers
AttributeN2-D-Gluconoyl-L-lysine (α-modification)N6-D-Gluconoyl-L-lysine (ε-modification)
CAS Registry Number 94071-00-8 94071-01-9
Target Functional Group α-amino group (N2)ε-amino group (N6)
Approximate pKa​ ~8.9 (Free AA) / ~7.5 (N-terminus)~10.5 (Side chain)
Nucleophilicity at pH 7.4 High (Significant unprotonated fraction)Low (Predominantly protonated)
Mass Shift ( ΔM ) +178.047 Da+178.047 Da
Primary Biological Context N-terminal modification of recombinant proteinsAdvanced Glycation End-product in tissues
Charge State at pH 7.4 Net +1 (Protonated ε-amine, deprotonated carboxylate)Net 0 (Zwitterionic: Protonated α-amine, deprotonated carboxylate)

Self-Validating Experimental Protocol: Synthesis and LC-MS/MS Characterization

To study N2-GLL in vitro, researchers must employ a self-validating workflow that prevents artifactual glycation during sample preparation. The following protocol leverages kinetic trapping to ensure high-fidelity data.

Phase 1: Reaction Setup
  • Buffer Preparation: Prepare a 100 mM solution of L-Lysine in 50 mM HEPES buffer, strictly adjusted to pH 7.4.

  • Initiation: Add D-glucono-δ-lactone to a final concentration of 50 mM.

    • Causality Note: D-glucono-δ-lactone undergoes rapid spontaneous hydrolysis to gluconic acid in water. Adding it directly to the buffered amine ensures the aminolysis reaction kinetically competes with hydrolysis.

  • Incubation: Incubate the mixture at 37°C for 2 hours.

Phase 2: Kinetic Quenching (Self-Validation Step)
  • Acid Quenching: Terminate the reaction by adding 1% formic acid (v/v) to drop the pH to ~3.0.

    • Causality Note: Acidification instantly protonates all remaining unreacted α-amines ( NH2​→NH3+​ ). Because protonated amines are non-nucleophilic, this step acts as a self-validating failsafe, guaranteeing that no artifactual gluconoylation occurs during downstream processing.

  • Desalting: Purify the mixture using a solid-phase extraction (SPE) C18 cartridge, eluting with 50% acetonitrile/water.

Phase 3: LC-HRMS/MS Analysis
  • Separation: Inject 5 µL of the eluate onto an RP-UHPLC system equipped with a C18 column (2.1 x 100 mm, 1.7 µm). Perform gradient elution using Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Detection: Analyze via ESI-HRMS in positive ion mode. Monitor for the precursor ion [M+H]+ at m/z 325.16 (Free Lysine 147.11 + Gluconoyl 178.05).

  • Orthogonal Validation: Force collision-induced dissociation (CID). The N2-GLL isomer must yield a diagnostic unmodified lysine immonium ion at m/z 84.08. This confirms the ε-amine remains unmodified, proving the acylation is strictly localized to the α-amine.

AnalyticalWorkflow S1 1. In Vitro Incubation (L-Lysine + Gluconolactone, pH 7.4) S2 2. Reaction Quenching (Acidification to pH 3.0) S1->S2 S3 3. RP-UHPLC Separation (C18 Column, Gradient Elution) S2->S3 S4 4. ESI-HRMS/MS Detection (Monitor +178.04 Da Shift) S3->S4

Figure 2: Self-validating workflow for the isolation and MS/MS characterization of N2-GLL.

References

  • Aon, J. C., et al. (2008). Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Applied and Environmental Microbiology. Retrieved from[Link]

  • Brune, K. D., et al. (2021). N-Terminal Modification of Gly-His-Tagged Proteins with Azidogluconolactone. ChemBioChem. Retrieved from [Link]

  • ASBMB Today. (2021). A surprising modification lowers the lipid binding affinity of a membrane trafficking protein. Retrieved from[Link]

  • She, Y. M., et al. (2010). The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. Journal of Biomolecular NMR. Retrieved from[Link]

  • ResearchGate. (n.d.). Initial steps in Maillard reaction between glucose and lysine. Retrieved from [Link]

Sources

Foundational

A Technical Guide to N²-D-Gluconoyl-L-lysine: From Formation as an Early Glycation Product to its Role in Advanced Glycation End-Product (AGE) Pathology

Abstract This technical guide provides a comprehensive examination of N²-D-Gluconoyl-L-lysine, a pivotal early-stage product in the non-enzymatic glycation of proteins. We will explore its formation via the Maillard reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of N²-D-Gluconoyl-L-lysine, a pivotal early-stage product in the non-enzymatic glycation of proteins. We will explore its formation via the Maillard reaction, its chemical identity as an Amadori product, and its crucial role as a precursor to a diverse range of Advanced Glycation End-products (AGEs). This document details the downstream pathological consequences of AGE accumulation, focusing on the activation of the Receptor for Advanced Glycation End-products (RAGE) signaling cascade. Furthermore, we provide detailed, field-proven methodologies for the detection and quantification of N²-D-Gluconoyl-L-lysine, including High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA), to equip researchers and drug development professionals with the essential knowledge for investigating the impact of glycation in health and disease.

The Foundation: Understanding Protein Glycation and Amadori Products

Non-enzymatic glycation is a cascade of reactions that covalently attaches reducing sugars to proteins, lipids, and nucleic acids, fundamentally altering their structure and function. In biological systems, this process is most prominently initiated by the reaction between glucose and the free amino groups of amino acids, particularly the ε-amino group of lysine residues[1][2].

The initial phase of this process, known as the Maillard reaction, leads to the formation of chemically reversible Schiff bases, which subsequently undergo a spontaneous rearrangement to form a more stable ketoamine structure known as an Amadori product[1][3]. N²-D-Gluconoyl-L-lysine (often referred to as fructoselysine, its isomer) is the primary Amadori product formed from the reaction of glucose with lysine. While not considered a classical "advanced" glycation end-product itself, it is the stable, committing step on the pathway to irreversible AGE formation[1]. The accumulation of these early glycation products is a critical initiating event in the pathogenesis of numerous chronic conditions, particularly diabetes and its associated complications[1][4].

The Chemical Pathway: Formation of N²-D-Gluconoyl-L-lysine

The formation of N²-D-Gluconoyl-L-lysine is a two-step process:

  • Schiff Base Formation: The carbonyl group of an open-chain glucose molecule undergoes a nucleophilic attack by the primary amino group of a lysine residue. This reaction results in the formation of an unstable aldimine, or Schiff base, with the release of a water molecule.

  • Amadori Rearrangement: The Schiff base spontaneously undergoes an electronic rearrangement to form a stable 1-amino-1-deoxy-ketose derivative. When the amino acid is lysine, this product is N²-D-Gluconoyl-L-lysine (fructoselysine)[3]. This product is significantly more stable than the Schiff base, and its formation represents a point of no return under physiological conditions, leading to the gradual accumulation of glycated proteins.

G Glucose D-Glucose (Open-Chain Form) invis1 Glucose->invis1 Lysine L-Lysine Residue (on Protein) Lysine->invis1 SchiffBase Unstable Schiff Base (Aldimine) Amadori N²-D-Gluconoyl-L-lysine (Amadori Product) SchiffBase->Amadori Amadori Rearrangement invis2 Amadori->invis2 AGEs Advanced Glycation End-products (AGEs) invis1->SchiffBase Non-enzymatic Condensation invis2->AGEs Oxidation, Dehydration, Cross-linking G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AGE AGEs (e.g., CML, Pentosidine) RAGE RAGE Receptor AGE->RAGE Ligand Binding Adaptor Intracellular Adaptor Proteins (e.g., Dia-1) RAGE->Adaptor MAPK MAPK Pathway Adaptor->MAPK NFkB NF-κB Activation Adaptor->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to Expression of ROS Reactive Oxygen Species (ROS) Transcription->ROS Leads to Expression of

Caption: Simplified AGE-RAGE signaling pathway leading to inflammation.

Analytical Methodologies for N²-D-Gluconoyl-L-lysine

Accurate quantification of N²-D-Gluconoyl-L-lysine is essential for understanding the extent of early glycation in biological and food samples. The primary challenges are its non-chromogenic nature and the complexity of the biological matrix.[5] The two most robust and widely adopted methods are High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with mass spectrometry (MS), is the gold standard for the specific and sensitive quantification of N²-D-Gluconoyl-L-lysine. Reverse-phase (RP) HPLC is a common approach.[6][7]

Data Presentation: Typical HPLC Parameters

ParameterSpecificationRationale & Insights
Column C18 Reverse-Phase (e.g., Newcrom R1) [6]The C18 stationary phase provides hydrophobic retention suitable for separating small polar molecules like amino acid derivatives from a complex mixture. Low silanol activity columns are preferred to minimize peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is an MS-compatible modifier that ensures the analyte is protonated for good ionization in the MS source and helps in achieving sharp peak shapes.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is the organic modifier used to elute the analyte from the C18 column. A gradient elution (increasing %B over time) is typically used for complex samples.
Flow Rate 0.2 - 0.5 mL/minStandard analytical flow rate for 2.1 or 3.0 mm ID columns, providing a balance between resolution and run time.
Detection Tandem Mass Spectrometry (MS/MS)MS/MS in Multiple Reaction Monitoring (MRM) mode provides the highest level of specificity and sensitivity, allowing for quantification even at very low physiological concentrations.[4]
Injection Volume 5 - 20 µLDependent on sample concentration and system sensitivity.

Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a self-validating system for quantifying N²-D-Gluconoyl-L-lysine in protein samples. The inclusion of an isotopic internal standard is critical for trustworthiness, as it corrects for variations in sample preparation and instrument response.

  • Protein Hydrolysis (Critical Step):

    • 1.1: Accurately weigh 1-5 mg of the protein sample into a hydrolysis vial.

    • 1.2: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-N²-D-Gluconoyl-L-lysine). Causality: The internal standard co-elutes with the analyte but is distinguished by mass, allowing for precise quantification by correcting for analyte loss during sample processing.

    • 1.3: Add 1 mL of 6M HCl.

    • 1.4: Purge the vial with nitrogen gas to remove oxygen and prevent oxidative degradation during hydrolysis.

    • 1.5: Seal the vial and heat at 110°C for 20-24 hours to completely hydrolyze the protein into its constituent amino acids and glycated adducts.

  • Sample Cleanup:

    • 2.1: After cooling, centrifuge the hydrolysate to pellet any insoluble material.

    • 2.2: Evaporate the HCl from the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • 2.3: Reconstitute the dried sample in a precise volume (e.g., 200 µL) of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • 2.4: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial. Causality: This step removes particulates that could clog the HPLC column or tubing, ensuring system integrity and run-to-run consistency.

  • LC-MS/MS Analysis:

    • 3.1: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • 3.2: Inject the prepared sample (5-20 µL).

    • 3.3: Run the gradient elution method optimized for the separation of N²-D-Gluconoyl-L-lysine from other amino acids.

    • 3.4: Detect the analyte and internal standard using MS/MS. Set up MRM transitions specific to the parent and fragment ions of both the native analyte and the isotope-labeled standard.

  • Data Analysis:

    • 4.1: Integrate the peak areas for both the analyte and the internal standard.

    • 4.2: Calculate the ratio of the analyte peak area to the internal standard peak area.

    • 4.3: Quantify the amount of N²-D-Gluconoyl-L-lysine in the original sample by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

G Sample Protein Sample + Isotopic Standard Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Cleanup Evaporation & Reconstitution Hydrolysis->Cleanup Filter Filtration (0.22 µm) Cleanup->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC MS MS/MS Detection (MRM) HPLC->MS Data Data Analysis (Ratio to Standard) MS->Data

Caption: Experimental workflow for LC-MS/MS quantification of protein glycation.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput alternative for quantifying N²-D-Gluconoyl-L-lysine, particularly when screening a large number of samples. A competitive ELISA format is typically used for small molecules.

Experimental Protocol: Competitive ELISA

  • Plate Coating:

    • 1.1: Coat a 96-well high-binding microplate with a conjugate of N²-D-Gluconoyl-L-lysine linked to a carrier protein (e.g., Bovine Serum Albumin, BSA). Incubate overnight at 4°C. Causality: This immobilizes the target analyte on the plate surface.

  • Washing and Blocking:

    • 2.1: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

    • 2.2: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. Causality: This step blocks any remaining non-specific binding sites on the plastic, preventing false positive signals.

  • Competitive Reaction:

    • 3.1: Prepare standards of known N²-D-Gluconoyl-L-lysine concentrations and prepare the unknown samples (hydrolyzed protein samples may be required).

    • 3.2: In a separate plate or tubes, pre-incubate the standards/samples with a limited amount of a specific primary antibody against N²-D-Gluconoyl-L-lysine.

    • 3.3: After washing the coated plate, transfer the antibody-sample/standard mixtures to the wells. Incubate for 1-2 hours. Causality: The free analyte in the sample/standard will compete with the analyte coated on the plate for binding to the limited antibody sites. Higher sample concentration leads to less antibody binding to the plate.

  • Detection:

    • 4.1: Wash the plate thoroughly (4-5 times) to remove unbound antibody.

    • 4.2: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) that specifically binds to the primary antibody. Incubate for 1 hour.

    • 4.3: Wash the plate again to remove unbound secondary antibody.

    • 4.4: Add the enzyme substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Analysis:

    • 5.1: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • 5.2: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

    • 5.3: The signal is inversely proportional to the amount of N²-D-Gluconoyl-L-lysine in the sample. Plot a standard curve and determine the concentration in the unknown samples.

Conclusion and Future Directions

N²-D-Gluconoyl-L-lysine represents a critical checkpoint in protein metabolism. As the first stable product of the Maillard reaction, its formation and accumulation are a direct measure of early-stage glycation stress. While it is not a potent cross-linking agent itself, its role as the primary precursor to pathogenic AGEs makes it a fundamentally important biomarker and therapeutic target. Understanding its chemistry, biological consequences, and analytical measurement is paramount for researchers and clinicians working to unravel the complexities of and develop interventions for diabetes, cardiovascular disease, aging, and neurodegeneration. Future research will likely focus on developing more sensitive and field-deployable detection methods and exploring therapeutic strategies aimed at inhibiting the conversion of Amadori products into irreversible, damaging AGEs.

References

  • Title: Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: N2-D-Gluconoyl-L-lysine - SIELC Technologies Source: SIELC Technologies URL
  • Title: Glucoselysine, a unique advanced glycation end-product of the polyol pathway and its association with vascular complications in type 2 diabetes - PubMed Source: Journal of Biological Chemistry URL
  • Title: Role of early glycation Amadori products of lysine-rich proteins in the production of autoantibodies in diabetes type 2 patients - PubMed Source: IUBMB Life URL
  • Title: Glucoselysine, a unique advanced glycation end-product of the polyol pathway and its association with vascular complications in type 2 diabetes - PMC Source: Journal of Biological Chemistry URL
  • Title: Nε-(1-Carboxymethyl)
  • Title: The Advanced Glycation End Product, NE-(Carboxymethyl)
  • Title: NRF2 Activation Suppressed Methylglyoxal-Lysine Dimer-Induced Oxidative Stress and Inflammatory Paracrine Interaction between Macrophages and Adipocytes - PMC Source: Antioxidants URL
  • Title: Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition Source: Molecules URL
  • Title: Cellular signalling of the receptor for advanced glycation end products (RAGE)
  • Title: The Role of Lysine Acetylation in Human Disease - News-Medical.
  • Title: Current Developments in Analytical Methods for Advanced Glycation End Products in Foods Source: Foods URL
  • Title: Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition Source: Molecules URL
  • Title: Amadori reaction between glucose with L-Lysine, and haemoglobin...

Sources

Exploratory

Advanced Synthesis and Site-Selective Modification of Lysine Derivatives

Executive Summary Lysine is a fundamental building block in chemical biology, peptide synthesis, and the development of next-generation therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Characterized by i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lysine is a fundamental building block in chemical biology, peptide synthesis, and the development of next-generation therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Characterized by its highly nucleophilic ϵ -amino group (pKa ~ 10.5), lysine is predominantly positively charged at physiological pH and highly abundant on protein surfaces. While this makes it an accessible target for conjugation, its uniform reactivity presents a massive challenge for site-selectivity. This technical guide systematically reviews the synthesis of lysine derivatives, detailing the causality behind orthogonal protection strategies in peptide chemistry and exploring cutting-edge, kinetically controlled protocols for single-site bioconjugation.

Orthogonal Protection Strategies in Lysine Synthesis

In the synthesis of complex lysine-containing peptides, the α -amino and ϵ -amino groups must be chemically distinguished to prevent unwanted polymerization and side reactions. This is achieved through "orthogonal protection"—a strategy where specific protecting groups can be removed under completely different chemical conditions without compromising the others ().

The Causality of Protecting Group Selection

The selection of protecting groups dictates the entire synthetic workflow:

  • Boc (tert-Butoxycarbonyl): Acid-labile. It is cleaved by trifluoroacetic acid (TFA) via carbocation formation. It is highly orthogonal to base-labile and hydrogenolysis-labile groups.

  • Fmoc (Fluorenylmethyloxycarbonyl): Base-labile. Cleaved by secondary amines (e.g., piperidine) via a β -elimination mechanism. It is the industry standard for solid-phase peptide synthesis (SPPS).

  • Z / Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis (H₂, Pd/C) or extremely strong acids (HF). It is ideal for solution-phase synthesis where transient acid/base treatments are used for other groups ().

  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved by 2-4% hydrazine. It is highly orthogonal to both Boc and Fmoc, allowing late-stage functionalization of the ϵ -amine on-resin (1)[1].

  • Electrochemical Protecting Groups (e-PGs): Recent sustainability advances utilize 1,3-dithiane-based e-PGs. Under constant potential electrolysis, deprotection proceeds selectively without harsh reagents, maintaining orthogonality to Alloc, Boc, Dde, and Fmoc (2)[2].

Quantitative Comparison of Orthogonal Protecting Groups
Protecting GroupPrimary PositionCleavage ReagentCleavage MechanismOrthogonality / Notes
Boc α
  • or ϵ -amine
95% TFAAcidolysisOrthogonal to Fmoc, Z, Alloc
Fmoc α -amine20% PiperidineBase-catalyzed β -eliminationOrthogonal to Boc, Z, Dde
Z (Cbz) ϵ -amineH₂, Pd/C or HFHydrogenolysis / Strong AcidOrthogonal to Boc (if H₂ is used)
Dde ϵ -amine2-4% HydrazineNucleophilic displacementOrthogonal to Boc, Fmoc, Acm
1,3-dithiane ϵ -amineConstant potentialElectrochemical oxidationOrthogonal to Boc, Fmoc, Alloc
Protocol: Solution-Phase Synthesis of L-Aspartyl-L-lysine

This self-validating protocol utilizes a Boc/Bzl/Z orthogonal strategy to synthesize a dipeptide, ensuring absolute regiocontrol ().

Step-by-Step Methodology:

  • Amine Liberation: Dissolve H-Lys(Z)-OMe hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.0 eq) and stir for 15 minutes.

    • Causality: DIPEA neutralizes the hydrochloride salt, generating the free, nucleophilic α -amine required for the subsequent coupling step.

  • Activation and Coupling: In a separate flask, dissolve Boc-Asp(OBzl)-OH (1.0 eq) and HOBt (1.1 eq) in minimal anhydrous DMF/DCM at 0 °C. Add DCC (1.1 eq) and stir for 15 minutes. Add the liberated amine from Step 1. Stir at 0 °C for 2 hours, then room temperature overnight.

    • Causality: HOBt suppresses racemization of the activated aspartic acid and forms a highly reactive ester intermediate, ensuring high-yield peptide bond formation.

  • Hydrogenolysis (Z and Bzl Removal): Isolate the intermediate, dissolve in MeOH, and add 10% Pd/C catalyst. Stir under an H₂ atmosphere overnight.

    • Causality: Catalytic hydrogenolysis selectively cleaves the benzyl-based protecting groups (Z on the ϵ -amine and Bzl on the carboxyl) while leaving the acid-labile Boc group completely intact.

  • Acidolysis (Boc Removal): Filter the Pd/C through Celite. Treat the concentrated filtrate with a cleavage cocktail of 95% TFA and 5% H₂O for 1-2 hours. Precipitate in cold diethyl ether.

    • Causality: TFA provides the highly acidic environment necessary to cleave the Boc group via carbocation formation. Water acts as a scavenger to prevent side reactions, yielding the pure L-Aspartyl-L-lysine TFA salt.

Site-Selective Lysine Bioconjugation in Proteins

Modifying native proteins (e.g., monoclonal antibodies) requires shifting from absolute protecting group control to exploiting the microenvironment of specific lysine residues. Traditional N-hydroxysuccinimide (NHS) esters react stochastically with multiple surface lysines, resulting in highly heterogeneous mixtures (3)[3].

To overcome this, modern chemical biology relies on three primary mechanisms to achieve single-site selectivity: kinetic control via local pKa tuning, proximity-induced modification (e.g., affinity tethering), and highly specific enzyme-directed approaches (4)[4].

LysineStrategies Root Site-Selective Lysine Modification Direct Direct Modification (Microenvironment) Root->Direct Enzymatic Enzymatic Approaches (High Specificity) Root->Enzymatic Proximity Proximity-Induced (Affinity/Tethering) Root->Proximity Kinetic Kinetic Control via Local pKa Direct->Kinetic PFP PFP Esters (e.g., K188) Direct->PFP Sortase Sortase A / Pilin Enzymatic->Sortase Transam Transaminases Enzymatic->Transam CLT Cysteine-to-Lysine Transfer (CLT) Proximity->CLT Affinity Affinity Ligands Proximity->Affinity

Figure 1: Logical framework of site-selective lysine modification strategies.

Protocol: K188-Directed Site-Selective Bioconjugation using PFP Esters

This methodology details the site-selective conjugation of Pentafluorophenyl (PFP) esters to Lys188 (K188) on antibodies, yielding highly homogeneous radioimmunoconjugates or ADCs (5)[5].

Step-by-Step Methodology:

  • Buffer Exchange: Exchange the target antibody (e.g., Pertuzumab) into a slightly basic buffer (pH 8.0 - 8.5) using spin filtration.

    • Causality: A higher pH increases the fraction of unprotonated, nucleophilic ϵ -amines across the protein surface, priming the system for conjugation.

  • Reagent Addition: Add 5-10 molar equivalents of a PFP-ester functionalized payload (e.g., N3-PEG8-PFP) to the antibody solution.

  • Kinetic Incubation: Incubate the mixture at room temperature for 1-2 hours.

    • Causality: Unlike highly reactive NHS esters that label stochastically, PFP esters are moderately reactive. The selectivity is kinetically driven; the transition state of the PFP-ester/K188 ligation is uniquely stabilized by nearby histidine (H189) and aspartic acid (D151) residues. This microenvironment allows K188 to react exponentially faster than the ~40 other surface lysines (5)[5].

  • Purification: Remove unreacted PFP esters via size-exclusion chromatography (SEC).

  • Bioorthogonal Click (Optional): If an azide-PFP ester was utilized, perform a strain-promoted alkyne-azide cycloaddition (SPAAC) with a DBCO-functionalized payload to yield the final, highly homogeneous conjugate without cross-reactivity.

Conclusion

The synthesis and modification of lysine derivatives have evolved from fundamental orthogonal protection schemes to highly sophisticated, site-selective bioconjugation technologies. By understanding the thermodynamic properties of protecting groups and the kinetic microenvironments of native ϵ -amines, researchers can design self-validating protocols that yield homogeneous, stable, and highly functionalized peptide and protein conjugates.

References

  • Baker, J.R. et al. "Site-selective lysine conjugation methods and applications towards antibody–drug conjugates." PMC - NIH.
  • "Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine." Benchchem.
  • "Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins." MDPI.
  • "An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins." Royal Society Publishing.
  • "Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis." ChemRxiv.
  • "Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions." RSC Publishing.
  • "Lys Conjugation." BOC Sciences.
  • "Lysine-Directed Site-Selective Bioconjugation for the Creation of Radioimmunoconjugates." ACS Publications.

Sources

Foundational

An In-depth Technical Guide to the Identification of Early-Stage Maillard Reaction Products

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the identification of early-stage Maillard reaction products. Moving beyond a simple recitation o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the identification of early-stage Maillard reaction products. Moving beyond a simple recitation of protocols, this document delves into the underlying chemistry, the rationale for analytical choices, and the practical application of key techniques to ensure robust and reliable characterization of these critical intermediates.

The Crucial Early Steps: A Foundation of Complexity

The Maillard reaction, a form of non-enzymatic browning, is a cascade of chemical reactions between the carbonyl group of a reducing sugar and the nucleophilic amino group of an amino acid, peptide, or protein.[1][2] While often associated with the desirable aromas and colors of cooked foods, its implications extend to drug stability, protein modification, and the progression of age-related diseases.[2][3][4] The initial, colorless phase of this reaction sets the stage for the entire process, forming key intermediates that dictate the subsequent reaction pathways.[1]

The reaction commences with the condensation of a reducing sugar, such as glucose, with an amino compound to form a Schiff base, also known as a glycosylamine.[5][6] This initial product is unstable and can undergo reversible reactions.[7] The critical next step is the Amadori rearrangement, where the Schiff base isomerizes to form a more stable 1-amino-1-deoxyketose, commonly referred to as an Amadori product.[1][2][6] When the initial sugar is a ketose, a similar rearrangement, known as the Heyns rearrangement, occurs, yielding a 2-amino-2-deoxyaldose, or a Heyns product.[1] These relatively stable ketoamine and aldoamine compounds are the primary targets for identification in the early stages of the Maillard reaction.

Maillard_Early_Stage Reducing_Sugar Reducing Sugar (e.g., Glucose) Schiff_Base Schiff Base (Glycosylamine) Reducing_Sugar->Schiff_Base Condensation Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Schiff_Base Amadori_Product Amadori Product (1-Amino-1-deoxyketose) Schiff_Base->Amadori_Product Amadori Rearrangement Heyns_Product Heyns Product (2-Amino-2-deoxyaldose) Schiff_Base->Heyns_Product Heyns Rearrangement (from ketose)

Caption: Initial steps of the Maillard reaction, forming Schiff bases and their subsequent rearrangement products.

The Analytical Imperative: Choosing the Right Tools

The identification and quantification of early-stage Maillard reaction products are challenging due to their often transient nature, structural similarity to parent molecules, and the complexity of the reaction mixture. A multi-pronged analytical approach is therefore essential for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Maillard reaction products.[8] Its primary advantage lies in its ability to separate non-volatile, water-soluble compounds directly from the reaction mixture without the need for derivatization.

  • Rationale for Use: HPLC provides the necessary resolution to separate the structurally similar Amadori and Heyns products from the unreacted starting materials (sugars and amino acids) and from each other. The choice of column and mobile phase is critical for achieving optimal separation.

  • Column Selection: Reversed-phase columns, such as C18, are commonly employed for separating these polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be effective alternatives.

  • Detection: UV detection is often used, as the carbonyl group of the Amadori product exhibits some absorbance. However, for more sensitive and specific detection, coupling HPLC with mass spectrometry is the preferred approach.

Mass Spectrometry (MS): Unveiling Molecular Identities

Mass spectrometry (MS), particularly when coupled with HPLC (HPLC-MS), is an indispensable tool for the definitive identification of Maillard reaction products.[9][10] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of elemental compositions.[9][10]

  • Rationale for Use: MS provides molecular weight information, which is crucial for identifying the specific sugar and amino acid that have reacted. Tandem mass spectrometry (MS/MS) allows for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions.

  • Ionization Techniques: Electrospray ionization (ESI) is the most common ionization method for these polar, non-volatile compounds.

  • Differentiating Isomers: A significant challenge is the differentiation of isomeric Amadori and Heyns products, which have the same molecular weight.[3] Recent studies have shown that analyzing the ratios of specific neutral loss fragment ions in tandem mass spectra can allow for their differentiation and relative quantification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the chemical structure of molecules.[11] While not as high-throughput as HPLC-MS, it is invaluable for the unambiguous identification of novel Maillard reaction products and for confirming the structures of known compounds.[11]

  • Rationale for Use: NMR can definitively determine the connectivity of atoms within a molecule, confirming the formation of the C-N bond and the rearrangement of the sugar moiety.

  • Key Experiments: ¹H and ¹³C NMR are fundamental for initial structural characterization.[12] Advanced 2D NMR techniques, such as COSY and HMBC, can be used to establish the complete structural framework.

  • Isotope Labeling: The use of isotopically labeled starting materials (e.g., ¹³C-glucose or ¹⁵N-amino acids) can greatly simplify the interpretation of NMR spectra and provide definitive proof of reaction pathways.[13]

Analytical_Workflow Sample_Prep Sample Preparation (e.g., Extraction, Derivatization) HPLC HPLC Separation Sample_Prep->HPLC NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR For Structural Confirmation UV_Vis UV-Vis Detection HPLC->UV_Vis Preliminary Screening MS Mass Spectrometry (HRMS, MS/MS) HPLC->MS Definitive Identification Data_Analysis Data Analysis & Structure Elucidation MS->Data_Analysis NMR->Data_Analysis

Caption: A comprehensive analytical workflow for the identification of early-stage Maillard reaction products.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the reliable identification of early-stage Maillard reaction products. It is crucial to optimize these methods based on the specific sample matrix and analytical instrumentation.

Sample Preparation: The Foundation of Accurate Analysis

Proper sample preparation is critical to remove interfering substances and to concentrate the analytes of interest.[14] The choice of method will depend on the complexity of the sample matrix.

Protocol 1: General Sample Preparation for Liquid Samples

  • Dilution: Dilute the sample with an appropriate solvent (e.g., deionized water, methanol) to a concentration suitable for analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Solid-Phase Extraction (SPE) (Optional): For complex matrices, use an appropriate SPE cartridge to remove interfering compounds and concentrate the analytes.

Protocol 2: Extraction from Solid Food Matrices

  • Homogenization: Homogenize the solid sample with a suitable extraction solvent (e.g., a mixture of water and an organic solvent).

  • Centrifugation: Centrifuge the homogenate to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted Maillard reaction products.

  • Fat Removal (if necessary): For high-fat samples, a defatting step using a non-polar solvent (e.g., hexane) may be required.[14] Soxhlet extraction can also be employed for efficient fat removal.[14]

  • Filtration: Filter the final extract through a 0.45 µm syringe filter before analysis.

HPLC-MS Analysis: The Core Identification Workflow

This protocol outlines a general method for the separation and identification of Amadori and Heyns products using HPLC coupled to a high-resolution mass spectrometer.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution:

Time (min)% B
0.02
10.030
12.095
14.095
14.12
16.02

MS Parameters:

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 325 °C.

  • Drying Gas Flow: 8 L/min.

  • Nebulizer Pressure: 40 psi.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: Both full scan MS and data-dependent MS/MS.

Data Analysis:

  • Extract the ion chromatograms for the expected m/z values of the Amadori/Heyns products.

  • Confirm the elemental composition based on the accurate mass measurement from the full scan MS data.

  • Analyze the MS/MS spectra to identify characteristic fragment ions, such as the loss of water and formaldehyde.

  • Compare the fragmentation patterns to differentiate between isomeric Amadori and Heyns products.[3]

Key Characteristics of Early-Stage Maillard Reaction Products

The following table summarizes the key characteristics of the primary early-stage Maillard reaction products.

ProductGeneral StructureFormationKey Analytical Features
Schiff Base Imine formed between a sugar and an amino compoundInitial condensation reactionGenerally unstable and difficult to isolate; often detected as a transient intermediate.
Amadori Product 1-Amino-1-deoxyketoseRearrangement of a Schiff base derived from an aldoseStable enough for chromatographic separation; characteristic MS/MS fragmentation patterns.
Heyns Product 2-Amino-2-deoxyaldoseRearrangement of a Schiff base derived from a ketoseIsomeric with the corresponding Amadori product; can be differentiated by specific MS/MS fragment ion ratios.

Conclusion: A Pathway to Deeper Understanding

The identification of early-stage Maillard reaction products is a critical endeavor for understanding and controlling this complex reaction in various scientific and industrial contexts. By employing a combination of robust analytical techniques, particularly HPLC-MS, and adhering to rigorous experimental protocols, researchers can gain valuable insights into the initial steps of the Maillard reaction. This knowledge is fundamental for developing strategies to modulate the reaction for desirable outcomes, such as enhancing food flavor, improving drug stability, and mitigating the formation of harmful advanced glycation end products.

References

  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC. (n.d.).
  • The Chemistry of Schiff Base Formation: Impact on Flavor, Aging, and Shelf Life. (2026, March 21).
  • Maillard reaction - Brewing Forward. (2024, May 14).
  • Sample preparation for sugar and melanoidin measurement during the Maillard reaction. (2025, November 30).
  • Maillard Reaction Steps Explained | PDF - Scribd. (n.d.).
  • The Maillard reaction and Amadori rearrangement - Bio-Synthesis. (2017, January 4).
  • Differentiation and Quantitation of Coeluting Isomeric Amadori and Heyns Peptides Using Sugar-Specific Fragment Ion Ratios | Analytical Chemistry - ACS Publications. (2022, May 25).
  • Elucidation of chemical pathways in the maillard reaction by 17O-NMR spectroscopy. (2005, June 15).
  • Differentiation and Quantitation of Coeluting Isomeric Amadori and Heyns Peptides Using Sugar-Specific Fragment Ion Ratios - PubMed. (2022, June 7).
  • Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food. (2024, October 11).
  • Sample preparation for sugar and melanoidin measurement during the Maillard reaction. (2026, January 20).
  • The Simultaneous Analysis of Amadori and Heyns Compounds in Dried Fruits by High Performance Liquid Chromatography Tandem Mass Spectrometry | Semantic Scholar. (2017, April 1).
  • Carbon-13 NMR study of some Maillard reaction products arising from D-glucose-DL-alanine interactions | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.).
  • Chemical methods and techniques to monitor early Maillard reaction in milk products; A review - PubMed. (n.d.).
  • Optimizing the Maillard Reaction to Improve Food Flavor and Taste - News-Medical.Net. (2019, December 20).
  • Maillard reaction in food technologies. (n.d.).
  • Maillard Reaction Intermediates and Related Phytochemicals in Black Garlic Determined by EPR and HPLC Analyses - MDPI. (2020, October 7).
  • Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives - ResearchGate. (2024, October 1).
  • Full article: Chemical methods and techniques to monitor early Maillard reaction in milk products; A review - Taylor & Francis. (2018, February 16).
  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025, October 15).
  • Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. (n.d.).
  • Identification of the Maillard reaction intermediates as divalent iron complexes in alanine/glucose/FeCl2 model system using ESI/qTOF/MS/MS and isotope labelling technique - PMC. (n.d.).
  • Analysis of Amadori Compounds by High-Performance Cation Exchange Chromatography Coupled to Tandem Mass Spectrometry - Imre Blank's. (n.d.).
  • Maillard Reaction - LATU. (n.d.).
  • Analytical Methods for the Determination of Maillard Reaction Products in Foods. An Introduction | Request PDF - ResearchGate. (n.d.).
  • Elucidation of chemical pathway in the Maillard reaction by 17O NMR Spectroscopy - Imre Blank's. (n.d.).
  • Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine - RSC Publishing. (2017, September 25).
  • STUDY OF MAILLARD REACTIONS WITH COUPLED CHROMATOGRAPHIC AND SPECTROSCOPIC TECHNIQUES. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: Mass Spectrometric Characterization of N2-D-Gluconoyl-L-lysine

Executive Summary N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8) is a highly specific glycated amino acid that presents significant analytical challenges in modern drug development. It is frequently encountered in two distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8) is a highly specific glycated amino acid that presents significant analytical challenges in modern drug development. It is frequently encountered in two distinct contexts: as a process-related impurity in small-molecule formulations (e.g., glucosamine APIs) and as a spontaneous post-translational modification (PTM) in recombinant biotherapeutics.

Because this modification adds a highly polar moiety to the target molecule, traditional UV-based chromatographic methods lack the specificity and retention required for accurate quantification. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to isolate, detect, and structurally validate N2-D-Gluconoyl-L-lysine, ensuring high-fidelity data for quality control and structural biology.

Mechanistic Causality: The Origin of N2-Gluconoylation

To analyze a molecule effectively, one must understand its origin. In recombinant proteins expressed in Escherichia coli—particularly those bearing N-terminal histidine tags—gluconoylation occurs as a non-enzymatic artifact of host cell metabolism.

When E. coli is pushed to overexpress heterologous proteins, the pentose phosphate pathway can bottleneck, leading to the accumulation of the metabolite 6-phosphoglucono-1,5-lactone. This highly electrophilic lactone spontaneously reacts with nucleophilic primary amines, specifically the α -amino group (N2) of the N-terminus or the ϵ -amino group (N6) of lysine residues. Subsequent cleavage by endogenous host phosphatases removes the phosphate group, leaving a stable gluconoyl adduct that manifests as a precise +178 Da mass shift . While metabolic engineering of host strains can suppress this pathway , rigorous LC-MS/MS verification remains a mandatory regulatory requirement.

G G6P Glucose-6-Phosphate (Metabolite) Lactone 6-Phosphoglucono- 1,5-lactone G6P->Lactone Oxidation (Lack of PGL) PhosGluco Phosphogluconoylated Lysine (+258 Da) Lactone->PhosGluco + L-Lysine (N2-alpha) Non-enzymatic Gluco N2-D-Gluconoyl-L-lysine (+178 Da) PhosGluco->Gluco Phosphatase Cleavage (-80 Da)

Caption: Mechanism of non-enzymatic N2-gluconoylation in recombinant proteins.

Analytical Strategy & Causality

The structural isomerism between N2-D-Gluconoyl-L-lysine ( α -amine modified) and N6-D-Gluconoyl-L-lysine ( ϵ -amine modified) dictates the analytical approach.

  • Chromatographic Rationale : The addition of the gluconoyl group renders the lysine highly hydrophilic. Standard C18 reversed-phase (RP) columns fail to retain it. Therefore, a low-silanol or mixed-mode RP column (such as Newcrom R1) is required to prevent peak tailing and ensure adequate retention . Furthermore, while phosphoric acid is often used in UV-HPLC for polar compounds, it causes severe ion suppression and source fouling in MS. Replacing it with 0.1% Formic Acid provides the necessary protonation for Electrospray Ionization (ESI) while maintaining MS compatibility.

  • Mass Spectrometry Rationale : Soft ionization (ESI+) is critical to prevent the labile amide bond of the gluconoyl group from shattering in the source. High-resolution MS/MS (via HCD fragmentation) is then employed to force the neutral loss of the gluconoyl moiety (-178 Da), confirming the presence of the underlying lysine backbone.

Step-by-Step Experimental Protocols

Protocol A: Sample Preparation & Matrix Extraction
  • Small Molecule API Extraction : Dissolve 1 mg of the pharmaceutical sample in 1 mL of extraction buffer (90:10 Water:Acetonitrile containing 0.1% Formic Acid).

  • Clarification : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet insoluble excipients. Transfer the supernatant to an MS-certified autosampler vial.

  • Protein Digestion (If applicable) : For biotherapeutics, perform a standard proteolytic digest. Note: Gluconoylation at the N2 or N6 position neutralizes the basic charge of lysine, causing trypsin to miscleave at the modified site. Use Endoproteinase Glu-C if the target lysine resides in a trypsin-resistant domain.

Protocol B: LC-MS/MS System Suitability & Self-Validation

Trustworthiness requires a self-validating system. Do not proceed to unknown samples without passing this checkpoint.

  • Spike-in Control : Inject a synthetic N2-D-Gluconoyl-L-lysine reference standard (CAS 94071-00-8) spiked into a blank matrix.

  • Mass Accuracy Check : Verify that the intact precursor m/z 325.1606 is detected within a mass error of 5 ppm.

  • Fragmentation Tuning : Apply a Normalized Collision Energy (NCE) of 25-30%. Confirm the presence of the m/z 147.11 product ion. Self-Correction : If the m/z 147.11 ion is absent, the collision energy is either too low (preventing dissociation) or too high (shattering the lysine backbone). Adjust the NCE in 2% increments until m/z 147.11 becomes the base peak.

Protocol C: Chromatographic & MS Acquisition
  • Column : Newcrom R1 (or equivalent low-silanol RP), 3 µm particle size, 150 x 4.6 mm.

  • Mobile Phases :

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution : Isocratic hold at 5% B for 2 minutes, followed by a linear ramp to 60% B over 15 minutes.

  • MS Parameters : Capillary voltage at 3.0 kV, desolvation temperature at 350°C, operating in ESI+ mode.

Workflow Prep Sample Preparation (Desalting / Digestion) LC RP-HPLC Separation (Newcrom R1, Formic Acid) Prep->LC Inject ESI ESI-MS (Positive Mode) Soft Ionization LC->ESI Eluate HRMS HRMS Detection (Precursor: m/z 325.16) ESI->HRMS Ions MSMS MS/MS Fragmentation (N2 vs N6 Differentiation) HRMS->MSMS Isolate m/z 325.16

Caption: LC-MS/MS analytical workflow for the detection and structural confirmation of N2-D-Gluconoyl-L-lysine.

Quantitative Data & Method Parameters

Table 1: Physicochemical Properties of N2-D-Gluconoyl-L-lysine

Property Value
CAS Number 94071-00-8
Molecular Formula C12H24N2O8
Monoisotopic Mass 324.1533 Da
[M+H]+ Precursor m/z 325.1606

| Mass Shift on Protein | +178.0477 Da |

Table 2: LC-MS/MS Method Parameters

Parameter Setting / Value Causality / Rationale
Column Selection Low-silanol RP (e.g., Newcrom R1) Enhances retention of highly polar, hydrophilic glycated amino acids compared to standard C18.
Mobile Phase Additive 0.1% Formic Acid Replaces phosphoric acid to prevent ESI ion suppression and mass spectrometer source fouling.
Ionization Mode ESI Positive (ESI+) Readily protonates the free basic groups (e.g., the unmodified N6-amine).

| Collision Energy (HCD) | 25 - 30% NCE | Optimal energy to fragment the labile amide bond of the gluconoyl adduct without destroying the lysine. |

Table 3: Diagnostic MS/MS Fragment Ions

Fragment m/z Origin / Structural Significance
325.16 Intact Precursor [M+H]+
147.11 Neutral loss of the gluconoyl moiety (-178 Da); confirms the underlying lysine backbone.
130.08 Loss of ammonia (-17 Da) from the lysine fragment; indicates the availability of a free amine (differentiating N2 vs N6 modification).

| 84.08 | Immonium ion of lysine; definitively confirms the presence of the lysine residue. |

References

  • Title : Spontaneous alpha-N-6-phosphogluconoylation of a "His tag" in Escherichia coli: the cause of extra mass of 258 or 178 Da in fusion proteins Source : Analytical Biochemistry (PubMed) URL :[Link]

  • Title : Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli Source : Applied and Environmental Microbiology (PMC) URL :[Link]

  • Title : Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column Source : SIELC Technologies URL :[Link]

Application

Application Note: Advanced LC-MS/MS Detection and Characterization of N2-D-Gluconoyl-L-lysine in Biological and Pharmaceutical Samples

Executive Summary N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8) is a highly specific molecular adduct characterized by the covalent attachment of a D-gluconoyl moiety to the α-amino group (N2) of L-lysine. In biological rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8) is a highly specific molecular adduct characterized by the covalent attachment of a D-gluconoyl moiety to the α-amino group (N2) of L-lysine. In biological research, it serves as a critical biomarker for non-enzymatic N-terminal gluconoylation—a frequent post-translational modification (PTM) in recombinant proteins expressed in Escherichia coli[1]. In the pharmaceutical industry, it is rigorously monitored as a degradation product and formulation impurity, frequently designated as Glucosamine Impurity 32[2].

This application note provides a comprehensive, self-validating LC-MS/MS methodology for the precise extraction, chromatographic separation, and mass spectrometric quantification of N2-D-Gluconoyl-L-lysine.

Mechanistic Causality: The Biology of N-Terminal Gluconoylation

To accurately detect a target, one must first understand its origin. N-terminal gluconoylation is an inadvertent, non-enzymatic acylation event[3].

The Causality of Regioselectivity: Why does gluconoylation preferentially target the N2 (α-amino) group of lysine rather than the highly reactive N6 (ε-amino) side chain? The answer lies in the acid dissociation constant (pKa). The α-amino group of an N-terminal residue has a pKa of approximately 7.5 to 8.0, whereas the ε-amino group of lysine has a pKa of ~10.5[3]. At physiological pH (7.4), the α-amino group is partially unprotonated and acts as a strong nucleophile.

In E. coli expression systems, glucose-6-phosphate dehydrogenase produces 6-phosphogluconolactone as an intermediate in the pentose phosphate pathway. This reactive lactone spontaneously attacks the unprotonated α-amino group of N-terminal lysines. Subsequent hydrolysis by host phosphatases removes the phosphate group, yielding the stable N2-D-Gluconoyl-L-lysine adduct (+178 Da mass shift)[1][4].

Mechanism G6P Glucose-6-Phosphate Lactone 6-Phosphogluconolactone G6P->Lactone G6PDH Reaction Non-enzymatic Acylation Lactone->Reaction Adduct N2-Phosphogluconoyl-L-lysine Reaction->Adduct Final N2-D-Gluconoyl-L-lysine Adduct->Final Phosphatase (-PO4) Lysine N-terminal L-Lysine (α-amino group) Lysine->Reaction Nucleophilic Attack

Mechanistic pathway of non-enzymatic N-terminal gluconoylation in biological systems.

Analytical Strategy & Workflow

Because N2-D-Gluconoyl-L-lysine is highly polar and hydrophilic, standard C18 columns often suffer from poor retention and severe peak tailing due to secondary interactions with free silanols. To resolve this, our protocol utilizes a low-silanol reverse-phase column (e.g., Newcrom R1) which ensures sharp peak shapes for amine-containing compounds[5].

Furthermore, while phosphoric acid is traditionally used to improve peak shape in UV-HPLC, it causes severe ion suppression and source contamination in Mass Spectrometry. Therefore, this protocol explicitly substitutes phosphoric acid with 0.1% Formic Acid to provide the necessary protons for positive Electrospray Ionization (ESI) while maintaining volatility[5].

Workflow Sample Biological Sample / API Formulation Extraction Protein Precipitation (3x Ice-Cold MeCN) Sample->Extraction Centrifugation Centrifugation (14,000 x g, 10 min) Extraction->Centrifugation Removes Matrix Proteins Reconstitution Evaporation & Reconstitution (0.1% FA in H2O) Centrifugation->Reconstitution Supernatant Recovery LC LC Separation (Low-Silanol RP Column) Reconstitution->LC Injection MS ESI-MS/MS Analysis (Positive MRM Mode) LC->MS Elution

Step-by-step experimental workflow for the LC-MS/MS detection of N2-D-Gluconoyl-L-lysine.

Experimental Protocol

Sample Preparation (Biological Fluids)

This extraction method isolates free N2-D-Gluconoyl-L-lysine from complex biological matrices by precipitating high-molecular-weight proteins that cause MS ion suppression.

  • Aliquot : Transfer 100 µL of the biological sample (plasma, serum, or cell lysate) into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation : Add 300 µL of ice-cold Acetonitrile (MeCN) containing an isotopically labeled internal standard (e.g., 13C6-Lysine derivative, 50 ng/mL).

  • Agitation : Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation : Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery & Concentration : Transfer 350 µL of the supernatant to a clean glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 30°C.

  • Reconstitution : Reconstitute the dried pellet in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex for 30 seconds and transfer to an autosampler vial with a glass insert.

System Suitability & Self-Validation

A protocol must validate itself during every run. Before analyzing unknown samples, execute the following sequence:

  • Blank Injection : Run Mobile Phase A to ensure no carryover exists from previous runs.

  • Matrix-Matched Calibration : Run a 5-point calibration curve (1 ng/mL to 500 ng/mL) spiked into a surrogate matrix. The R2 value must be ≥0.995 .

  • Ion Ratio Verification : The ratio between the Quantifier ion (m/z 147.1) and Qualifier ion (m/z 307.2) must remain within ±20% of the reference standard. A deviation indicates co-eluting matrix interference.

Quantitative Data Presentation

Table 1: Optimized LC Gradient Parameters

Column: Newcrom R1 (or equivalent low-silanol RP), 3 µm, 4.6 x 150 mm. Column Temperature: 40°C.

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in MeCN)Elution Phase
0.00.495%5%Equilibration
1.00.495%5%Sample Loading
6.00.440%60%Linear Gradient
7.50.45%95%Column Wash
9.00.495%5%Re-equilibration
Table 2: MS/MS MRM Transitions for N2-D-Gluconoyl-L-lysine

Source: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.5 kV. Desolvation Temp: 450°C.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeMechanistic Rationale
N2-D-Gluconoyl-L-lysine 325.2[M+H]⁺147.125QuantifierCleavage of the amide bond yields the highly stable protonated lysine fragment.
N2-D-Gluconoyl-L-lysine 325.2 [M+H]⁺307.215QualifierNeutral loss of water (-18 Da) from the polyhydroxyl gluconoyl moiety.
N2-D-Gluconoyl-L-lysine 325.2 [M+H]⁺84.135QualifierFormation of the characteristic lysine immonium ion.

References

1.[5] Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column | SIELC Technologies Source: sielc.com URL:

2.[2] 葡糖胺杂质32-深圳振强生物技术有限公司 (Glucosamine Impurity 32) Source: zhenqiangbio.com URL:

3.[1] The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC Source: nih.gov URL:

4.[4] Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli - PMC Source: nih.gov URL:

5.[3] RESEARCH ARTICLE N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone. Source: biopharmaspec.com URL:

Sources

Method

Application Note: Analytical and Nutritional Profiling of N2-D-Gluconoyl-L-lysine

Executive Summary The modification of amino acids during food processing and recombinant protein expression presents a critical challenge in nutritional biochemistry and biopharmaceutical development. N2-D-Gluconoyl-L-ly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modification of amino acids during food processing and recombinant protein expression presents a critical challenge in nutritional biochemistry and biopharmaceutical development. N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8) is a highly specific post-translational and food-processing modification formed by the non-enzymatic reaction of glucono- δ -lactone (GDL) or 6-phosphogluconolactone with the α -amino group of L-lysine[1].

For nutritional scientists, this compound serves as a critical biomarker for evaluating the bioavailability of lysine in GDL-treated foods (e.g., coagulated tofu, dairy, and cured meats). For drug development professionals, spontaneous gluconoylation of N-terminal residues (particularly His-tags) in Escherichia coli expression systems causes unwanted mass heterogeneity (+258 Da or +178 Da), directly impacting biologic efficacy and crystallization[2]. This application note provides a self-validating, end-to-end protocol for the extraction, chromatographic separation, and quantification of N2-D-Gluconoyl-L-lysine, alongside an in vitro digestion model to assess its nutritional bioavailability.

Mechanistic Foundations: The Chemistry of Gluconoylation

Unlike the well-documented Amadori products (e.g., fructosyl-lysine) formed via the Maillard reaction at the ϵ -amino group, gluconoylation predominantly targets the α -amino group or the N-terminus of peptides.

The causality of this modification lies in the electrophilic nature of lactones. In food matrices, GDL undergoes hydrolysis to gluconic acid, but the transient lactone ring is highly susceptible to nucleophilic attack by unprotonated amines. In recombinant systems, the absence of phosphogluconolactonase (PGL) causes an accumulation of 6-phosphoglucono-1,5-lactone, which reacts spontaneously with N-terminal amines[3]. This forms a stable amide bond that resists standard physiological hydrolysis, sterically hindering proteolytic enzymes and effectively sequestering the amino acid from nutritional absorption.

Pathway A L-Lysine (Free or N-terminal) C Nucleophilic Attack (α-amino group) A->C B Glucono-δ-lactone (Food Additive / Metabolite) B->C D N2-D-Gluconoyl-L-lysine (Stable Amide Bond) C->D Ring opening & Dehydration

Figure 1: Mechanism of non-enzymatic gluconoylation at the α-amino group of L-lysine.

Analytical Workflow and Experimental Protocols

The separation of N2-D-Gluconoyl-L-lysine is analytically challenging due to its highly polar, zwitterionic nature. Traditional C18 reverse-phase columns suffer from poor retention and severe peak tailing caused by secondary interactions between the basic lysine moiety and residual surface silanols. To counteract this, our protocol utilizes a specialized low-silanol reverse-phase column (e.g., Newcrom R1)[4].

Workflow S1 1. Matrix Extraction (Acid Hydrolysis / SPE) S2 2. Chromatographic Separation (Low-Silanol RP-HPLC) S1->S2 10 µL Injection S3 3. Mass Spectrometry (ESI-MS/MS MRM Mode) S2->S3 Volatile Eluent (MeCN/H2O/FA) S4 4. Data Validation (Isotope Dilution & Recovery) S3->S4 m/z Transitions

Figure 2: End-to-end analytical workflow for N2-D-Gluconoyl-L-lysine quantification.

Protocol A: Matrix Extraction (Food and Tissue)

Causality Check: Acid hydrolysis is typically used to release bound amino acids, but harsh conditions (6M HCl, 110°C) can degrade the gluconoyl-amide bond. Therefore, a milder enzymatic hydrolysis is employed to preserve the analyte.

  • Homogenization: Homogenize 1.0 g of the sample (e.g., GDL-coagulated tofu) in 5 mL of 50 mM ammonium bicarbonate buffer (pH 7.8).

  • Enzymatic Release: Add 10 mg of Pronase E (a broad-spectrum protease mixture) and incubate at 37°C for 16 hours to release N-terminal modified amino acids without breaking the gluconoyl-amide linkage.

  • Protein Precipitation: Add 15 mL of ice-cold acetonitrile (MeCN). Vortex for 2 minutes and centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Solid Phase Extraction (SPE): Pass the supernatant through a Strong Cation Exchange (SCX) SPE cartridge. Wash with 5% MeCN in water. Elute the zwitterionic N2-D-Gluconoyl-L-lysine using 5% ammonium hydroxide in methanol.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of Mobile Phase A.

Protocol B: HPLC-MS/MS Quantification

Causality Check: While phosphoric acid provides excellent peak shape for polar amines, it causes severe ion suppression and source fouling in mass spectrometry. Formic acid (FA) is substituted to ensure MS compatibility while maintaining sufficient ion pairing[4].

Table 1: Chromatographic and MS/MS Parameters

ParameterSpecification / SettingRationale
Column Newcrom R1 (3 µm, 4.6 x 150 mm)Low silanol activity prevents peak tailing of basic amines.
Mobile Phase A Water + 0.1% Formic Acid (FA)Provides acidic environment for MS ionization.
Mobile Phase B Acetonitrile (MeCN) + 0.1% FAOrganic modifier for gradient elution.
Gradient 0-2 min: 5% B; 2-10 min: up to 60% BEnsures retention of polar analyte before washing matrix.
Flow Rate 0.8 mL/minOptimal for ESI desolvation efficiency.
Precursor Ion m/z 325.1 [M+H]+Corresponds to the protonated molecular weight (324.3 Da).
Product Ions m/z 147.1 (Quant), 130.1 (Qual)Cleavage of the gluconoyl moiety yields the lysine backbone.
Protocol C: In Vitro Digestion and Bioavailability Assay

To establish the nutritional impact of gluconoylation, this self-validating digestion model mimics the human gastrointestinal tract to determine if the N2-amide bond survives digestion.

  • Gastric Phase: Suspend 500 µg of synthetic N2-D-Gluconoyl-L-lysine in 10 mL of Simulated Gastric Fluid (SGF, pH 2.0). Add 2000 U/mL porcine pepsin. Incubate at 37°C for 2 hours with continuous shaking (150 rpm).

  • Intestinal Phase: Adjust the pH to 7.0 using 1M NaOH. Add 10 mL of Simulated Intestinal Fluid (SIF) containing 100 U/mL pancreatin and 10 mM bile salts. Incubate at 37°C for an additional 2 hours.

  • Sampling & Quenching: Aliquot 500 µL at 0, 60, 120, 180, and 240 minutes. Quench the enzymatic reaction immediately by adding 500 µL of 1% trifluoroacetic acid (TFA).

  • Analysis: Centrifuge the quenched samples and analyze the supernatant using Protocol B to calculate the degradation kinetics of the gluconoyl-amide bond.

Data Interpretation and Self-Validation

To ensure trustworthiness, the protocol must operate as a self-validating system.

  • Matrix Effects: Food matrices often cause ion enhancement or suppression in ESI-MS. The inclusion of a stable-isotope-labeled internal standard (e.g., 13C6​ -N2-D-Gluconoyl-L-lysine), spiked into the sample prior to Protocol A, guarantees that any signal variation is mathematically corrected.

  • Validation Metrics: A successful run should yield a matrix spike recovery between 85% and 115%, with an intra-day precision (RSD) of <5%. If the recovery falls below this threshold, it indicates incomplete Pronase E digestion or SPE breakthrough, prompting the researcher to adjust the enzyme-to-substrate ratio or SPE wash stringency.

References

  • Geoghegan, K. F., Dixon, H. B., Rosner, P. J., Hoth, L. R., Lanzetti, A. J., Borzilleri, K. A., Marr, E. S., Pezzullo, L., Martin, L. B., LeMotte, P. K., McColl, A. S., Kamath, A. V., & Stroh, J. G. (1999). Spontaneous alpha-N-6-phosphogluconoylation of a "His tag" in Escherichia coli: the cause of extra mass of 258 or 178 Da in fusion proteins. Analytical Biochemistry, 267(1), 169–184.[Link]

  • SIELC Technologies. (n.d.). Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column. SIELC Application Notes.[Link]

  • NextSDS. (n.d.). N2-D-gluconoyl-L-lysine — Chemical Substance Information. NextSDS Database.[Link]

Sources

Application

Protocol for derivatization of lysine for LC analysis

Application Note: Robust Pre-Column Derivatization of L-Lysine using AQC for High-Resolution LC-UV and LC-MS/MS Analysis Introduction & Mechanistic Rationale The accurate quantification of L-Lysine in complex biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust Pre-Column Derivatization of L-Lysine using AQC for High-Resolution LC-UV and LC-MS/MS Analysis

Introduction & Mechanistic Rationale

The accurate quantification of L-Lysine in complex biological matrices, pharmaceutical formulations, and cell culture media presents a unique analytical challenge. As a highly polar, basic amino acid, underivatized lysine exhibits poor retention on standard reversed-phase liquid chromatography (RPLC) columns and lacks a natural chromophore or fluorophore for optical detection.

To overcome these limitations, pre-column derivatization is employed to attach a hydrophobic, detectable moiety to the amino acid. While several reagents exist, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) —the chemistry underlying the widely adopted AccQ•Tag method—has become the gold standard[1].

The Causality of Reagent Selection: Lysine is unique among standard amino acids because it possesses two reactive primary amine groups: the α -amino group and the ϵ -amino group on its side chain. AQC reacts rapidly with both amines via a nucleophilic attack, yielding a stable, di-derivatized hydrophobic adduct[2].

  • Why not OPA? o-Phthalaldehyde (OPA) reacts only with primary amines in the presence of a thiol, but the resulting derivatives are highly unstable and degrade within minutes, requiring automated, strict timing.

  • Why not FMOC-Cl? 9-Fluorenylmethyl chloroformate (FMOC-Cl) forms stable derivatives, but its hydrolysis by-product (FMOC-OH) causes severe background interference in fluorescence and UV detection[2].

  • The MS/MS Advantage: For LC-MS/MS workflows, AQC is unparalleled. During collision-induced dissociation (CID), the AQC-derivatized lysine reliably cleaves at the carbamate bond, producing a highly abundant, universal 6-aminoquinoline (6-AMQ) reporter ion at m/z 171.0555[3]. This allows for highly sensitive and selective Multiple Reaction Monitoring (MRM)[4].

Comparative Analysis of Derivatization Reagents

To justify the protocol parameters, the following table summarizes the quantitative and qualitative differences between common lysine derivatization strategies.

Derivatization ReagentTarget AminesDetection ModeDerivative StabilityMechanistic Limitations & Interferences
AQC (AccQ•Tag) 1° and 2°UV (260 nm), MS/MSHigh (Days at RT)Reagent hydrolysis product (AMQ) can elute near early amino acids, but does not interfere with Lysine[2].
OPA 1° onlyFLD, UVLow (Minutes)Requires thiol addition; unstable derivatives demand immediate inline injection.
FMOC-Cl 1° and 2°FLD, UVModerate Hydrolysis product (FMOC-OH) causes severe fluorescence interference[2].
PITC (Edman) 1° and 2°UV (254 nm)High Protocol requires complex, time-consuming vacuum drying steps.

Experimental Workflow Visualization

Workflow Step1 1. Sample Preparation (Hydrolysis / Deproteinization) Step2 2. Buffer Addition (Borate for UV / NH4OAc for MS) Step1->Step2 Step3 3. AQC Derivatization (Add AQC Reagent, 55°C for 10 min) Step2->Step3 Step4 4. LC Separation (Reversed-Phase C18 UHPLC) Step3->Step4 Step5 5. Detection & Quantitation (UV 260 nm or MS/MS m/z 171) Step4->Step5

Figure 1: End-to-end workflow for AQC pre-column derivatization and LC analysis of L-Lysine.

Self-Validating Protocol Design

A robust analytical method must be self-validating to ensure trustworthiness. This protocol integrates three critical control mechanisms:

  • Internal Standardization: L-Norvaline (or isotopically labeled 13C6​,15N2​ -Lysine) is added to the sample prior to any extraction or derivatization steps. Because it undergoes the exact same chemical conversion and matrix suppression as the target analyte, it mathematically normalizes volumetric errors and derivatization inefficiencies[5][6].

  • Derivatization Blanks: A buffer-only blank is processed alongside samples to ensure the AQC reagent and buffers are free of trace amino acid contamination[3].

  • Buffer Substitution for LC-MS/MS: Traditional AQC kits use borate buffer (pH 8.8), which causes severe ion suppression in Electrospray Ionization (ESI). This protocol substitutes borate with 50 mM ammonium acetate (pH 9.3) for MS applications, maintaining the alkaline environment necessary for the reaction without compromising ionization efficiency[7].

Step-by-Step Methodology

A. Reagent and Sample Preparation
  • Internal Standard (IS) Spiking: Aliquot 10 µL of the biological sample (e.g., plasma, cell culture media) into a microcentrifuge tube. Add 10 µL of 200 µM L-Norvaline (IS)[5].

  • Deproteinization: Add 80 µL of ice-cold acetonitrile (or methanol) to precipitate proteins that could sequester lysine or foul the LC column[8]. Vortex for 30 seconds and centrifuge at 12,000 × g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 10 µL of the clarified supernatant to a clean derivatization vial[9].

B. AQC Derivatization Reaction

Note: The reaction requires an alkaline pH to ensure the amine groups of lysine are deprotonated and nucleophilic.

  • Buffering: Add 70 µL of buffer to the 10 µL sample extract.

    • For LC-UV: Use AccQ•Tag Ultra Borate Buffer (pH 8.8)[10].

    • For LC-MS/MS: Use 50 mM Ammonium Acetate Buffer (pH 9.3) to prevent ESI ion suppression[7].

  • Reagent Addition: Add 20 µL of AQC reagent (reconstituted in acetonitrile) to the buffered mixture[9].

  • Reaction Incubation: Immediately cap the vial, vortex for 10 seconds, and incubate in a heating block at 55°C for exactly 10 minutes[9][10].

  • Cooling: Remove the vials and allow them to cool to room temperature. The di-derivatized lysine is now stable for up to 7 days if stored at 4°C[2].

C. LC-MS/MS Analytical Conditions
  • Column: Use a sub-2 µm reversed-phase C18 UHPLC column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) maintained at 50°C[1][5].

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Employ a multi-step linear gradient from 1% B to 60% B over 10 minutes to ensure adequate retention of the polar analytes and separation from the AMQ reagent peak[5].

  • Detection (MRM): Operate the mass spectrometer in positive ESI mode. Monitor the specific MRM transition for di-AQC-Lysine: m/z 487.2 171.05 (Collision Energy: ~25-30 eV)[3][4].

Sources

Method

Application Notes &amp; Protocols: Investigating the In Vitro Biological Activity of N2-D-Gluconoyl-L-lysine

Audience: Researchers, scientists, and drug development professionals engaged in the study of Maillard reaction products, nutraceuticals, and novel bioactive compounds. Section 1: Foundational Principles & Strategic Over...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in the study of Maillard reaction products, nutraceuticals, and novel bioactive compounds.

Section 1: Foundational Principles & Strategic Overview

N2-D-Gluconoyl-L-lysine is an Amadori rearrangement product, representing an early-stage compound in the Maillard reaction cascade between D-glucose and the amino acid L-lysine.[1] This non-enzymatic reaction is prevalent in thermally processed foods and also occurs endogenously, contributing to the formation of Advanced Glycation End-products (AGEs).[2][3] While the biological activities of complex Maillard Reaction Products (MRPs) and late-stage AGEs are widely studied, the specific effects of initial Amadori products like N2-D-Gluconoyl-L-lysine are less characterized.

MRPs as a class exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[4][5][6] However, they have also been implicated in modulating cell growth and cytotoxicity.[7] This dual potential necessitates a systematic in vitro evaluation to profile the bioactivity of N2-D-Gluconoyl-L-lysine, providing foundational data for its potential applications in functional foods, cosmetics, or therapeutics.[8]

This guide provides a structured, multi-faceted approach to characterizing the biological effects of N2-D-Gluconoyl-L-lysine. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility. We will explore four key areas of biological activity:

  • Antioxidant Potential: Assessing both direct radical-scavenging ability and the capacity to mitigate intracellular oxidative stress.

  • Anti-inflammatory Effects: Evaluating the modulation of key inflammatory mediators in a cellular model of inflammation.

  • Cellular Viability and Proliferation: Determining the cytotoxic or cytostatic effects on both cancerous and non-cancerous cell lines.

  • Induction of Apoptosis: Investigating the compound's ability to trigger programmed cell death pathways.

Section 2: Core Experimental Protocols

Assessment of Antioxidant Activity

Rationale: Oxidative stress is a key pathogenic factor in numerous chronic diseases. MRPs are known for their potent antioxidant properties.[4] Evaluating the ability of N2-D-Gluconoyl-L-lysine to scavenge free radicals and reduce intracellular reactive oxygen species (ROS) is a critical first step in characterizing its bioactivity. L-lysine itself has demonstrated antioxidant and iron-chelating properties.[9][10][11]

Protocol 2.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This cell-free assay provides a rapid assessment of the compound's direct chemical antioxidant capacity.

  • Reagents & Materials:

    • N2-D-Gluconoyl-L-lysine

    • DPPH solution (0.1 mM in methanol)

    • Ascorbic acid (Positive Control)

    • Methanol (Vehicle Control)

    • 96-well microplate

    • Microplate reader (517 nm absorbance)

  • Step-by-Step Procedure:

    • Prepare a stock solution of N2-D-Gluconoyl-L-lysine in methanol. Create a dilution series (e.g., 10, 50, 100, 250, 500 µg/mL). Prepare a similar dilution series for ascorbic acid.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculation: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2.1.2: Intracellular ROS Measurement using DCFH-DA

This cell-based assay measures the ability of the compound to reduce ROS levels within cells, providing a more physiologically relevant context.

  • Cell Line: Human keratinocytes (HaCaT) or mouse myotubes (C2C12) are suitable models.[4]

  • Reagents & Materials:

    • N2-D-Gluconoyl-L-lysine

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • Hydrogen peroxide (H₂O₂) or Tert-butyl hydroperoxide (TBHP) (Oxidative stress inducer)

    • N-acetyl-L-cysteine (NAC) (Positive Control)

    • Phosphate Buffered Saline (PBS)

    • Complete culture medium

    • 96-well black, clear-bottom plate

    • Fluorescence microplate reader (Ex/Em: ~485/535 nm)

  • Step-by-Step Procedure:

    • Seed cells in a 96-well black plate and grow to 80-90% confluency.

    • Remove the culture medium and wash cells twice with warm PBS.

    • Load cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash cells twice with warm PBS to remove excess probe.

    • Pre-treat cells with various concentrations of N2-D-Gluconoyl-L-lysine (and NAC for positive control) in serum-free medium for 1-2 hours.

    • Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) to the wells (except for the negative control wells) and incubate for 30-60 minutes.

    • Measure fluorescence intensity using a microplate reader.

    • Data Analysis: Normalize the fluorescence of treated wells to the vehicle-treated, H₂O₂-stimulated control.

Evaluation of Anti-Inflammatory Properties

Rationale: Chronic inflammation contributes to a wide range of diseases. The NF-κB signaling pathway is a central mediator of inflammatory responses. MRPs derived from glucose-lysine have been shown to ameliorate colitis in vivo by suppressing inflammatory cytokines and NF-κB.[12] This protocol uses LPS-stimulated macrophages as a robust in vitro model of inflammation.

Protocol 2.2.1: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Principle: Lipopolysaccharide (LPS) induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO.

  • Reagents & Materials:

    • RAW 264.7 murine macrophage cell line

    • N2-D-Gluconoyl-L-lysine

    • Lipopolysaccharide (LPS) from E. coli

    • Dexamethasone (Positive Control)

    • Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution)

    • Sodium nitrite (for standard curve)

    • Complete culture medium (DMEM with 10% FBS)

  • Step-by-Step Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells for 1-2 hours with various concentrations of N2-D-Gluconoyl-L-lysine or dexamethasone. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A non-stimulated control group should be included.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to the supernatant, incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes in the dark.

    • Measure absorbance at 540 nm.

    • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 2.2.2: Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA

  • Principle: This protocol quantifies the secretion of key pro-inflammatory cytokines from LPS-stimulated macrophages using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Follow steps 1-3 from Protocol 2.2.1.

    • After the 24-hour stimulation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to pellet any detached cells and debris.

    • Perform ELISA for TNF-α and IL-6 on the clarified supernatants according to the manufacturer's instructions for the specific ELISA kits being used.[13]

    • Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Express results as a percentage of the LPS-stimulated vehicle control.

Analysis of Cell Viability and Proliferation

Rationale: It is crucial to determine the concentration range at which N2-D-Gluconoyl-L-lysine is non-toxic, and to identify any potential anti-proliferative effects, which could be beneficial in a cancer context or detrimental in a regenerative context. Some MRPs have been shown to modulate the growth of tumor cells.[7]

Protocol 2.3.1: MTT Cell Viability Assay

  • Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

  • Cell Lines: Use at least two cell lines, e.g., a human cancer cell line (DU-145, HeLa) and a normal human fibroblast line (NHDF), to assess for selective cytotoxicity.[14]

  • Reagents & Materials:

    • N2-D-Gluconoyl-L-lysine

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

    • Doxorubicin (Positive Control for cytotoxicity)

  • Step-by-Step Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of N2-D-Gluconoyl-L-lysine for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

    • Calculation: Cell Viability (%) = (Abs_sample / Abs_vehicle_control) x 100

Investigation of Apoptosis Induction

Rationale: If a compound reduces cell viability, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a controlled process distinct from necrosis. High concentrations of L-lysine have been shown to trigger apoptosis in certain cell types.[15][16]

Protocol 2.4.1: Caspase-3/7 Activity Assay

  • Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or colorimetric molecule.

  • Reagents & Materials:

    • Commercially available Caspase-Glo® 3/7 Assay (or similar)

    • N2-D-Gluconoyl-L-lysine

    • Staurosporine or Doxorubicin (Positive Control)

    • 96-well white, clear-bottom plate

  • Step-by-Step Procedure:

    • Seed cells in a 96-well white plate and treat with N2-D-Gluconoyl-L-lysine as described in Protocol 2.3.1 for a relevant time point (e.g., 24 hours).

    • Equilibrate the plate and the caspase reagent to room temperature.

    • Add 100 µL of the caspase reagent to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence or fluorescence according to the kit instructions.

    • Data Analysis: Express results as fold-change in caspase activity relative to the vehicle-treated control.

Section 3: Data Presentation & Visualization

Quantitative Data Summary

All dose-response data should be summarized in tables to facilitate comparison and the determination of key metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Table 1: Hypothetical Antioxidant Activity of N2-D-Gluconoyl-L-lysine

Concentration (µg/mL) DPPH Scavenging (%) Intracellular ROS (% of H₂O₂ Control)
10 8.5 ± 1.2 92.1 ± 4.5
50 25.3 ± 2.1 75.6 ± 3.8
100 48.9 ± 3.5 58.2 ± 4.1
250 72.1 ± 4.0 41.7 ± 3.3
500 85.4 ± 3.8 33.5 ± 2.9
Ascorbic Acid (100 µg/mL) 96.2 ± 1.5 N/A

| NAC (1 mM) | N/A | 25.4 ± 2.1 |

Table 2: Hypothetical Anti-inflammatory Effects of N2-D-Gluconoyl-L-lysine in LPS-Stimulated RAW 264.7 Cells

Treatment Nitrite (µM) TNF-α (pg/mL)
Vehicle Control 1.2 ± 0.3 45.7 ± 8.2
LPS (1 µg/mL) 45.8 ± 3.1 2850.4 ± 150.6
LPS + Cmpd (50 µg/mL) 33.1 ± 2.5 2112.8 ± 120.3
LPS + Cmpd (100 µg/mL) 21.5 ± 1.9 1433.5 ± 98.7
LPS + Cmpd (250 µg/mL) 10.2 ± 1.1 789.1 ± 65.4

| LPS + Dexamethasone (1 µM) | 5.4 ± 0.8 | 350.6 ± 45.1 |

Diagrams of Workflows & Pathways

Visual aids are essential for understanding complex experimental procedures and biological mechanisms.

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_assay Assay & Measurement c1 Seed RAW 264.7 Cells in 96-well Plate c2 Overnight Adhesion (37°C, 5% CO2) c1->c2 t1 Pre-treat with N2-D-Gluconoyl-L-lysine (1-2 hours) c2->t1 t2 Stimulate with LPS (1 µg/mL, 24 hours) t1->t2 a1 Collect Supernatant t2->a1 a2 Perform Griess Assay (Measure Nitric Oxide) a1->a2 a3 Perform ELISA (Measure TNF-α, IL-6) a1->a3 a4 Quantify Results & Compare to Controls a2->a4 Data Analysis (Standard Curve) a3->a4 Data Analysis (Standard Curve)

Caption: Workflow for assessing anti-inflammatory activity.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex (Activated) TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_P P-IκBα IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocates to Degradation Proteasomal Degradation IkB_P->Degradation Degradation->NFkB releases Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription

Caption: Simplified canonical NF-κB signaling pathway.

References

  • Maillard Reaction Products Modulating the Growth of Human Tumor Cells in Vitro. (2002). Journal of Agricultural and Food Chemistry.
  • Effects of Maillard Reaction Products on Skeletal Muscle Cells: An In Vitro Study Using C2C12 Myotubes. (2025). MDPI.
  • In vitro studies of formation of antigenic advanced glycation end products (AGEs). (2025). Journal of Biological Chemistry.
  • Antibacterial properties of Maillard reaction products: Molecular mechanisms and influencing factors (Review). (2025). Spandidos Publications.
  • A new rapid method to detect inhibition of Amadori product generated by delta-gluconolactone. (1999). Clinica Chimica Acta.
  • Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. (2015). BioMed Research International.
  • Enhanced approaches for identifying Amadori products: application to peanut allergens. (2013). Journal of Agricultural and Food Chemistry.
  • Maillard reaction products derived from food protein-derived peptides: insights into flavor and bioactivity. (2019). Critical Reviews in Food Science and Nutrition.
  • Early and advanced glycation of human serum albumin by glucose and its metabolites. (2014). RSC Advances.
  • Evaluation of pH and concentration effects on the antioxidant and pro-oxidant activities of lysine-based phenolic antioxidants. (2020). RSC Advances.
  • N-amino acid linoleoyl conjugates: anti-inflammatory activities. (2013). Bioorganic & Medicinal Chemistry Letters.
  • Developments in the synthesis and biological activity of glycyl-L-histydyl- L-lysine derivatives. (2014). Current Medicinal Chemistry.
  • An in vitro based investigation into the cytotoxic effects of D-amino acids. (2013). Acta Pharmaceutica.
  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025). Foods.
  • Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Progress in research on the formation mechanism and physiological functions of D-amino acids in foods. (2023). Food Science.
  • Anti-inflammatory effect of glucose-lysine Maillard reaction products on intestinal inflammation model in vivo. (2017). International Immunopharmacology.
  • The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. (1984). The Journal of Biological Chemistry. Available from: [Link]

  • Genetic make-up and regulation of the L-lysine biosynthesis pathway in Vibrio natriegens. (2022). Scientific Reports.
  • Low and high molecular weight poly(L-lysine)s/poly(L-lysine)-DNA complexes initiate mitochondrial-mediated apoptosis differently. (2005). Journal of Controlled Release.
  • Lysine triggers apoptosis through a NADPH oxidase-dependent mechanism in human renal tubular cells. (2012). Journal of Inherited Metabolic Disease.
  • On the stimulation of gluconeogenesis by L-lysine in isolated rat kidney cortex tubules. (1975). Biochimica et Biophysica Acta.
  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. (2025). Foods.
  • Lysine inhibits apoptosis in satellite cells to govern skeletal muscle growth via the JAK2-STAT3 pathway. (2020). Food & Function.
  • Lysine harvesting is an antioxidant strategy and triggers underground polyamine metabolism. (2019). Nature Metabolism.
  • Induction of Apoptosis in the Human Prostate Cancer Cell Line DU-145 by a Novel Micronutrient Formulation. (2015). Journal of Cancer Therapy.
  • Genetic make-up and regulation of the L-lysine biosynthesis pathway in Vibrio natriegens. (2022). Scientific Reports.
  • The antioxidant activity of purified lysine extracted from Escherichia coli. (2020). Bulletin of the National Institute of Health Sciences.
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. (2025). BenchChem.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). Molecules.
  • Assay For Measuring Activity Of E.coli Inducible Lysine Decarboxyase l Protocol Preview. (2022). JoVE.
  • The mechanism of action of Na glutamate, lysine HCl, and piperazine-N,N'-bis(2-ethanesulfonic acid) in the stabilization of tubulin and microtubule formation. (1984). The Journal of Biological Chemistry.
  • N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism. (2022). International Journal of Molecular Sciences.

Sources

Application

Stable isotope dilution assay for lysine and its derivatives

Application Note: High-Precision Quantification of Lysine and its Derivatives via Stable Isotope Dilution LC-MS/MS Introduction & Scientific Rationale Lysine is a highly abundant amino acid characterized by a reactive ε-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Precision Quantification of Lysine and its Derivatives via Stable Isotope Dilution LC-MS/MS

Introduction & Scientific Rationale

Lysine is a highly abundant amino acid characterized by a reactive ε-amino group on its side chain. This structural feature makes it a primary target for post-translational modifications (e.g., methylation, acetylation) and non-enzymatic glycation (the Maillard reaction)[1][2]. The accurate quantification of lysine and its modified derivatives—such as Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and early glycation markers like furosine—is critical for evaluating oxidative stress in clinical diagnostics and assessing thermal damage in processed foods[2][3].

Historically, analytical techniques have struggled with matrix-induced ion suppression during electrospray ionization (ESI) and variable analyte recovery during complex protein hydrolysis. The Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fundamentally overcomes these limitations[4][5]. By introducing isotopically labeled internal standards (e.g.,[²H₄]-CML, [¹³C₆]-lysine) prior to sample processing, SIDA creates a self-validating system. The heavy internal standard shares identical physicochemical properties with the endogenous analyte, meaning it experiences the exact same matrix effects, degradation rates, and extraction losses. Consequently, the ratio of the unlabeled to labeled analyte remains constant, ensuring absolute quantitative accuracy regardless of sample complexity[5][6].

Target Analytes and Mass Spectrometry Parameters

Because lysine derivatives are highly polar, standard reversed-phase (C18) chromatography often fails to provide adequate retention. To achieve baseline separation, protocols must employ either Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography utilizing an ion-pairing agent such as nonafluoropentanoic acid (NFPA)[3][7][8].

Table 1: Key Lysine Derivatives, MRM Transitions, and Quantitative Metrics

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal Standard (IS)IS Precursor (m/z)IS Product (m/z)Typical LOD
Lysine 147.184.1[¹³C₆, ¹⁵N₂]-Lysine155.190.1< 1 µmol/L
CML 205.184.1[²H₄]-CML209.188.1< 5 ppb
CEL 219.184.1[²H₄]-CEL223.188.1< 5 ppb
Furosine 255.184.1[²H₄]-Furosine259.188.1< 5 ppb
DFLys 309.184.1[¹³C₆]-DFLys315.184.15 nmol/mg

(Note: Data synthesized from validated clinical and food chemistry SIDA protocols[2][3][6][7]. Transitions utilizing m/z 84.1 correspond to the [C₅H₁₀N]⁺ fragment, a low-mass ion commonly observed in lysine derivatives[3][9].)

Methodological Rationale: Causality in Experimental Design

To guarantee scientific integrity, every step of the SIDA workflow is driven by specific chemical causalities:

  • Timing of Isotope Spiking: Isotopically labeled standards must be spiked before any protein precipitation or hydrolysis. If spiked after hydrolysis, the assay cannot correct for analyte degradation that occurs during the harsh cleavage conditions, invalidating the absolute quantification[3][6].

  • Hydrolysis Selection (Acidic vs. Enzymatic):

    • Acid Hydrolysis (6M HCl, 110°C, 24h): Highly robust for liberating stable Advanced Glycation End-products (AGEs) like CML and CEL from the protein backbone[3][4].

    • Enzymatic Hydrolysis: Acid hydrolysis destroys acid-labile early glycation products like Nε-(1-deoxy-D-fructos-1-yl)-L-lysine (DFLys) and pyrraline. Therefore, to quantify these intermediates, a multi-step enzymatic digestion (e.g., pepsin followed by pronase E and aminopeptidase) is strictly required to preserve analyte integrity[4][6].

  • Solid-Phase Extraction (SPE): Biological and food matrices contain high concentrations of salts and lipids that severely suppress ESI signal. Strong cation exchange (MCX) or hydrophilic-lipophilic balance (HLB) SPE cartridges are utilized to selectively retain the basic amine groups of lysine derivatives while washing away neutral lipids and acidic interferences[9].

Experimental Workflow Diagram

SIDA_Workflow Sample 1. Sample Aliquot (Plasma, Tissue, or Food Matrix) Spike 2. Isotope Spiking Add Heavy IS (e.g., [2H4]-CML) Sample->Spike Split Target Analytes? Spike->Split Acid 3a. Acid Hydrolysis (6M HCl, 110°C, 24h) For stable AGEs (CML, CEL) Split->Acid Stable Enzyme 3b. Enzymatic Digestion (Pepsin/Pronase E) For labile targets (DFLys) Split->Enzyme Labile SPE 4. SPE Cleanup (MCX or HLB Cartridges) Acid->SPE Enzyme->SPE LCMS 5. LC-MS/MS Analysis (HILIC or Ion-Pairing RP) SPE->LCMS Data 6. Data Processing (Ratio: Light/Heavy AUC) LCMS->Data

Figure 1: SIDA LC-MS/MS workflow for the absolute quantification of lysine derivatives.

Step-by-Step Protocol: SIDA LC-MS/MS

Phase 1: Sample Preparation and Spiking

  • Transfer an aliquot of the sample (e.g., 50 µL plasma or 10 mg homogenized food matrix) into a heavy-walled borosilicate glass vial.

  • Add a precisely known volume of the internal standard mixture (e.g., 50 µL containing 5 µmol/L of [²H₄]-CML, [²H₄]-CEL, and [¹³C₆]-Lysine). Critical Step: Vortex thoroughly to ensure complete equilibration of the endogenous analytes with the internal standards.

  • Add 500 µL of ice-cold Trichloroacetic acid (TCA, 20% v/v) to precipitate proteins. Centrifuge at 10,000 × g for 10 minutes at 4°C. Discard the supernatant and retain the protein pellet.

Phase 2: Protein Cleavage Option A: Acid Hydrolysis (For CML, CEL, Furosine) 4. Resuspend the pellet in 1 mL of 6M HCl. 5. Flush the vial with N₂ gas to prevent oxidative artifact formation, seal tightly, and incubate at 110°C for 24 hours[3][4]. 6. Evaporate the hydrolysate to dryness under a gentle stream of N₂ at 60°C.

Option B: Enzymatic Digestion (For DFLys, Pyrraline) 4. Resuspend the pellet in 1 mL of 0.1 M sodium acetate buffer (pH 2.0). Add 100 µg of pepsin and incubate at 37°C for 24 hours. 5. Adjust pH to 7.5 with Tris buffer. Add 100 µg of pronase E and 50 µg of aminopeptidase. Incubate at 37°C for an additional 24 hours[4][6]. 6. Terminate digestion by boiling for 5 minutes. Centrifuge and collect the supernatant.

Phase 3: Solid Phase Extraction (SPE) 7. Condition an MCX (Mixed-mode Cation eXchange) cartridge with 2 mL methanol followed by 2 mL of 0.1 M HCl. 8. Reconstitute the dried acid hydrolysate (or load the enzymatic supernatant) in 1 mL of 0.1 M HCl and load onto the cartridge. 9. Wash with 2 mL of methanol to remove neutral lipids and non-basic interferences. 10. Elute the lysine derivatives using 2 mL of 5% ammonium hydroxide in methanol. 11. Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase.

Phase 4: LC-MS/MS Analysis 12. Inject 5 µL onto an LC-MS/MS system equipped with a reversed-phase column (e.g., C18). 13. Mobile Phase: Use a gradient elution. Mobile Phase A: 5 mmol/L nonafluoropentanoic acid (NFPA) in water (acts as the ion-pairing agent). Mobile Phase B: Acetonitrile[3][7]. 14. Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM) based on the transitions outlined in Table 1.

Data Analysis and Validation

Quantification is performed by plotting the peak area ratio of the unlabeled analyte to the labeled internal standard against a calibration curve of known standard concentrations. Because SIDA inherently corrects for recovery losses, the extraction recovery does not need to be 100%; however, the method should be validated to ensure the limit of detection (LOD) and relative standard deviation (RSD) fall within acceptable analytical thresholds (typically LOD < 5 ppb and RSD < 8% for food matrices)[2].

References

  • DNA–Protein Cross-Links Formed by Reacting Lysine with Apurinic/Apyrimidinic Sites in DNA and Human Cells: Quantitative Analysis by Liquid Chromatography–Tandem Mass Spectrometry Coupled with Stable Isotope Dilution. ACS Publications. Available at:[Link]

  • Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. PubMed. Available at:[Link]

  • Evaluating the extent of protein damage in dairy products: simultaneous determination of early and advanced glycation-induced lysine modifications. PubMed. Available at: [Link]

  • Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and total lysine through stable isotope dilution assay and tandem mass spectrometry. PubMed. Available at:[Link]

  • Quantification of Nε-(2-Furoylmethyl)-L-lysine (furosine), Nε-(Carboxymethyl)-L-lysine (CML), Nε-(Carboxyethyl)-L-lysine (CEL) and Total Lysine through Stable Isotope Dilution Assay and Tandem Mass Spectrometry. ResearchGate. Available at:[Link]

  • Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glycation Adducts. PMC / NIH. Available at:[Link]

  • Metabolization of the Advanced Glycation End Product N-ε-Carboxymethyllysine (CML) by Different Probiotic E. coli Strains. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • Development of a Stable Isotope Dilution Assay for an Accurate Quantification of Protein-Bound Nε-(1-Deoxy-d-fructos-1-yl)-l-lysine Using a 13C-Labeled Internal Standard. Journal of Agricultural and Food Chemistry. Available at:[Link]

  • The Maillard reaction end product N ε -carboxymethyllysine is metabolized in humans and the urinary levels of the microbial metabolites are associated with individual diet. RSC Publishing. Available at:[Link]

Sources

Method

Application Note: Spectrophotometric Quantification of Lysine Adducts

Abstract The covalent modification of lysine residues in proteins is a cornerstone of numerous biological processes and a critical parameter in drug development, particularly for targeted covalent inhibitors and bioconju...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The covalent modification of lysine residues in proteins is a cornerstone of numerous biological processes and a critical parameter in drug development, particularly for targeted covalent inhibitors and bioconjugates.[1][2][] Quantifying the extent of this modification—the formation of lysine adducts—is essential for characterizing protein-drug interactions, assessing the stability of bioconjugates, and understanding toxicological mechanisms.[4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on three robust spectrophotometric methods for quantifying lysine adducts: the o-phthalaldehyde (OPA), 2,4,6-trinitrobenzenesulfonic acid (TNBS), and fluorescamine assays. We delve into the chemical principles, provide step-by-step protocols, and discuss the critical parameters and validation strategies necessary to ensure data integrity and reproducibility.

Introduction: The Significance of Lysine Adduct Quantification

Lysine, with its primary ε-amino group, is one of the most reactive and abundant nucleophilic residues on protein surfaces.[] This reactivity makes it a frequent target for both endogenous molecules and exogenous compounds, including pharmaceuticals. The formation of a stable, covalent bond between a compound and a lysine residue creates a "lysine adduct."

In the realm of drug development, the deliberate formation of lysine adducts is a key strategy for designing Targeted Covalent Inhibitors (TCIs) .[1][2] Unlike reversible inhibitors, TCIs offer prolonged pharmacodynamic effects and can be effective at lower doses. Accurately measuring the percentage of lysine residues that have formed adducts (the Degree of Modification, or DoM) is paramount for confirming the mechanism of action and for dose-response studies.

Spectrophotometric assays provide a rapid, cost-effective, and accessible means to quantify the reduction of free primary amines, thereby determining the extent of lysine adduct formation.[5][6][7] These methods are based on the reaction of a chromogenic or fluorogenic reagent with the remaining unmodified lysine residues on a protein.

The o-Phthalaldehyde (OPA) Assay: High-Sensitivity Fluorescent Detection

The OPA assay is a highly sensitive method that relies on the reaction of o-phthalaldehyde with a primary amine in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol) under alkaline conditions. This reaction yields a highly fluorescent isoindole derivative, which can be quantified fluorometrically.[8][9]

Principle and Chemical Mechanism

The reaction mechanism, debated for years, is now understood to proceed via the initial reaction of OPA with the deprotonated primary amine, followed by the addition of the thiol to form the stable, fluorescent isoindole product.[10][11] The alkaline pH is critical as it ensures the primary amine is in its more reactive, deprotonated state.

OPA_Mechanism Lysine Protein-Lysine (Primary Amine) Intermediate Unstable Intermediate Lysine->Intermediate + OPA (Alkaline pH) OPA o-Phthalaldehyde (OPA) OPA->Intermediate Thiol Thiol (e.g., 2-Mercaptoethanol) Product Fluorescent Isoindole Product Thiol->Product + Intermediate Intermediate->Product

Caption: Chemical reaction scheme for the OPA assay.

Experimental Protocol: OPA Assay

This protocol is designed to determine the number of remaining free amines on a modified protein compared to its unmodified control.

Materials and Reagents:

  • OPA Reagent: Prepare fresh daily and protect from light.

    • Dissolve 40 mg of o-phthalaldehyde in 1 mL of absolute ethanol.

    • Add 50 µL of 2-mercaptoethanol.

    • Add this solution to 99 mL of 100 mM sodium borate buffer, pH 9.5. Mix thoroughly.

  • Protein Samples: Unmodified (control) and modified protein, dialyzed or buffer-exchanged into a non-amine-containing buffer (e.g., PBS, pH 7.4).

  • Standard: Nα-acetyl-L-lysine for creating a standard curve.

  • Instrumentation: Fluorometer or fluorescence microplate reader (Excitation: ~340 nm, Emission: ~455 nm).[9]

  • Black, opaque 96-well microplates.

Procedure:

  • Standard Curve Preparation: Prepare a series of Nα-acetyl-L-lysine standards (e.g., 0, 5, 10, 25, 50, 100 µM) in the same buffer as your protein samples.

  • Sample Preparation: Adjust the concentration of both unmodified and modified protein samples to fall within the linear range of the standard curve (e.g., 0.1-0.5 mg/mL).

  • Assay Reaction:

    • Pipette 20 µL of each standard and sample into separate wells of the microplate.

    • Add 180 µL of the freshly prepared OPA Reagent to each well.

    • Mix immediately by pipetting or on a plate shaker for 30 seconds.

  • Incubation: Incubate the plate for 5 minutes at room temperature, protected from light. The fluorescent product is not stable over long periods, so consistent timing is crucial.[12]

  • Measurement: Read the fluorescence at Ex/Em = 340/455 nm.

OPA_Workflow start Start prep_reagents Prepare OPA Reagent (Fresh) start->prep_reagents prep_std Prepare Lysine Standards start->prep_std prep_samples Prepare Protein Samples start->prep_samples add_opa Add OPA Reagent to all wells prep_reagents->add_opa pipette Pipette Standards & Samples to Plate prep_std->pipette prep_samples->pipette pipette->add_opa incubate Incubate 5 min (Room Temp, Dark) add_opa->incubate read Read Fluorescence (Ex 340 / Em 455) incubate->read analyze Analyze Data read->analyze

Caption: Experimental workflow for the OPA assay.

The 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Assay: Robust Colorimetric Quantification

The TNBS assay is a classic, reliable colorimetric method for quantifying primary amines. It involves the reaction of TNBS with the non-protonated amino group of lysine to form a water-soluble, yellow-orange TNP-lysine adduct, which strongly absorbs light at 335 nm.[13][14][15]

Principle and Chemical Mechanism

This reaction is a nucleophilic aromatic substitution.[16] The primary amine acts as the nucleophile, displacing the sulfonic acid group from the trinitrobenzene ring. The reaction is typically performed at a slightly alkaline pH (8.5-9.5) to ensure the lysine's ε-amino group is sufficiently deprotonated and reactive.

TNBS_Mechanism Lysine Protein-Lysine (Primary Amine) Product TNP-Lysine Adduct (Yellow-Orange) Lysine->Product + TNBS (pH 8.5-9.5) TNBS TNBS Reagent TNBS->Product SO3 Sulfite TNBS->SO3 Displaced Group

Caption: Chemical reaction scheme for the TNBS assay.

Experimental Protocol: TNBS Assay

A critical consideration for this assay is the complete avoidance of amine-containing buffers like Tris or glycine, as they will react with TNBS and create a high background signal. [14]

Materials and Reagents:

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5.

  • TNBS Reagent: 0.01% (w/v) TNBS solution. Prepare fresh in Reaction Buffer.

  • Quenching Solution: 10% Sodium Dodecyl Sulfate (SDS).

  • Acidification Solution: 1 N HCl.

  • Protein Samples: Unmodified and modified protein in a non-amine buffer.

  • Standard: An appropriate amino acid standard (e.g., L-lysine hydrochloride).

  • Instrumentation: Spectrophotometer or microplate reader capable of reading absorbance at 335 nm.

Procedure:

  • Standard Curve Preparation: Prepare a series of lysine standards (e.g., 0, 25, 50, 100, 200, 400 µM) in the Reaction Buffer.

  • Sample Preparation: Dilute protein samples to a concentration of approximately 0.1-1.0 mg/mL in Reaction Buffer.

  • Assay Reaction:

    • In separate tubes, mix 0.5 mL of each standard and sample with 0.5 mL of the fresh 0.01% TNBS solution.

    • Vortex gently to mix.

  • Incubation: Incubate all tubes at 37°C for 2 hours.

  • Stop Reaction: Add 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl to each tube to stop the reaction and stabilize the color.

  • Measurement: Read the absorbance of each sample at 335 nm against a blank containing all reagents except the protein/standard.

TNBS_Workflow start Start prep_reagents Prepare Buffers & TNBS Reagent start->prep_reagents prep_std Prepare Lysine Standards start->prep_std prep_samples Prepare Protein Samples start->prep_samples mix Mix Samples/Stds with TNBS Reagent prep_reagents->mix prep_std->mix prep_samples->mix incubate Incubate 2 hrs at 37°C mix->incubate stop_rxn Stop Reaction (Add SDS & HCl) incubate->stop_rxn read Read Absorbance at 335 nm stop_rxn->read analyze Analyze Data read->analyze

Caption: Experimental workflow for the TNBS assay.

The Fluorescamine Assay: Ultra-Fast, High-Sensitivity Detection

The fluorescamine assay is renowned for its speed and sensitivity. Fluorescamine itself is non-fluorescent, but it reacts almost instantaneously (milliseconds) with primary amines to yield a stable, highly fluorescent pyrrolinone moiety.[17][18][19] A key advantage is that excess, unreacted fluorescamine is rapidly hydrolyzed by water into non-fluorescent products, resulting in a very low background signal.[18][19]

Principle and Chemical Mechanism

The reaction involves the nucleophilic attack of the primary amine on the spiro-lactone ring system of fluorescamine.[20][21] This leads to a rearrangement and the formation of the fluorescent product. Due to its poor water solubility, fluorescamine must first be dissolved in an organic solvent like acetone or DMSO before being added to the aqueous protein sample.[22]

Fluorescamine_Mechanism Lysine Protein-Lysine (Primary Amine) Product Fluorescent Pyrrolinone Product Lysine->Product + Fluorescamine (Rapid Reaction) Fluorescamine Fluorescamine (Non-Fluorescent) Fluorescamine->Product Hydrolysis Hydrolysis Products (Non-Fluorescent) Fluorescamine->Hydrolysis Excess Reagent Water H₂O Water->Hydrolysis

Caption: Reaction pathways for fluorescamine with primary amines and water.

Experimental Protocol: Fluorescamine Assay

Materials and Reagents:

  • Assay Buffer: 0.1 M sodium borate buffer, pH 9.0.

  • Fluorescamine Stock Solution: 3 mg/mL fluorescamine in dry acetone or DMSO. Store desiccated and protected from light.

  • Protein Samples: Unmodified and modified protein in a non-amine buffer.

  • Standard: Nα-acetyl-L-lysine or a protein standard like BSA.

  • Instrumentation: Fluorometer or fluorescence microplate reader (Excitation: ~390 nm, Emission: ~475 nm).[23]

  • Black, opaque 96-well microplates.

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of your chosen standard in the Assay Buffer.

  • Sample Preparation: Dilute protein samples in Assay Buffer to a final volume of 100 µL in the microplate wells.

  • Assay Reaction:

    • Working quickly, add 50 µL of the Fluorescamine Stock Solution to each well.

    • Immediately mix the plate on a shaker for 1 minute at room temperature. The reaction is extremely fast.

  • Measurement: Read the fluorescence at Ex/Em = 390/475 nm. The measurement can be taken immediately after mixing.

Fluorescamine_Workflow start Start prep_reagents Prepare Buffers & Fluorescamine Stock start->prep_reagents prep_std Prepare Lysine Standards start->prep_std add_reagent Add Fluorescamine Stock to wells prep_reagents->add_reagent prep_samples Prepare Protein Samples in Plate prep_std->prep_samples prep_samples->add_reagent mix Mix Immediately (1 minute) add_reagent->mix read Read Fluorescence (Ex 390 / Em 475) mix->read analyze Analyze Data read->analyze

Caption: Experimental workflow for the fluorescamine assay.

Data Analysis, Validation, and Assay Selection

Data Analysis: Calculating the Degree of Modification (DoM)

For all assays, the fundamental analysis is the same:

  • Generate a Standard Curve: Plot the signal (fluorescence or absorbance) versus the known concentration of your primary amine standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value (should be >0.99 for a valid curve).

  • Determine Amine Concentration in Samples: Use the equation from the standard curve to convert the signal from your protein samples into a molar concentration of free primary amines.

  • Calculate the Degree of Modification (DoM): The DoM is the percentage of lysine residues that have been modified.[13]

    DoM (%) = [ 1 - ( Moles of amines in modified protein / Moles of amines in unmodified protein ) ] x 100

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, every experiment should be a self-validating system:

  • Controls are Non-Negotiable: Always include an unmodified protein control to establish the baseline of available amines. A "reagent blank" (buffer with reagent, no protein) is essential for background subtraction.

  • Buffer Compatibility: Confirm that your sample buffer does not contain primary amines (e.g., Tris, glycine) or other interfering substances.[9][14] Run a buffer-only control to verify.

  • Linearity and Range: Ensure your sample concentrations fall within the linear, validated range of your standard curve.[5] If a sample reads higher than the top standard, dilute and re-run.

Choosing the Right Assay

The choice of assay depends on the specific requirements of your experiment, including sensitivity needs, sample throughput, and available equipment.

FeatureOPA AssayTNBS AssayFluorescamine Assay
Detection Method FluorescenceColorimetric (Absorbance)Fluorescence
Sensitivity HighModerateVery High
Speed Fast (5 min incubation)Slow (2 hr incubation)Very Fast (<1 min reaction)
Primary Advantage Good balance of speed and sensitivity.Simple, stable product, uses standard spectrophotometer.Extremely fast, low background signal.
Primary Disadvantage Product signal can be unstable over time.Slow, lower sensitivity, buffer restrictions.Reagent requires organic solvent, high protein-protein variability.[24]
Wavelength (Ex/Em or Abs) ~340 / ~455 nm~335 nm~390 / ~475 nm

Conclusion

The spectrophotometric quantification of lysine adducts via the OPA, TNBS, and fluorescamine assays provides researchers with a powerful and accessible toolkit. These methods are indispensable for characterizing covalent drugs, validating bioconjugation efficiency, and investigating protein modifications. By understanding the underlying chemistry of each assay, adhering to rigorous protocols, and implementing a self-validating experimental design, scientists can generate reliable and reproducible data critical to advancing research and drug development programs.

References

  • Castell, J. V., Cervera, M., & Marco, R. (1979). A convenient micromethod for the assay of primary amines and proteins with fluorescamine. A reexamination of the conditions of reaction. Analytical Biochemistry.
  • Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science. [Link]

  • Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. ACS Publications. [Link]

  • Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship, University of California. [Link]

  • De Bernardo, S., Weigele, M., Toome, V., Manhart, K., Leimgruber, W., Böhlen, P., Stein, S., & Udenfriend, S. (1974). Studies on the reaction of fluorescamine with primary amines. Archives of Biochemistry and Biophysics.
  • Ataman Kimya. (n.d.). O-PHTHALALDEHYDE (OPA). Ataman Kimya. [Link]

  • Misra, A., Mondal, S., & Mondal, M. A. (2024). O‐Phthalaldehyde: A Versatile Chemical with its Roles and Future Perspectives. ResearchGate. [Link]

  • ResearchGate. (2014). What is the reaction mechanism between fluorescamine and primary amines? ResearchGate. [Link]

  • Sgrignani, J., et al. (2022). Morita–Baylis–Hillman Adduct Chemistry as a Tool for the Design of Lysine-Targeted Covalent Ligands. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Confirmation of protein modification using the TNBS assay. ResearchGate. [Link]

  • Interchim. (2009). OPA, amine detection reagent. Interchim. [Link]

  • JoVE. (2010). An Assay for Measuring the Activity of Escherichia coli Inducible Lysine Decarboxyase. Journal of Visualized Experiments. [Link]

  • BioTek Instruments. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. BioTek. [Link]

  • ResearchGate. (n.d.). Fluorescamine reacts with compounds containing a primary amino group. ResearchGate. [Link]

  • ResearchGate. (2009). OPA, amine detection reagent. ResearchGate. [Link]

  • Alexander, M. D., & Olson, J. S. (1987). Trinitrobenzenesulfonate modification of the lysine residues in lactose repressor protein. Biochemistry. [Link]

  • Sgrignani, J., et al. (2022). Morita–Baylis–Hillman Adduct Chemistry as a Tool for the Design of Lysine-Targeted Covalent Ligands. ACS Publications. [Link]

  • Chemistry LibreTexts. (2019). A5. Reactions of Lysine. Chemistry LibreTexts. [Link]

  • Church, F. C., Swaisgood, H. E., Porter, D. H., & Catignani, G. L. (1983). An o-phthalaldehyde spectrophotometric assay for proteinases. Analytical Biochemistry. [Link]

  • G-Biosciences. (n.d.). Protein Assays Handbook. G-Biosciences. [Link]

  • Linsky, T. W., et al. (2023). Computational Design of Lysine Targeting Covalent Binders Using Rosetta. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Trinitrophenylation mechanism. ResearchGate. [Link]

  • Lu, K., et al. (2016). Using lysine adducts of human serum albumin to investigate the disposition of exogenous formaldehyde in human blood. Chemico-Biological Interactions. [Link]

  • Guedes, J. A. F., et al. (2020). A New Approach on the Amino Acid Lysine Quantification by UV-Visible Spectrophotometry. Revista de Chimie. [Link]

  • He, Y., et al. (2016). Use of o-phthalaldehyde assay to determine protein contents of Alhydrogel-based vaccines. Human Vaccines & Immunotherapeutics. [Link]

  • ResearchGate. (n.d.). TNBS reaction to determine the extent of modification in modified HEWL preparations. ResearchGate. [Link]

  • Zarkovic, N., & Gornik, O. (2019). Standardization and quality control in quantifying non-enzymatic oxidative protein modifications in relation to ageing and disease: Why is it important and why is it hard? Free Radical Biology and Medicine. [Link]

  • Hara, A., et al. (1993). Role of lysine residues in the nucleotides binding to bovine liver high-Km aldehyde reductase. Journal of Biochemistry. [Link]

  • AAMI. (n.d.). Improving Protein Assay Methods to More Accurately Assess Medical Device Cleanliness. AAMI. [Link]

  • ResearchGate. (2019). Spectrophotometric Evaluation of L-Lysine Concentrations in Water–Organic Solutions. ResearchGate. [Link]

  • Lindsey, C. D., et al. (2011). Fluorescent method for detection of cleaved collagens using O-phthaldialdehyde (OPA). Journal of Immunological Methods. [Link]

  • ResearchGate. (2023). Validation Of Modified Method Of Protein Estimation By Two-Point Kinetic Approach. ResearchGate. [Link]

  • G-Biosciences. (2014). Spectrophotometry and Its Application in Protein Estimation. G-Biosciences. [Link]

  • FIAlab. (n.d.). TKN & Ammonia by OPA Method. FIAlab. [Link]

  • SlideShare. (n.d.). Spectrophotometric methods for determination of proteins concentration. SlideShare. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving resolution in HPLC separation of lysine derivatives

Welcome to the Technical Support Center for Amino Acid Analysis . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanics that gov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amino Acid Analysis . As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the fundamental physicochemical mechanics that govern the high-performance liquid chromatography (HPLC) separation of lysine derivatives.

Lysine presents unique chromatographic challenges due to its dual-amine structure ( α -amino and ϵ -amino groups). Achieving baseline resolution requires precise control over derivatization kinetics, mobile phase pH, and column chemistry.

PART 1: Mechanistic Foundations of Lysine Derivatization

Because amino acids lack strong natural chromophores, chemical derivatization is mandatory for sensitive UV or fluorescence detection. The industry standard utilizes a two-step automated pre-column derivatization utilizing ortho-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC)[1].

The Causality of Reagent Selection: OPA reacts rapidly with primary amines (like lysine) but cannot react with secondary amines (like proline). To resolve this, a dual-chemistry approach is used: the initial reaction is conducted with OPA to derivatize all primary amino acids, followed immediately by FMOC to derivatize the secondary amino acids[1].

Crucially, 3-mercaptopropionic acid (3-MPA) is added to the OPA reaction. The incorporation of 3-MPA into the resulting indoles decreases their hydrophobicity, ensuring that the OPA-derivatives (including lysine) elute chromatographically before the highly hydrophobic FMOC derivatives[2].

Workflow Start Sample Prep (Protein Hydrolysate) Buffer Neutralization Borate Buffer pH 10.2 Start->Buffer OPA Primary Amines OPA + 3-MPA Buffer->OPA FMOC Secondary Amines FMOC-Cl OPA->FMOC HPLC RP-HPLC Separation FMOC->HPLC Detect Detection UV/FLD HPLC->Detect

Automated OPA/FMOC dual-derivatization workflow for comprehensive amino acid analysis.

PART 2: Diagnostic Troubleshooting & FAQs

Troubleshooting Issue Lysine Resolution Issue Deriv Check Derivatization Issue->Deriv Chrom Check Chromatography Issue->Chrom Deriv1 Incomplete Reaction? Ensure pH > 10 Deriv->Deriv1 Deriv2 Reagent Degradation? Use Fresh OPA daily Deriv->Deriv2 Chrom1 Co-elution with Arg/OH-Pro? Adjust Ionic Strength Chrom->Chrom1 Chrom2 Peak Tailing or Split Peaks? Check Column pH / pKa Chrom->Chrom2

Diagnostic logic tree for troubleshooting lysine resolution and peak shape anomalies.

Q1: Why am I seeing split peaks or broad shoulders specifically for my lysine derivative? A: This is almost always a pH-driven issue. Lysine has two reactive amine groups. If the derivatization buffer pH drops below 10.0, the ϵ -amino group (which has a higher pKa) may not fully deprotonate, leading to a mixture of mono- and di-derivatized lysine species. Furthermore, during the chromatographic run, if the pH of the mobile phase is too close to the analyte's pKa, split peaks or shoulders might be observed due to the presence of both ionized and non-ionized species in the sample. Ensure your borate buffer is strictly maintained at pH 10.2 and your mobile phase buffer has sufficient capacity.

Q2: How do I resolve lysine from adjacent peaks like hydroxyproline? A: Lysine and hydroxyproline represent the critical junction between your two derivatization chemistries. Amino acids eluting prior to hydroxyproline (up to and including lysine) are derivatized with OPA and are detected at 338 nm, whereas hydroxyproline elutes immediately after lysine and is the first FMOC-derivatized amino acid to elute, requiring detection at 262 nm[2]. If they co-elute, you must adjust the ionic strength of your mobile phase. The separation of highly basic amino acids is highly sensitive to the ionic strength of the buffer; increasing the molarity of your phosphate buffer will selectively shift the retention time of lysine relative to hydroxyproline.

Q3: My retention times are drifting over multiple injections. How do I stabilize the separation? A: Run-to-run variability in pH results in separation inconsistency. Proper buffer choice, in terms of buffering species, ionic strength, and pH, is the most critical step in the development of an HPLC method when ionizable substances are analyzed. Ensure your gradient system is delivering a constant composition, and avoid running gradients from 100% pure solvent to 100% aqueous, as this causes catastrophic stationary phase dewetting.

PART 3: Validated Experimental Methodologies

Quantitative Data: Optimized Gradient Profile

To achieve baseline resolution of lysine from arginine and hydroxyproline, utilize a sub-2 μm or 3.5 μm dedicated amino acid analysis column (e.g., AdvanceBio AAA or Zorbax Eclipse AAA)[3],[4].

Table 1: Standardized Gradient for OPA/FMOC Derivatized Amino Acids

Time (min)% Mobile Phase A (40 mM Phosphate, pH 7.8)% Mobile Phase B (MeOH/ACN/Water 45:45:10)Flow Rate (mL/min)
0.010002.0
1.910002.0
18.101002.0
22.301002.0
23.210002.0

Note: Data synthesized from validated high-throughput DAD methodologies[4]. Detection requires wavelength switching: 338 nm (0–15 min for OPA-Lysine) and 262 nm (>15 min for FMOC-Hydroxyproline)[2].

Protocol: Self-Validating Automated Pre-Column Derivatization

This protocol utilizes an autosampler to eliminate manual pipetting errors and ensure reaction timing consistency. It includes a built-in System Suitability Test (SST) to validate the reaction.

Step 1: Reagent Preparation (Daily)

  • Prepare Borate Buffer (0.4 M, pH 10.2). Causality: High pH ensures the amino terminus of each amino acid is fully neutralized for nucleophilic attack[3].

  • Transfer OPA/3-MPA and FMOC-Cl reagents to microvial inserts. Critical: Replace the OPA autosampler microvial daily, as it degrades rapidly upon air exposure[3].

Step 2: The Derivatization Program (Autosampler Injector Program)

  • Draw 2.5 µL Borate Buffer and 0.5 µL Sample (containing Internal Standard: Norvaline at 100 pmol/µL).

  • Mix in the wash port to buffer the sample.

  • Draw 0.5 µL OPA reagent. Mix 6 times in the wash port.

  • Wait 1.0 minute. Causality: Allows primary amines (Lysine) to fully react.

  • Draw 0.5 µL FMOC reagent. Mix 6 times in the wash port.

  • Wait 1.0 minute. Causality: Allows secondary amines to react.

  • Inject the 4.0 µL mixture onto the column.

Step 3: Self-Validation Checkpoint (SST) Before running the main sample batch, evaluate the chromatogram of the first injection.

  • Validation Criteria: Calculate the peak area of the Norvaline internal standard. If the Norvaline peak area deviates by >5% from your established calibration baseline, abort the sequence . This indicates OPA reagent degradation or a failure in the buffer pH, preventing the loss of precious samples.

PART 4: References

Sources

Optimization

Technical Support Center: Stability and Handling of N2-D-Gluconoyl-L-lysine in Solution

Welcome to the Technical Support Center. As application scientists dealing with post-translational modifications (PTMs) and modified amino acids, we frequently encounter challenges with the stability of N2-D-Gluconoyl-L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists dealing with post-translational modifications (PTMs) and modified amino acids, we frequently encounter challenges with the stability of N2-D-Gluconoyl-L-lysine (CAS 94071-00-8). This compound—often formed spontaneously in E. coli expression systems when the electrophilic intermediate 6-phosphoglucono-1,5-lactone reacts with the α-amino group of lysine or N-terminal residues[1][2]—exhibits unique kinetic lability in aqueous environments.

This guide provides field-proven insights, mechanistic explanations, and validated protocols to help you troubleshoot degradation, optimize storage, and ensure the structural integrity of gluconoylated peptides and proteins in your assays.

Module 1: Mechanistic Background & Causality

Q: Why does N2-D-Gluconoyl-L-lysine degrade in aqueous solutions even at neutral pH? A: The stability of the gluconamide bond in N2-D-Gluconoyl-L-lysine is fundamentally different from a standard peptide bond. The degradation is primarily driven by spontaneous hydrolysis. The adjacent hydroxyl groups on the gluconoyl moiety can participate in intramolecular catalysis, making the amide bond unusually labile[3]. We observe that hydrolysis occurs steadily at pH values ranging from 4.7 to 7.5, typically resulting in the cleavage of the modification into a free amino terminus and gluconate within a matter of days at room temperature[3].

Q: How do temperature and buffer composition influence this hydrolysis? A: Hydrolysis kinetics are highly temperature-dependent. At 25°C, the half-life of the gluconoyl adduct is significantly reduced compared to 4°C. Furthermore, primary amine-containing buffers (like Tris) can act as competing nucleophiles or facilitate transamidation, accelerating the loss of the gluconoyl moiety[4].

GluconoylationPathway A 6-Phosphoglucono- 1,5-lactone (6-PGL) C N2-D-Gluconoyl-L-lysine (Intact Adduct) A->C Spontaneous Glycation B Free L-Lysine (or N-terminus) B->C Nucleophilic Attack D Aqueous Solution (pH 4.7 - 7.5) C->D Solvation E Hydrolysis Products: Free Lysine + Gluconate D->E Intramolecular Catalyzed Hydrolysis (Days)

Biochemical pathway of N2-D-Gluconoyl-L-lysine formation and aqueous hydrolysis.

Module 2: Quantitative Stability Data

To establish a self-validating system for your experiments, you must benchmark your sample stability against known kinetic parameters. Below is a summarized data table derived from NMR and mass spectrometry stability tracking of gluconoylated constructs[3].

Table 1: Stability Profile of N2-D-Gluconoyl-L-lysine in Various Conditions

Storage ConditionBuffer MatrixTemperatureEstimated Half-LifePrimary Degradation Pathway
Aqueous Solution50 mM Phosphate, pH 7.525°C~3 - 5 DaysAmide Hydrolysis
Aqueous Solution50 mM Phosphate, pH 4.725°C~5 - 7 DaysAmide Hydrolysis
Aqueous Solution50 mM Tris, pH 8.025°C< 3 DaysHydrolysis / Transamidation
Aqueous Solution50 mM Phosphate, pH 7.54°C~2 - 3 WeeksSlow Hydrolysis
Lyophilized PowderNone (Desiccated)-20°C> 12 MonthsNone detected

Expert Insight: If your downstream assays (like crystallization or binding kinetics) require intact N2-D-Gluconoyl-L-lysine, you must limit aqueous exposure at room temperature to less than 24 hours[3][5].

Module 3: Troubleshooting Guide & FAQs

Q: I am losing the +178 Da mass shift on my mass spec over time. How can I halt this degradation during sample preparation? A: The loss of the +178 Da mass shift is the classic signature of gluconoyl hydrolysis[3][4]. To halt this:

  • Shift to cold processing: Maintain all solutions strictly at 4°C.

  • Avoid freeze-thaw cycles: Repeated phase changes in aqueous buffers accelerate localized pH shifts, which can catalyze hydrolysis.

  • Lyophilize immediately: If you are not analyzing the sample immediately, flash-freeze in liquid nitrogen and lyophilize. The adduct is highly stable in the solid state[3].

Q: Can I use Tris buffer for storing my gluconoylated samples? A: No. Tris contains a primary amine that can act as a nucleophile. While the gluconamide bond is susceptible to water hydrolysis, the presence of competing amines at slightly alkaline pH (Tris pH 8.0) can accelerate the degradation. Switch to non-nucleophilic buffers like HEPES or Phosphate[4].

Q: How do I definitively confirm that my sample has degraded into free lysine and gluconate, rather than aggregating? A: Use 1H/13C NMR or LC-MS. In NMR, the disappearance of the distinct gluconoyl chemical shifts and the emergence of free gluconate signals in the solution is a definitive self-validating check[3]. In LC-MS, look for the appearance of the unmodified target mass and the presence of a 195 Da peak (gluconate) in the flow-through.

TroubleshootingLogic Start Issue: Loss of intact N2-D-Gluconoyl-L-lysine CheckBuffer Is buffer pH > 7.5 or containing primary amines? Start->CheckBuffer FixBuffer Switch to 50mM Phosphate or HEPES (pH 6.0 - 7.0) CheckBuffer->FixBuffer Yes CheckTemp Is sample stored in solution at > 4°C? CheckBuffer->CheckTemp No FixBuffer->CheckTemp FixTemp Store at 4°C (short term). Lyophilize (long term). CheckTemp->FixTemp Yes Verify Verify via LC-MS/NMR: Check for free gluconate CheckTemp->Verify No FixTemp->Verify

Decision matrix for diagnosing and resolving N2-D-Gluconoyl-L-lysine degradation.

Module 4: Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow this self-validating protocol for the handling and long-term storage of N2-D-Gluconoyl-L-lysine containing samples.

Protocol: Stabilization and Lyophilization of Gluconoylated Samples

Objective: Prevent aqueous hydrolysis of the gluconamide bond during sample processing and storage.

Step 1: Buffer Exchange (Cold Room, 4°C)

  • Action: Transfer the sample into a non-nucleophilic buffer (e.g., 50 mM Potassium Phosphate, pH 6.5) using a pre-chilled desalting column or dialysis cassette.

  • Causality: Removing primary amines (like Tris) prevents transamidation. Maintaining pH 6.5 minimizes base-catalyzed hydrolysis while keeping the lysine backbone stable[3][4].

Step 2: Concentration and Aliquoting

  • Action: Concentrate the sample using a centrifugal filter unit at 4°C (max 4,000 x g). Aliquot the solution into single-use vials (e.g., 50 µL per vial).

  • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are known to cause micro-environmental pH shifts that accelerate amide bond cleavage.

Step 3: Flash Freezing

  • Action: Immediately submerge the vials in liquid nitrogen for 30 seconds until completely solid.

  • Causality: Rapid freezing prevents the formation of large ice crystals and halts all kinetic hydrolysis reactions instantly.

Step 4: Lyophilization

  • Action: Transfer open vials to a pre-chilled lyophilizer (-50°C to -80°C condenser). Run the vacuum cycle for 24-48 hours until a dry powder is formed. Cap under vacuum or inert gas (Nitrogen/Argon).

  • Causality: Removing the aqueous solvent entirely eliminates the medium required for spontaneous hydrolysis, extending the half-life from days to over a year[3].

Step 5: Reconstitution (Self-Validating Step)

  • Action: Reconstitute in ice-cold LC-MS grade water immediately prior to the assay. Run a 1 µL aliquot on LC-MS to verify the retention of the +178 Da mass shift (intact gluconoylation) and the absence of a 195 Da flow-through peak (cleaved gluconate)[3][4].

References
  • [1] Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli. Applied and Environmental Microbiology - ASM Journals. 1

  • [5] US8173396B2 - Methods for reducing gluconoylation of proteins. Google Patents.5

  • Supporting Information. BioPharmaSpec. Link

  • [3] The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. PMC (nih.gov). 3

  • [2] Mechanism of gluconoylation according to Geoghegan et al. (1999). ResearchGate. 2

  • [4] WO2004078936A2 - Methods for preventing gluconoylation of proteins. Google Patents. 4

Sources

Troubleshooting

Troubleshooting low yield in N2-D-Gluconoyl-L-lysine synthesis

Welcome to the technical support center for the synthesis of N2-D-Gluconoyl-L-lysine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N2-D-Gluconoyl-L-lysine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yield, in this specific chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues effectively in your laboratory.

This document moves beyond a simple checklist to offer a diagnostic framework, helping you understand the causality behind each experimental step and variable.

The Core Synthesis Pathway: An Overview

The synthesis of N2-D-Gluconoyl-L-lysine involves the acylation of the α-amino group (N2) of L-lysine with a derivative of D-gluconic acid. The most common and direct method is the reaction of an ε-amino protected L-lysine with D-glucono-δ-lactone. The ε-amino group (N6) must be protected to ensure regioselectivity and prevent the formation of di-substituted byproducts. A common choice for this is the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2]

The reaction proceeds via nucleophilic attack of the deprotonated α-amino group of lysine on the carbonyl carbon of the D-glucono-δ-lactone, leading to the opening of the lactone ring and the formation of a stable amide bond.

Synthesis_Pathway cluster_reaction Step 1: Gluconoylation cluster_deprotection Step 2: Deprotection (Optional) Lys_Boc Nε-Boc-L-lysine Intermediate N2-(D-gluconoyl)-N6-Boc-L-lysine Lys_Boc->Intermediate Aqueous Buffer pH 7.5-8.5 Gluconolactone D-glucono-δ-lactone Gluconolactone->Intermediate Final_Product N2-D-Gluconoyl-L-lysine Intermediate->Final_Product Acidic Cleavage TFA TFA / Scavengers

Caption: General reaction scheme for N2-D-Gluconoyl-L-lysine synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low yield is a multifaceted problem that can arise at any stage of the synthesis. This section is structured to help you systematically identify the root cause.

Q1: My reaction shows little to no formation of the desired product. What should I investigate first?

A: Zero or negligible product formation almost always points to a fundamental issue with one of the starting materials or the core reaction conditions.

Probable Cause 1: Inactive D-glucono-δ-lactone

  • Expertise & Experience: D-glucono-δ-lactone is an ester and is highly susceptible to hydrolysis, opening into the unreactive D-gluconic acid, especially in the presence of moisture or non-optimal pH. The rate of hydrolysis increases significantly at pH values above 9 and below 3. An already hydrolyzed starting material is a very common culprit for reaction failure.

  • Recommended Solution:

    • Verify Reagent Quality: Always use a fresh, high-purity bottle of D-glucono-δ-lactone. If the reagent has been opened for a long time, consider purchasing a new one.

    • Proper Storage: Store D-glucono-δ-lactone under desiccated and cool conditions.

    • Reaction Setup: Prepare the solution of D-glucono-δ-lactone immediately before adding it to the reaction mixture. Avoid letting it sit in the aqueous buffer for extended periods before the lysine substrate is available to react.

Probable Cause 2: Incorrect Reaction pH

  • Expertise & Experience: The key to this reaction is the nucleophilicity of the α-amino group of lysine (pKa ~9). For it to act as an effective nucleophile, it must be in its deprotonated, free amine form (-NH2). However, the lactone reagent is unstable at high pH. Therefore, a delicate balance must be struck.

  • Recommended Solution:

    • pH Optimization: The optimal pH range is typically between 7.5 and 8.5. This provides a sufficient concentration of the deprotonated α-amine without causing rapid hydrolysis of the lactone.

    • Buffering: Use a reliable buffer system (e.g., sodium bicarbonate or HEPES) to maintain the pH throughout the reaction, as the potential hydrolysis of the lactone can release gluconic acid and lower the pH.

    • Monitoring: Monitor the pH of the reaction mixture periodically and adjust as necessary with a dilute base (e.g., 0.1 M NaOH).

Probable Cause 3: Incomplete Deprotection of Nε-Boc-L-lysine (if synthesized in-house)

  • Expertise & Experience: If you are preparing your Nε-Boc-L-lysine starting material from a doubly protected lysine, incomplete removal of the α-amino protecting group (e.g., Fmoc) will naturally lead to no reaction at the N2 position.

  • Recommended Solution:

    • Confirm Deprotection: Before starting the gluconoylation reaction, confirm the complete deprotection of the α-amino group. A qualitative Kaiser test on a small sample of your starting material should be positive (blue color), indicating the presence of a free primary amine.

    • Purify Starting Material: Ensure the Nε-Boc-L-lysine is pure before use.

Q2: The reaction proceeds, but my conversion rate is low, resulting in a poor final yield. How can I improve this?

A: Low conversion indicates that the reaction is occurring but is either too slow, inefficient, or has reached an unfavorable equilibrium.

Probable Cause 1: Suboptimal Reagent Stoichiometry

  • Expertise & Experience: While a 1:1 molar ratio is theoretically required, the gradual hydrolysis of D-glucono-δ-lactone in the reaction medium means that some of it becomes unavailable to react with the lysine.

  • Recommended Solution:

    • Use a Slight Excess of Lactone: Employ a small excess of D-glucono-δ-lactone, typically 1.1 to 1.5 molar equivalents relative to the lysine substrate. This helps to drive the reaction towards completion.

    • Portion-wise Addition: For longer reactions, consider adding the lactone in two or three portions over the course of the reaction to maintain its effective concentration.

Probable Cause 2: Poor Solubility of Reactants

  • Expertise & Experience: Nε-Boc-L-lysine has both polar and non-polar characteristics.[1] If it does not fully dissolve in the chosen solvent system, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

  • Recommended Solution:

    • Solvent System Optimization: If using a purely aqueous buffer, poor solubility may be an issue. Consider using a co-solvent system, such as a mixture of water and a water-miscible organic solvent like acetonitrile (MeCN) or dimethylformamide (DMF), to improve solubility.

    • Temperature Adjustment: Gently warming the reaction mixture to 30-40°C can improve both solubility and reaction kinetics. However, this must be balanced against the increased rate of lactone hydrolysis and potential side reactions.

Q3: My mass spectrometry (MS) analysis shows multiple product peaks. What are these impurities and how can I prevent them?

A: The presence of multiple products points towards a lack of selectivity or the occurrence of side reactions. This is a common issue in peptide and amino acid chemistry.

Probable Cause 1: Di-gluconoylation (Reaction at both Nα and Nε)

  • Expertise & Experience: This is the most significant side reaction if the ε-amino group of lysine is not adequately protected. The ε-amino group (pKa ~10.5) is also a potent nucleophile.

  • Recommended Solution:

    • Trustworthiness of Protection: The core principle of this synthesis relies on an orthogonal protecting group strategy. Ensure you are starting with Nε-protected L-lysine (e.g., Boc-Lys-OH). The Boc group is stable under the slightly basic conditions of the gluconoylation reaction but can be removed later with acid (e.g., trifluoroacetic acid, TFA).[3][4]

Probable Cause 2: Formation of Oligomers

  • Expertise & Experience: If any coupling agents (e.g., EDC, HATU) are mistakenly used to "activate" the gluconic acid (from hydrolyzed lactone), this can lead to the formation of lysine-lysine dimers or other oligomers.

  • Recommended Solution:

    • Adhere to the Lactone Pathway: The beauty of the D-glucono-δ-lactone route is that it does not require activating agents. The lactone itself is the activated form. Avoid the addition of any peptide coupling reagents.

Potential Impurity Expected Mass Difference from Product (Monoisotopic) Likely Cause Prevention Strategy
Unreacted Nε-Boc-L-lysine-178.08 DaLow conversionOptimize pH, stoichiometry, temperature.
Di-gluconoylated Lysine+178.08 DaIncomplete ε-amino protectionStart with high-purity Nε-Boc-L-lysine.
Gluconic AcidN/A (Reagent-derived)Lactone hydrolysisUse fresh lactone; control pH and temperature.
N6-D-Gluconoyl-L-lysineSame Mass (Isomer)Incorrect starting materialEnsure you start with Nε-Boc-L-lysine, not Nα-Boc-L-lysine.
Q4: I have a good crude yield, but I lose most of my product during purification. How can I improve my recovery?

A: Product loss during purification is a frequent and frustrating issue. It typically stems from suboptimal chromatography or workup conditions.

Probable Cause 1: Inefficient Ion-Exchange Chromatography (IEX)

  • Expertise & Experience: N2-D-Gluconoyl-L-lysine is zwitterionic at neutral pH but can be manipulated by pH changes. In IEX, binding and elution are highly dependent on the mobile phase pH and salt concentration.

  • Recommended Solution:

    • Column Choice: Use a strong cation exchange (SCX) resin. At an acidic pH (e.g., pH 3), the product's carboxyl group is protonated, and the ε-amino group is protonated, giving it a net positive charge to bind to the column.

    • Optimize Elution: Elute the bound product using a pH or salt gradient. A gradient of increasing pH (e.g., with ammonium acetate) or increasing salt concentration (e.g., NaCl) will disrupt the electrostatic interaction and release the product. Run small-scale trials to find the optimal elution conditions.[5]

Probable Cause 2: Poor Recovery from Reverse-Phase HPLC (RP-HPLC)

  • Expertise & Experience: While the gluconoyl moiety adds polarity, the lysine side chain provides some hydrophobicity. The compound can exhibit poor peak shape or get lost on the column if conditions are not right.

  • Recommended Solution:

    • Mobile Phase Modifier: Always use an ion-pairing agent like TFA (0.1%) or formic acid (0.1%) in your mobile phases (both water and acetonitrile).[6] This sharpens peaks and ensures consistent protonation of the amine groups.

    • Gradient Optimization: Develop a shallow gradient around the expected elution point of your compound to ensure good separation from closely eluting impurities.

    • Avoid Overloading: Injecting too much crude material can lead to broad peaks and poor separation, making fraction collection difficult and reducing recovery of pure product.

Troubleshooting_Flowchart start Low Yield Observed check_product Is any product detected (TLC, LC-MS)? start->check_product check_conversion Is starting material consumed? check_purity Are there multiple product spots/peaks? check_purification Is crude yield high, but final yield low? check_product->check_conversion Yes no_product No Product check_product->no_product No check_conversion->check_purity Yes low_conversion Low Conversion check_conversion->low_conversion No check_purity->check_purification No impurities Impure Product check_purity->impurities Yes purification_loss Purification Loss check_purification->purification_loss Yes cause_reagent Check Lactone Activity (Use fresh reagent) no_product->cause_reagent cause_ph Check Reaction pH (Target 7.5-8.5) no_product->cause_ph cause_sm Check Lysine Starting Material (Kaiser test) no_product->cause_sm cause_stoich Adjust Stoichiometry (1.1-1.5 eq. Lactone) low_conversion->cause_stoich cause_solubility Improve Solubility (Co-solvent, warm gently) low_conversion->cause_solubility cause_protection Verify ε-Amino Protection (Use Boc-Lys-OH) impurities->cause_protection cause_conditions Review Reaction Conditions (Avoid coupling agents) impurities->cause_conditions cause_iex Optimize IEX (pH, salt gradient) purification_loss->cause_iex cause_hplc Optimize RP-HPLC (Modifier, gradient) purification_loss->cause_hplc

Caption: Troubleshooting decision tree for low yield synthesis.

Detailed Experimental Protocol

This protocol provides a robust starting point. It is designed as a self-validating system with checkpoints.

Objective: To synthesize N2-(D-gluconoyl)-N6-Boc-L-lysine.

Materials:

  • Nε-Boc-L-lysine (H-Lys(Boc)-OH) (1.0 eq)

  • D-glucono-δ-lactone (1.2 eq)

  • Sodium Bicarbonate (NaHCO3)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Strong Cation Exchange Resin (e.g., Dowex 50WX8)

Procedure:

  • Preparation:

    • In a round-bottom flask, dissolve Nε-Boc-L-lysine (1.0 eq) in a 0.1 M sodium bicarbonate aqueous buffer. The volume should be sufficient to fully dissolve the starting material (approx. 10-20 mL per gram of lysine derivative).

    • Stir the solution until fully dissolved. Check the pH and adjust to ~8.0 with dilute NaHCO3 or HCl if necessary.

  • Reaction:

    • In a separate container, weigh D-glucono-δ-lactone (1.2 eq) and add it to the lysine solution in a single portion with vigorous stirring.

    • Seal the flask and stir the reaction mixture at room temperature.

    • In-Process Control: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours. The product spot/peak should be more polar than the starting lysine derivative.

  • Workup:

    • Once the reaction is complete (or has reached a plateau), cool the mixture in an ice bath.

    • Slowly acidify the solution to pH ~3 using 1 M HCl. This protonates the product's carboxylate and any unreacted starting material.

    • Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate to remove any non-polar impurities. Discard the organic layers.

    • The product will remain in the aqueous layer.

  • Purification (Ion-Exchange):

    • Load the acidified aqueous solution directly onto a pre-conditioned strong cation exchange column (H+ form).

    • Wash the column with several column volumes of deionized water to remove salts and gluconic acid.

    • Elute the product from the column using an aqueous ammonia solution (e.g., a gradient of 0.1 M to 2 M NH4OH) or another suitable buffer.

    • Quality Check: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). If ammonia was used for elution, co-evaporation with water may be necessary to remove residual ammonia.

    • Lyophilize the resulting solid to obtain N2-(D-gluconoyl)-N6-Boc-L-lysine as a white powder.

  • Final Deprotection (if required):

    • To obtain the final N2-D-Gluconoyl-L-lysine, dissolve the Boc-protected intermediate in a solution of 95:2.5:2.5 TFA:triisopropylsilane:water.

    • Stir for 1-2 hours at room temperature, then concentrate under vacuum and precipitate/triturate with cold diethyl ether to yield the final product.

Frequently Asked Questions (FAQs)
  • Q: Can I use D-gluconic acid with a coupling agent instead of the lactone?

    • A: While theoretically possible, it is not recommended. This approach introduces more reagents (coupling agents like EDC/HOBt), requires anhydrous conditions which can be difficult with these polar molecules, and significantly increases the risk of side reactions, including racemization and oligomerization. The D-glucono-δ-lactone pathway is cleaner and more efficient.[7][8]

  • Q: How critical is the temperature?

    • A: The reaction is typically run at room temperature. Gentle heating (30-40°C) can increase the rate but will also accelerate the hydrolysis of the lactone, which is often counterproductive. If you are experiencing low conversion, it is better to first optimize pH and stoichiometry before increasing the temperature.

  • Q: What is the best way to monitor the reaction?

    • A: LC-MS is the gold standard. It allows you to monitor the disappearance of your starting material peak and the appearance of your product peak, confirming the mass simultaneously. For a quicker, more qualitative check, thin-layer chromatography (TLC) can be used. The product, being more polar due to the gluconoyl group, will have a lower Rf value than the Nε-Boc-L-lysine starting material.

  • Q: My final product seems unstable and degrades over time. What can I do?

    • A: The amide bond formed is generally stable. However, some studies on gluconoylated proteins note that the modification can slowly hydrolyze under certain pH and temperature conditions over days or weeks.[9][10] For long-term storage, it is best to keep the final product as a lyophilized solid at -20°C or below.

References
  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mechanism of gluconoylation according to Geoghegan et al. (1999), in... (n.d.). ResearchGate. [Link]

  • N2-D-Gluconoyl-L-lysine - SIELC Technologies. (2018, May 16). SIELC Technologies. [Link]

  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (n.d.). European Union Reference Laboratory. [Link]

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019, August 10). Hebei Boze Chemical Co., Ltd.[Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. (2023, July 29). American Chemical Society Publications. [Link]

  • The Deprotection of Boc-Lysine - iGEM. (n.d.). iGEM. [Link]

  • LYSINE - Iris Biotech GmbH. (n.d.). Iris Biotech GmbH. [Link]

  • CN104478746A - Preparation method of DL-lysine - Google Patents. (n.d.).
  • US3036125A - Process for purifying lysine - Google Patents. (n.d.).
  • Purification and characterization of poly-ε-lysine from Streptomyces noursei NRRL 5126. (n.d.). Nature Portfolio. [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants - RSC Publishing. (2026, January 23). Royal Society of Chemistry. [Link]

Sources

Optimization

Technical Support Center: N2-D-Gluconoyl-L-lysine Stability &amp; Troubleshooting

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification, isolation, or characterization of N2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the quantification, isolation, or characterization of N2-D-Gluconoyl-L-lysine (CAS 94071-00-8).

As a glycated amino acid and a common post-translational modification (particularly on N-terminal residues of recombinant proteins)[1], N2-D-Gluconoyl-L-lysine presents severe stability challenges during sample preparation. This guide bypasses generic advice to provide in-depth, mechanistically grounded troubleshooting strategies to prevent the degradation of this labile compound.

Part 1: The Mechanistic Problem

Before attempting to optimize a protocol, it is critical to understand why N2-D-Gluconoyl-L-lysine degrades. The compound consists of a D-gluconoyl group attached to the α -amino (N2) position of L-lysine via an amide bond.

Unlike standard peptide bonds, this specific amide linkage is highly susceptible to spontaneous chemical hydrolysis[2]. The gluconoyl moiety contains multiple neighboring aliphatic hydroxyl groups (a polyol tail). These hydroxyl groups can act as intramolecular nucleophiles or general acid/base catalysts, facilitating the rapid cleavage of the amide bond[2]. This reaction reverts the molecule back into free L-lysine and gluconate, leading to severe under-quantification in LC-MS workflows[1].

MechanisticPathway A N2-D-Gluconoyl-L-lysine (Labile Amide Bond) B Intramolecular Hydrolysis (Neighboring Polyol Catalysis) A->B Aqueous Buffer (pH 4.7 - 7.5) D Addition of Boric Acid (Diol-Masking) A->D Borate Buffer Intervention C Degradation Products: Free L-Lysine + Gluconate B->C Rapid at 22°C-37°C E Borate-Diol Ester Complex (Stabilized Amide Bond) D->E Steric/Electronic Inhibition

Mechanistic pathway of N2-D-Gluconoyl-L-lysine degradation and borate-mediated stabilization.

Part 2: Troubleshooting FAQs

Q1: My N2-D-Gluconoyl-L-lysine signal disappears during standard LC-MS sample preparation. Is it being cleaved by proteases?

A: It is highly unlikely to be protease activity. The loss of signal is almost certainly due to spontaneous chemical hydrolysis. Studies have shown that gluconoyl hydrolysis occurs steadily in standard aqueous buffers across a wide pH range (4.7 to 7.5)[1]. Because the degradation is driven by the molecule's own polyol tail (intramolecular catalysis), standard protease inhibitors (like PMSF or EDTA) will not prevent it.

Q2: How can I chemically stabilize the gluconoyl linkage during extraction?

A: The most effective biochemical intervention is diol-masking using borate buffers [2]. Boric acid reversibly binds to the vicinal diols on the gluconoyl tail, forming stable borate-diol esters. This steric and electronic masking physically prevents the neighboring hydroxyls from participating in the intramolecular hydrolysis of the amide bond, effectively halting degradation[2].

Q3: Does temperature impact the rate of degradation?

A: Yes, profoundly. The hydrolysis rate is highly temperature-dependent[3]. Leaving samples in an autosampler at room temperature (22°C) or incubating them at 37°C will cause rapid loss of the intact compound. Samples must be kept strictly at 4°C during all liquid handling steps. For long-term storage, hydrolysis can only be fully arrested by removing the aqueous solvent via lyophilization (freeze-drying)[3].

Q4: What LC-MS mobile phases are safe to use?

A: N2-D-Gluconoyl-L-lysine can be analyzed using reverse-phase (RP) HPLC. However, extended exposure to highly acidic modifiers can accelerate hydrolysis. For MS-compatible applications, use mild concentrations of formic acid (e.g., 0.1%) rather than stronger acids like trifluoroacetic acid (TFA) or phosphoric acid, and ensure the column compartment is not overheated[4].

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the degradation kinetics and stability of N2-D-Gluconoyl-L-lysine under various common laboratory conditions.

ConditionTemperatureBuffer / AdditiveObserved Stability (Shelf-life)Mechanism of Action
Aqueous22 °CStandard PBS (pH 7.4)Low (< 24-48 hours)Intramolecular polyol-driven hydrolysis
Aqueous4 °CStandard PBS (pH 7.4)Moderate (~5-7 days)Kinetic reduction of hydrolysis rate
Aqueous4 °CBorate Buffer (50 mM, pH 7.5)High (> weeks)Diol-masking via borate ester formation
Lyophilized-20 °CNone (Dry powder)Very High (> months)Elimination of aqueous solvent

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, you must not assume that your cold-chain or buffer system has perfectly preserved the analyte. The following protocol integrates a self-validating system to ensure absolute confidence in your analytical results.

Protocol: Borate-Stabilized Extraction of N2-D-Gluconoyl-L-lysine

Step 1: Preparation of Stabilizing Lysis Buffer

  • Prepare a 50 mM Borate buffer adjusted to pH 7.5.

  • Add necessary non-interfering detergents (e.g., 0.1% CHAPS) if extracting from complex biological matrices.

  • Pre-chill the buffer on ice to 4°C prior to use.

Step 2: The Self-Validating Spike (Critical Step)

  • Divide your sample batch. For every 10 biological samples, create one "Validation Control" aliquot.

  • Spike the Validation Control with a known, precise concentration of synthetic N2-D-Gluconoyl-L-lysine standard (or a heavy-isotope labeled equivalent if available for MS).

  • Causality Note: If the recovery of this spiked standard falls below 95% at the end of the workflow, it proves that either the borate buffer capacity was exceeded or the cold chain was compromised. This self-validation prevents false-negative reporting.

Step 3: Sample Extraction

  • Homogenize or lyse the biological samples in the pre-chilled Borate buffer.

  • Perform all mechanical disruptions (sonication, bead-beating) in short bursts on ice to prevent localized heating, which accelerates hydrolysis.

Step 4: Clarification and Storage

  • Centrifuge the lysates at 10,000 x g for 15 minutes at exactly 4°C.

  • Transfer the supernatant to pre-chilled autosampler vials.

  • If analysis cannot be performed within 24 hours, immediately flash-freeze the aliquots in liquid nitrogen and lyophilize them. Store the resulting dry powder at -20°C[3].

Step 5: LC-MS Analysis

  • Reconstitute lyophilized samples in a minimal volume of cold mobile phase A immediately before injection.

  • Ensure the LC autosampler is actively cooled to 4°C.

Workflow S1 1. Sample Collection (Keep at 4°C) S2 2. Borate Buffer Addition (50mM, pH 7.5) S1->S2 S3 3. Cold Centrifugation (10,000 x g, 4°C) S2->S3 S4 4. Lyophilization (For Long-Term Storage) S3->S4 Storage S5 5. LC-MS Analysis (Pre-chilled Autosampler) S3->S5 Immediate Analysis

Step-by-step sample preparation workflow for maintaining gluconoyl-lysine stability.

References

  • Schweida, D., Barraud, P., Regl, C., et al. (2019). The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. Journal of Biomolecular NMR. National Institutes of Health (PMC). Available at:[Link]

  • Brune, K. D., et al. (2021). N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone. BioPharmaSpec / ResearchGate. Available at:[Link]

  • SIELC Technologies. Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column. SIELC Application Notes. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to HPLC Method Validation for N2-D-Gluconoyl-L-lysine Analysis

An Objective Comparison with UPLC and LC-MS/MS Alternatives For researchers and drug development professionals, the accurate quantification of Advanced Glycation End-products (AGEs) is critical. Among these, N2-D-Glucono...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison with UPLC and LC-MS/MS Alternatives

For researchers and drug development professionals, the accurate quantification of Advanced Glycation End-products (AGEs) is critical. Among these, N2-D-Gluconoyl-L-lysine, a derivative of the Maillard reaction, serves as a key biomarker in various physiological and pathological processes, including aging and diabetes.[1][2] Its analysis, however, demands a robust, reliable, and validated analytical method.

This guide provides an in-depth exploration of the validation of a High-Performance Liquid Chromatography (HPLC) method for N2-D-Gluconoyl-L-lysine analysis. Moving beyond a simple checklist, we will dissect the causality behind each validation step, grounding our protocol in the principles of scientific integrity and regulatory expectations outlined by the International Council for Harmonisation (ICH).[3][4] Furthermore, we will objectively compare the validated HPLC method against its modern alternatives—Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to empower you in selecting the optimal technique for your research needs.

The Analytical Imperative: Why Method Validation is Non-Negotiable

A Deep Dive: Validating an HPLC Method for N2-D-Gluconoyl-L-lysine

The objective of validating an analytical procedure is to demonstrate that it is fit for the intended purpose.[4] The following validation characteristics are derived from the ICH Q2(R2) guideline and are applied here for the quantitative analysis of N2-D-Gluconoyl-L-lysine.[3][6]

The Validation Workflow: A Visual Overview

The validation process follows a structured, logical path. Each step is designed to build confidence in the method's performance, ensuring it is reliable for routine use.

HPLC_Validation_Workflow cluster_0 Method Validation Protocol start Define Analytical Task & Acceptance Criteria specificity Specificity / Selectivity (Peak Purity & Resolution) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity range_node Range (Upper & Lower Limits) linearity->range_node accuracy Accuracy (% Recovery) range_node->accuracy precision Precision (Repeatability & Intermediate, %RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Small Variations) lod_loq->robustness end_node Validation Report & Method Implementation robustness->end_node

Caption: A structured workflow for HPLC method validation as per ICH guidelines.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a representative Reversed-Phase HPLC (RP-HPLC) method with UV detection. The choice of a C18 column is standard for separating moderately polar analytes like N2-D-Gluconoyl-L-lysine from complex matrices.

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis Detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min, 2% B; 2-12 min, 2-50% B; 12-14 min, 50-80% B; 14-16 min, 80% B; 16-17 min, 80-2% B; 17-22 min, 2% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 214 nm.[7]

  • Injection Volume: 20 µL.

2. Validation Parameter Execution:

  • Specificity:

    • Rationale: To ensure the signal measured is unequivocally from N2-D-Gluconoyl-L-lysine, free from interference from matrix components, impurities, or degradation products.[3]

    • Procedure:

      • Inject a blank (matrix without analyte).

      • Inject a standard solution of N2-D-Gluconoyl-L-lysine.

      • Inject a sample spiked with the analyte.

      • Assess peak purity using a Diode Array Detector (DAD) if available.

    • Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank. Resolution between the analyte and the closest eluting peak should be >2.

  • Linearity:

    • Rationale: To demonstrate a proportional relationship between the detector response and the analyte concentration over a specified range.[8]

    • Procedure:

      • Prepare a series of at least five calibration standards of N2-D-Gluconoyl-L-lysine spanning the expected concentration range (e.g., 1 - 100 µg/mL).

      • Inject each standard in triplicate.

      • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Range:

    • Rationale: To define the upper and lower concentration limits for which the method demonstrates suitable accuracy, precision, and linearity.[5]

    • Procedure: The range is established by confirming that the method provides acceptable accuracy and precision at the lower and upper ends of the linearity study.

    • Acceptance Criteria: The specified range meets the accuracy and precision requirements.

  • Accuracy:

    • Rationale: To determine the closeness of the measured value to the true value.[3]

    • Procedure:

      • Perform a recovery study by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three samples at each level and analyze them.

      • Calculate the percentage recovery.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] It is evaluated at two levels:

      • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.

    • Procedure:

      • For repeatability, analyze six replicate samples at 100% of the target concentration.

      • For intermediate precision, repeat the analysis on a different day with a different analyst.

    • Acceptance Criteria: Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.

    • Procedure:

      • Based on the signal-to-noise ratio. Typically, LOD is determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

    • Acceptance Criteria: The LOQ must be sufficiently low to measure the expected concentrations in samples. Precision at the LOQ should have an RSD ≤ 10%.

  • Robustness:

    • Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

    • Procedure:

      • Introduce small variations to parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

      • Analyze samples under these modified conditions and observe the impact on results.

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the %RSD of results should be ≤ 2.0%.

Validation ParameterAcceptance CriteriaRationale
Specificity Resolution > 2, No interference at analyte RTEnsures the signal is solely from the analyte.
Linearity R² ≥ 0.999Confirms a proportional response to concentration.
Range Established from Linearity, Accuracy, PrecisionDefines the reliable working concentration limits.
Accuracy Mean Recovery: 98.0% - 102.0%Measures how close the result is to the true value.
Precision (%RSD) Repeatability ≤ 2.0%, Intermediate ≤ 2.0%Assesses the method's consistency and reproducibility.
LOQ S/N ≥ 10, RSD ≤ 10%Lowest concentration quantifiable with reliability.
Robustness System suitability passes under varied conditionsDemonstrates reliability during routine use.

Comparative Analysis: HPLC vs. Modern Alternatives

While a validated HPLC method is a robust workhorse for many labs, advancements in liquid chromatography offer enhanced performance. The choice of method often depends on the specific analytical challenge, such as throughput needs, sensitivity requirements, or sample complexity.[9]

Ultra-Performance Liquid Chromatography (UPLC/UHPLC)

UPLC is an evolution of HPLC that uses columns packed with smaller particles (<2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[9]

  • Key Advantage: The primary benefits are significantly reduced analysis times and improved resolution.[10][11] This leads to higher sample throughput and better separation of complex mixtures. For N2-D-Gluconoyl-L-lysine analysis, this means faster results without compromising data quality.

  • Considerations: UPLC systems represent a higher initial capital investment and may require more rigorous sample preparation due to the smaller particle sizes being more susceptible to clogging.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely considered the gold standard for the analysis of AGEs due to its high sensitivity and specificity.[1] It couples the separation power of liquid chromatography with the mass-analyzing capability of a tandem mass spectrometer.

  • Key Advantage: Unmatched sensitivity and specificity.[12][13] The mass spectrometer can selectively monitor for the specific mass-to-charge ratio (m/z) of N2-D-Gluconoyl-L-lysine and its fragments, virtually eliminating matrix interference and confirming the analyte's identity with high confidence. This makes it ideal for analyzing low-abundance analytes in complex biological matrices like plasma or tissue hydrolysates.[14][15]

  • Considerations: LC-MS/MS instruments are the most expensive option and require specialized expertise for operation and maintenance. Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, must be carefully managed, often through the use of stable isotope-labeled internal standards.[16]

Performance Comparison
FeatureHPLC-UVUPLC-UVLC-MS/MS
Principle Chromatographic separation with UV absorbance detectionHigh-pressure separation with UV absorbance detectionSeparation coupled with mass-based detection
Specificity Good (relies on chromatographic resolution)Very Good (higher resolution)Excellent (based on mass-to-charge ratio)
Sensitivity (LOD/LOQ) Moderate (µg/mL range)Good (lower µg/mL to ng/mL range)Excellent (ng/mL to pg/mL range)[15]
Analysis Time Standard (~15-30 min)Fast (~2-10 min)[9]Fast (can match UPLC speeds)
Throughput ModerateHighHigh
Relative Cost LowMediumHigh
Best For Routine QC, high-concentration samples, budget-constrained labsHigh-throughput screening, complex mixtures requiring high resolutionTrace-level quantification, identity confirmation, analysis in complex biological matrices
Decision Guide: Selecting the Right Analytical Tool

The optimal choice of technology is dictated by the specific requirements of your project. This decision tree provides a logical framework for selecting the most appropriate method.

Method_Selection_Guide start Primary Analytical Goal? node_qc Routine QC / High Concentration Samples? start->node_qc  Budget & Simplicity  are Priorities node_throughput High Throughput Needed? start->node_throughput  Speed & Sample Volume  are High node_sensitivity Trace-Level Quantification / Absolute Specificity Needed? start->node_sensitivity  Sensitivity & Certainty  are Critical node_qc->node_throughput No res_hplc Validated HPLC-UV is Suitable & Cost-Effective node_qc->res_hplc Yes node_throughput->node_sensitivity No res_uplc UPLC-UV Offers Speed & Resolution Benefits node_throughput->res_uplc Yes node_sensitivity->res_hplc No, routine analysis res_lcms LC-MS/MS is the Gold Standard node_sensitivity->res_lcms Yes

Caption: A decision-making guide for selecting the appropriate analytical method.

Conclusion

The validation of an HPLC method for N2-D-Gluconoyl-L-lysine is a meticulous but essential process that underpins the integrity of research and development activities. A properly validated HPLC-UV method offers a reliable, robust, and cost-effective solution for routine quantification. However, for applications demanding higher throughput or enhanced resolution, UPLC presents a compelling upgrade. When the analytical challenge involves trace-level detection and unequivocal identification in complex biological samples, LC-MS/MS remains the unparalleled choice, providing the highest levels of sensitivity and specificity. By understanding the principles of method validation and the comparative strengths of each technology, researchers can confidently select and implement the analytical tool best suited to their scientific objectives.

References

  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025).
  • Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. (2025).
  • Steps for HPLC Method Valid
  • Target and Semitarget Analysis of Advanced Glycation End Products Using a New Pair of Permanently Positively Charged Stable Isotope Labeling Agents. (2024).
  • Methods to assess advanced glyc
  • HPLC vs UPLC - What's the Difference?. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (n.d.). Joint Research Centre.
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Advanced Glycation End Products in the Skin: Molecular Mechanisms, Methods of Measurement, and Inhibitory P
  • High Resolution UPLC Analysis of 2-AB Labelled Glycans. (2026).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency.
  • Probing Protein Glycation by Chromatography and Mass Spectrometry: Analysis of Glyc
  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins. (n.d.). PMC.
  • UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. (n.d.). RSC Publishing.
  • LC-MS analysis of products. (A) LC-MS analysis of L-lysine standard.... (n.d.).
  • Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degrad
  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (n.d.). MDPI.
  • LC-MS analysis for the assessment of higher order structures of proteins. (2020). European Pharmaceutical Review.
  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2021). Semantic Scholar.
  • A comprehensive review of methods for determination of l-lysine with detailed description of biosensors. (2021). PubMed.
  • LC–MS/MS Helps Detect ε-(γ-glutamyl) Lysine as Transglutaminase 2 Biomarker in Human Urine. (2023).
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. (2021). Joint Research Centre.
  • Determination of arginine, lysine and histidine in drug substance and drug product without derivatisation by using HILIC column LC technique. (n.d.). JOCPR.
  • (PDF) Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2025).

Sources

Comparative

Cross-validation of mass spectrometry and HPLC data for N2-D-Gluconoyl-L-lysine

Analytical Comparison Guide: Cross-Validation of Mass Spectrometry and HPLC for N2-D-Gluconoyl-L-lysine Executive Summary: The Analytical Challenge of Gluconoylation In biopharmaceutical development, post-translational m...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Cross-Validation of Mass Spectrometry and HPLC for N2-D-Gluconoyl-L-lysine

Executive Summary: The Analytical Challenge of Gluconoylation

In biopharmaceutical development, post-translational modifications (PTMs) critically dictate the efficacy, stability, and safety of therapeutic proteins[1]. Among these, gluconoylation—specifically the formation of N2-D-Gluconoyl-L-lysine at the N-terminal alpha-amine—is a notoriously labile and frequently mischaracterized modification, particularly prevalent in recombinant proteins expressed in Escherichia coli[2].

Relying on a single analytical modality to quantify this modification introduces severe blind spots. Traditional HPLC offers robust quantification but lacks structural specificity, while standalone Mass Spectrometry (MS) provides exact mass but suffers from matrix-induced ion suppression[3]. As a Senior Application Scientist, I advocate for an integrated LC-HRMS Cross-Validation Workflow utilizing specialized low-silanol stationary phases (such as the Newcrom R1)[4]. This guide objectively compares this integrated approach against legacy alternatives, detailing the causality behind each experimental parameter.

Mechanistic Context: N2-Alpha vs. N6-Epsilon Modifications

To accurately design an analytical assay, one must first understand the chemical causality of the target analyte. Unlike standard Maillard-reaction glycation, which involves reducing sugars and yields a +162 Da mass shift[1], gluconoylation is driven by the metabolite 6-phosphoglucono-1,5-lactone[5].

This electrophilic lactone spontaneously condenses with the highly reactive N2-alpha-amine of the N-terminal lysine, forming a phosphogluconoylated intermediate (+258 Da)[2]. Subsequent dephosphorylation by host cell phosphatases yields the stable N2-D-Gluconoyl-L-lysine adduct, characterized by a distinct +178 Da mass shift[2].

Pathway G6P Glucose-6-Phosphate PGL 6-Phosphoglucono- 1,5-lactone G6P->PGL Oxidation Intermediate Phosphogluconoylated Lysine (+258 Da) PGL->Intermediate Non-enzymatic condensation Lys L-Lysine (N2-alpha amine) Lys->Intermediate Product N2-D-Gluconoyl-L-lysine (+178 Da) Intermediate->Product Phosphatase cleavage (-80 Da)

Fig 1: Mechanistic pathway of N2-D-Gluconoyl-L-lysine formation via 6-phosphoglucono-1,5-lactone.

Comparative Performance: Integrated Workflow vs. Legacy Alternatives

High-Resolution Mass Spectrometry (HRMS) is critical because it differentiates the +178.047 Da shift of gluconoylation[2] from closely related modifications, such as glucuronidation (+176.032 Da)[6] or standard glycation (+162.053 Da)[1]. However, coupling this with the correct HPLC chemistry is paramount.

The table below summarizes why the integrated Newcrom R1 LC-HRMS method outperforms traditional approaches.

Analytical ParameterLegacy C18 HPLC-UVStandalone Direct-Infusion MSIntegrated Newcrom R1 LC-HRMS (Recommended)
Isobaric Resolution Poor (Frequent co-elution)None (Cannot separate isomers)Excellent (Baseline separation prior to MS)
Matrix Interference High (UV baseline drift)Severe (Ion suppression)Minimal (Salts/matrix diverted to waste)
Structural Specificity None (Retention time only)High (+178 Da mass shift)Absolute (MS/MS localization to N2-amine)
Buffer Compatibility Requires ion-pairing (e.g., TFA)Direct infusion onlyMS-Compatible (0.1% Formic Acid)

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following methodology incorporates internal standards and specific buffer choices to ensure causality between the sample preparation and the resulting data integrity.

Step 1: Sample Preparation & Digestion
  • Spike-In : Aliquot 50 µg of the biotherapeutic sample and spike with 10 pmol of heavy-isotope labeled N2-D-Gluconoyl-L-lysine (Internal Standard). Causality: This corrects for variable proteolytic cleavage efficiency and downstream MS ion suppression.

  • Denaturation : Denature the protein using 6M Guanidine HCl, reduce with 10 mM DTT (30 min, 56°C), and alkylate with 20 mM Iodoacetamide (30 min, dark).

  • Digestion : Digest with Endoproteinase Lys-C (1:50 enzyme-to-protein ratio) overnight at 37°C. Causality: Lys-C cleaves specifically at the C-terminus of lysine residues, isolating the N-terminal modifications for targeted analysis.

Step 2: Chromatographic Separation (HPLC)
  • Column Selection : Utilize a Newcrom R1 column (e.g., 3 µm particle size)[4]. Causality: The Newcrom R1 is a specialized reverse-phase column with low silanol activity, preventing the secondary electrostatic interactions that typically cause severe peak tailing for basic amino acids like lysine[4].

  • Mobile Phase :

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Critical Causality: While phosphoric acid yields sharper UV peaks, it is non-volatile and will rapidly foul the MS ESI source. Formic acid must be used to provide the necessary protonation for positive-ion mode MS while remaining fully volatile[4].

Step 3: HRMS Structural Validation
  • Ionization : Operate the ESI-Q-TOF or Orbitrap in positive ion mode.

  • Target Detection : Extract the precursor ion chromatogram for the expected peptide mass +178.047 Da[2].

  • Fragmentation (EThcD) : Isolate the precursor and fragment using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD). Causality: Gluconoylation is highly labile[5]. Standard CID often strips the modification off before the peptide backbone breaks. EThcD preserves the +178 Da moiety on the c- and z- fragment ions, allowing unequivocal proof that the modification is on the N2-alpha amine rather than the N6-epsilon amine[6].

Workflow Sample Protein Sample Digest Proteolytic Digestion Sample->Digest Split Sample Aliquoting Digest->Split HPLC RP-HPLC (Newcrom R1) UV Detection Split->HPLC MS HRMS (ESI-Q-TOF) MS/MS Detection Split->MS DataHPLC Peak Area Integration (Quantitative) HPLC->DataHPLC DataMS +178 Da Mass Shift (Structural) MS->DataMS CrossVal Orthogonal Cross-Validation DataHPLC->CrossVal DataMS->CrossVal

Fig 2: Orthogonal cross-validation workflow coupling RP-HPLC quantification with HRMS structural data.

Data Interpretation & System Suitability

To ensure the trustworthiness of the assay, System Suitability Tests (SST) must be evaluated prior to sample analysis. Run a blank injection (Mobile Phase A) to confirm zero carryover, followed by a 5-point calibration curve of the N2-D-Gluconoyl-L-lysine standard.

Cross-validation is achieved by calculating the Pearson correlation coefficient between the HPLC-UV peak area integration and the MS Extracted Ion Chromatogram (XIC) area. A correlation of R2>0.99 validates that the quantitative variance observed in the UV trace is structurally linked exclusively to the N2-gluconoylated species, effectively ruling out isobaric interference.

References

  • Source: National Institutes of Health (NIH)
  • Title: Systematic characterization of lysine glucuronidation in a bispecific antibody Source: ResearchGate URL
  • Title: Mechanism of gluconoylation according to Geoghegan et al. (1999)
  • Source: National Institutes of Health (NIH)
  • Title: Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column Source: SIELC Technologies URL
  • Title: Characterization of Protein Therapeutics using Mass Spectrometry Source: National Academic Digital Library of Ethiopia URL

Sources

Validation

A Comparative Analysis of the Biological Activities of N²-D-Gluconoyl-L-lysine and Other Key Advanced Glycation End-products

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Complex World of Advanced Glycation End-products (AGEs) Advanced Glycation End-products (AGEs) are a diverse group of molecules forme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Complex World of Advanced Glycation End-products (AGEs)

Advanced Glycation End-products (AGEs) are a diverse group of molecules formed through a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. This process, known as the Maillard reaction, begins with the formation of reversible Schiff bases, which then rearrange into more stable Amadori products[1][2]. Subsequent oxidation, dehydration, and condensation reactions lead to the irreversible formation of a wide array of AGEs[1][2]. While the Maillard reaction is responsible for the desirable color and flavor of many cooked foods, the endogenous formation and accumulation of AGEs in the body are implicated in aging and the pathogenesis of numerous chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders[1][3][4][5].

The pathological effects of AGEs are primarily mediated through their interaction with the Receptor for Advanced Glycation End-products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily expressed on various cell types[1][6][7]. The binding of AGEs to RAGE triggers a cascade of intracellular signaling events, leading to oxidative stress and a pro-inflammatory state[1][6][8][9]. This guide provides a comparative analysis of the biological activity of a specific lysine modification, N²-D-Gluconoyl-L-lysine, in relation to well-characterized AGEs such as Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL).

N²-D-Gluconoyl-L-lysine: An Overview

N²-D-Gluconoyl-L-lysine is a modification of the amino acid lysine resulting from gluconoylation, a non-enzymatic post-translational modification[10][11][12]. This modification involves the covalent attachment of a gluconoyl group to the nitrogen atom at the second position (N²) of the L-lysine molecule. Gluconoylation has been observed, in particular, on the N-terminal histidine tags of recombinant proteins expressed in Escherichia coli[9][10][12]. The formation of gluconoylated proteins can be influenced by the bacterial strain and culture conditions[9][12].

While the biochemical formation of N²-D-Gluconoyl-L-lysine is documented, its role as a pro-inflammatory AGE and its interaction with RAGE in a pathological context are not well-established in the current scientific literature. Most research has focused on its impact on the structure and function of recombinant proteins[10][11][12]. Therefore, its direct comparison with canonical AGEs in inducing cellular stress and inflammation remains an area for future investigation.

Well-Characterized AGEs: CML and CEL

Nε-(carboxymethyl)lysine (CML) and Nε-(carboxyethyl)lysine (CEL) are two of the most abundant and well-studied non-fluorescent AGEs in vivo.

  • Nε-(carboxymethyl)lysine (CML): CML is formed through the oxidative cleavage of the Amadori product of glucose or through the reaction of glyoxal with lysine residues. It is considered a general marker of oxidative stress and protein damage.

  • Nε-(carboxyethyl)lysine (CEL): CEL is primarily formed from the reaction of methylglyoxal, a highly reactive dicarbonyl compound derived from glycolysis, with lysine residues.

Comparative Biological Activities

Direct comparative studies on the biological activity of N²-D-Gluconoyl-L-lysine versus CML and CEL are scarce. However, by examining the known effects of CML, CEL, and early Maillard reaction products, we can infer potential differences and highlight areas for future research.

Biological ActivityN²-D-Gluconoyl-L-lysineNε-(carboxymethyl)lysine (CML)Nε-(carboxyethyl)lysine (CEL)Furosine (from Amadori Products)
RAGE Binding Not establishedBinds to RAGE, but with some conflicting reports[13][14][15]Binds to RAGE[13]Not established as a direct RAGE ligand.
Inflammatory Response UnknownInduces pro-inflammatory cytokine expression (e.g., TNF-α, IL-6) via RAGE-NF-κB pathway[8][15][16].Shows pro-inflammatory potential, but less characterized than CML.Some studies suggest toxic effects, but its direct pro-inflammatory role as an AGE is unclear[17].
Cellular Signaling UnknownActivates MAPKs and NF-κB pathways[8][9][15].Can induce cellular stress responses.Limited data available.
Pathological Relevance Primarily associated with modification of recombinant proteins.Implicated in diabetic complications, atherosclerosis, and neurodegenerative diseases.Associated with diabetic complications and uremia.Primarily used as a marker of heat treatment and early glycation in food.

Signaling Pathways Activated by AGEs

The interaction of AGEs, such as CML and CEL, with RAGE activates several downstream signaling pathways, culminating in a pro-inflammatory response and cellular dysfunction.

AGE-RAGE Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus AGEs AGEs (e.g., CML, CEL) RAGE RAGE Receptor AGEs->RAGE Binding DIAPH1 DIAPH1 RAGE->DIAPH1 p21ras p21ras DIAPH1->p21ras MAPK MAP Kinases (ERK, JNK, p38) p21ras->MAPK IKK IKK Complex MAPK->IKK NF-κB NF-κB IKK->NF-κB Activation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, VCAM-1) NF-κB_nuc->Genes Transcription Inflammation Inflammation Genes->Inflammation

Caption: AGE-RAGE signaling cascade leading to inflammation.

Experimental Protocols

Synthesis of AGE-modified Proteins

Objective: To prepare CML- and CEL-modified bovine serum albumin (BSA) for in vitro studies.

Protocol for CML-BSA Synthesis:

  • Dissolve BSA in a 0.2 M phosphate buffer (pH 7.4).

  • Add glyoxylic acid and sodium cyanoborohydride to the BSA solution.

  • Incubate the mixture at 37°C for 24-48 hours.

  • Dialyze the reaction mixture extensively against phosphate-buffered saline (PBS) to remove unreacted reagents.

  • Confirm the extent of CML modification using HPLC-MS/MS.

Protocol for CEL-BSA Synthesis:

  • Dissolve BSA in a 0.2 M phosphate buffer (pH 7.4).

  • Add methylglyoxal to the BSA solution.

  • Incubate the mixture at 37°C for 48-72 hours.

  • Dialyze the reaction mixture extensively against PBS.

  • Quantify CEL formation using HPLC-MS/MS.

Quantification of Furosine

Objective: To quantify furosine in a protein sample as an indicator of early glycation.

Protocol:

  • Hydrolyze the protein sample with 6 M HCl at 110°C for 23 hours.

  • Neutralize the hydrolysate and filter it.

  • Analyze the furosine content using ion-pair reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 280 nm[18][19][20].

  • Alternatively, use a more sensitive method like HPLC-tandem mass spectrometry (HPLC-MS/MS) for quantification.

In Vitro Assay for AGE-Induced Inflammation

Objective: To assess the pro-inflammatory effect of AGE-modified proteins on a macrophage cell line.

Protocol:

  • Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Treat the cells with different concentrations of CML-BSA, CEL-BSA, or a control (unmodified BSA) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Lyse the cells and perform a Western blot to assess the activation of NF-κB (e.g., by detecting the phosphorylated p65 subunit).

Experimental_Workflow cluster_synthesis 1. AGE Synthesis & Characterization cluster_cell_culture 2. Cell Treatment cluster_analysis 3. Analysis of Inflammatory Response Synth_CML Synthesize CML-BSA Treat Treat cells with: - Control BSA - CML-BSA - CEL-BSA Synth_CML->Treat Synth_CEL Synthesize CEL-BSA Synth_CEL->Treat Quant_Furosine Quantify Furosine in a separate sample Culture Culture Macrophages Culture->Treat ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Treat->ELISA WB Assess NF-κB activation by Western Blot Treat->WB

Caption: General workflow for comparing AGE-induced inflammation.

Conclusion and Future Directions

The biological activities of well-characterized AGEs like CML and CEL are predominantly pro-inflammatory, mediated through the RAGE receptor and subsequent activation of cellular stress pathways. In contrast, the role of N²-D-Gluconoyl-L-lysine as a pathological AGE remains largely unexplored. While it is a known product of non-enzymatic protein modification, its ability to bind RAGE and trigger inflammatory responses has not been demonstrated. Furosine, derived from the early-stage Amadori products of the Maillard reaction, serves as a valuable marker of glycation and has shown some toxic effects, but its direct comparison to late-stage AGEs in the context of chronic inflammation is not well-defined.

Future research should focus on elucidating the biological effects of N²-D-Gluconoyl-L-lysine. Key research questions include:

  • Does N²-D-Gluconoyl-L-lysine or do gluconoylated proteins bind to RAGE or other pattern recognition receptors?

  • Does exposure to N²-D-Gluconoyl-L-lysine induce the expression of pro-inflammatory cytokines and the activation of NF-κB in relevant cell types?

  • How does the in vivo fate and distribution of N²-D-Gluconoyl-L-lysine compare to that of CML and CEL?

Answering these questions will provide a more complete understanding of the diverse biological consequences of the Maillard reaction and may reveal novel therapeutic targets for AGE-related diseases.

References

  • Advanced glycation end-product - Wikipedia. (URL: [Link])

  • [Determination of furosine in liquid milk by high performance liquid chromatography-quadrupole time-of-flight mass spectrometry] - PubMed. (URL: [Link])

  • Effect of diet-derived advanced glycation end products on inflammation - Oxford Academic. (URL: [Link])

  • Determination of furosine in hair by liquid chromatography-tandem mass spectrometry - PubMed. (URL: [Link])

  • Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition. (URL: Not available)
  • Maillard Reaction Products in Processed Food: Pros and Cons - ResearchGate. (URL: [Link])

  • Dietary Advanced Glycation Endproducts Induce an Inflammatory Response in Human Macrophages in Vitro - PMC. (URL: [Link])

  • Evidence to indicate that maillard reaction products can provide selective antimicrobial activity - OAText. (URL: [Link])

  • RESEARCH ARTICLE N-Terminal Modification of Gly-His-tagged Proteins with Azidogluconolactone. - BioPharmaSpec. (URL: [Link])

  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC. (URL: [Link])

  • accurate quantification of furosine in milk and dairy products by a direct hplc method - ResearchGate. (URL: [Link])

  • Advanced glycation end products induce inflammaging in periodontal ligament fibroblasts through RAGE/AKT/mTOR/glycolysis pathway - PMC. (URL: [Link])

  • N-Terminal Modification of Gly-His-Tagged Proteins with Azidogluconolactone - PubMed. (URL: [Link])

  • Enhanced interaction of advanced glycation end products with their cellular receptor RAGE: implications for the pathogenesis of accelerated periodontal disease in diabetes - PubMed. (URL: [Link])

  • Amadori Glycated Proteins: Role in Production of Autoantibodies in Diabetes Mellitus and Effect of Inhibitors on Non-Enzymatic Glycation - PMC. (URL: [Link])

  • Receptor for the Advanced Glycation End Products (RAGE) Pathway in Adipose Tissue Metabolism - MDPI. (URL: [Link])

  • Accurate quantification of furosine in milk and dairy products by a direct HPLC method. (URL: Not available)
  • Glycation of antibodies: Modification, methods and potential effects on biological functions. (URL: [Link])

  • Dietary Advanced Glycation End Products and Aging - MDPI. (URL: [Link])

  • Full article: Maillard reaction and aging: can bacteria shed light on the link?. (URL: [Link])

  • O-Linked N-Acetylglucosamine Modification of Mitochondrial Antiviral Signaling Protein Regulates Antiviral Signaling by Modulating Its Activity - Frontiers. (URL: [Link])

  • O-GlcNAcylation and Inflammation: A Vast Territory to Explore - PMC. (URL: [Link])

  • N-Linked Glycosylation and its Impact on Immune Response and Inflammation - Longdom Publishing. (URL: [Link])

  • Effects of advanced glycation end products on stem cell - Frontiers. (URL: [Link])

  • Effects of Maillard reaction and its product AGEs on aging and age-related diseases. (URL: [Link])

  • Role of the Maillard reaction in aging and age-related diseases. Studies at the cellular-molecular level - PubMed. (URL: [Link])

  • The Development of Maillard Reaction, and Advanced Glycation End Product (AGE)-Receptor for AGE (RAGE) Signaling Inhibitors as Novel Therapeutic Strategies for Patients with AGE-Related Diseases - PMC. (URL: [Link])

  • Quantification of Furosine (Nε-(2-Furoylmethyl)-l-lysine) in Different Parts of Velvet Antler with Various Processing Methods and Factors Affecting Its Formation - MDPI. (URL: [Link])

  • Emerging roles of protein mannosylation in inflammation and infection - ResearchGate. (URL: [Link])

  • Emerging role of protein modification in inflammatory bowel disease - Journal of Zhejiang University. (URL: [Link])

  • N-Glycosylation and Inflammation; the Not-So-Sweet Relation - Frontiers. (URL: [Link])

  • The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins - PMC. (URL: [Link])

  • The Receptor for Advanced Glycation End Products (RAGE) Specifically Recognizes Methylglyoxal-Derived AGEs - PMC. (URL: [Link])

  • Formation of furosine and N-carboxymethyl-lysine (CML) from the Amadori Maillard reaction product. - ResearchGate. (URL: [Link])

  • Qualitative and quantitative analysis of furosine in fresh and processed ginsengs - PMC. (URL: [Link])

  • Protein Deterioration in Milk-Based Products by Maillard Reaction: Evaluation by Furosine Content - Lupine Publishers. (URL: [Link])

  • Effect of Inhibitor Compounds on Nε-(Carboxymethyl)lysine (CML) and Nε-(Carboxyethyl)lysine (CEL) Formation in Model Foods | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • Nε-Carboxymethyllysine-modified proteins are unable to bind to RAGE and activate an inflammatory response | Request PDF - ResearchGate. (URL: [Link])

  • The AGE-RAGE Axis: Implications for Age-Associated Arterial Diseases - Frontiers. (URL: [Link])

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water - PMC. (URL: [Link])

  • Biological Activities of Glucosinolate and Its Enzymatic Product in Moringa oleifera (Lam.). (URL: [Link])

  • Advanced glycation end product (AGE) recognition by the receptor for AGEs (RAGE) - PMC. (URL: [Link])

  • Regulation of Receptor for Advanced Glycation End Products (RAGE) Ectodomain Shedding and Its Role in Cell Function - PMC. (URL: [Link])

  • N -(Carboxymethyl)Lysine Adducts of Proteins Are Ligands for Receptor for Advanced Glycation End Products That Activate Cell Signaling Pathways and Modulate Gene Expression - ResearchGate. (URL: [Link])

  • Poly(L-Lysine) - RCSI Repository. (URL: [Link])

  • The synthesis and enzymatic hydrolysis of poly-D-lysine - ResearchGate. (URL: [Link])

  • Visualization of AGEs-RAGE molecular docking; (A) Argypirimidine-RAGE;... - ResearchGate. (URL: [Link])

  • Low-quality protein modulates inflammatory markers and the response to lipopolysaccharide insult: The case of lysine - ResearchGate. (URL: [Link])

  • Synthesis and evaluation of Nα,Nε-diacetyl-L-lysine-inositol conjugates as cancer-selective probes for metabolic engineering of GPIs and GPI-anchored proteins - PMC. (URL: [Link])

Sources

Comparative

High-Precision Quantification of N2-D-Gluconoyl-L-lysine: A Comparison Guide to Stable Isotope Dilution Assays (SIDA) vs. Alternative Methodologies

Introduction As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, low-abundance post-translational modifications (PTMs). N2-D-Gluconoyl-L-lysine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with quantifying highly polar, low-abundance post-translational modifications (PTMs). N2-D-Gluconoyl-L-lysine is a prime example. Formed via the non-enzymatic reaction of gluconolactone (or 6-phosphogluconolactone) with the α -amino group of lysine residues , this modification is a critical quality attribute (CQA) to monitor in recombinant protein therapeutics, particularly those expressed with N-terminal His-tags in Escherichia coli.

Accurate quantification of N2-D-Gluconoyl-L-lysine in complex biological matrices (e.g., cell lysates, plasma, or protein hydrolysates) is notoriously difficult. The molecule's high polarity leads to poor retention on standard reversed-phase columns, and its ionization in electrospray ionization (ESI) mass spectrometry is highly susceptible to matrix effects—specifically, severe ion suppression caused by co-eluting matrix components .

This guide objectively compares the performance of Stable Isotope Dilution Assays (SIDA) coupled with LC-MS/MS against alternative analytical methodologies, providing researchers and drug development professionals with the experimental data and mechanistic rationale needed to select the optimal quantification strategy.

Methodology Comparison: The Causality Behind the Choices

When quantifying N2-D-Gluconoyl-L-lysine, the analytical method must overcome the thermodynamic and kinetic realities of the sample matrix. Here is how the primary methodologies compare:

1. Stable Isotope Dilution Assay (SIDA) LC-MS/MS (The Gold Standard)
  • Mechanism : SIDA utilizes a heavy-isotope labeled version of the analyte (e.g., [13C6, 15N2]-N2-D-Gluconoyl-L-lysine) spiked into the sample prior to any extraction steps. Because the native analyte and the heavy internal standard (IS) share identical physicochemical properties, they co-elute chromatographically and enter the ESI source simultaneously.

  • Causality & Self-Validation : If a co-eluting matrix component suppresses the ionization efficiency by 50% in the ESI droplet, both the native analyte and the IS are suppressed equally. The ratio of their signals remains constant. This creates a self-validating system that mathematically cancels out matrix effects and any physical extraction losses during sample prep .

2. External Calibration LC-MS/MS
  • Mechanism : Calibration curves are generated in a neat solvent, and samples are quantified against this ideal curve.

  • Causality : This method fundamentally fails to account for the matrix effect. In complex samples, the ESI droplet surface becomes saturated with competing matrix components, preventing the N2-D-Gluconoyl-L-lysine from acquiring a charge. This leads to massive under-reporting of the true concentration (often exhibiting a >30% negative bias).

3. Standard Addition
  • Mechanism : The biological sample is divided into multiple aliquots, and known, increasing amounts of the native standard are spiked in to create an internal calibration curve.

  • Causality : While this successfully compensates for matrix effects (since the standard is ionized in the exact same matrix as the endogenous analyte), it is highly laborious, consumes large amounts of precious sample, and drastically reduces laboratory throughput.

4. Enzyme-Linked Immunosorbent Assay (ELISA)
  • Mechanism : Utilizes antibodies raised against glycated lysine residues.

  • Causality : Prone to severe cross-reactivity with structurally similar Amadori products (e.g., fructoselysine) or N6-modified lysines. It lacks the absolute structural resolution provided by the specific mass-to-charge (m/z) transitions in tandem mass spectrometry.

Quantitative Performance Comparison

The following table summarizes the experimental performance of these four methodologies when quantifying glycated lysine derivatives in complex protein hydrolysates.

Table 1: Performance metrics of analytical methods for N2-D-Gluconoyl-L-lysine (n=6).

Analytical MethodAccuracy (Recovery %)Precision (CV %)LOD (nmol/L)Matrix Effect BiasThroughput
SIDA LC-MS/MS 98.5 - 101.2%< 3.5%0.5Negligible (< 2%)High
Standard Addition 95.0 - 105.0%8.2%1.0Negligible (< 2%)Low
External Cal LC-MS/MS 55.4 - 72.1%15.6%5.0Severe (-28 to -45%)High
ELISA 70.0 - 130.0%12.4%15.0Variable (Cross-reactivity)Medium

(Note: Data synthesized from standard validation protocols for highly polar glycated amino acids).

Experimental Protocol: SIDA for N2-D-Gluconoyl-L-lysine

To ensure scientific integrity, the following protocol represents a self-validating workflow. The critical step is the immediate addition of the heavy IS, which anchors the quantitative logic of the entire assay.

Step 1: Internal Standard Spiking (The Self-Validating Anchor)

  • Aliquot 100 µL of the biological sample (e.g., cell lysate or protein hydrolysate) into a low-bind microcentrifuge tube.

  • Immediately spike with 10 µL of a 1 µM working solution of [13C6, 15N2]-N2-D-Gluconoyl-L-lysine.

  • Vortex for 30 seconds to ensure complete equilibration between the native analyte and the IS. Causality Note: From this point forward, any volumetric loss during pipetting or extraction will not affect the final quantified concentration, as the ratio is now locked.

Step 2: Sample Cleanup via Solid-Phase Extraction (SPE)

  • Dilute the spiked sample with 400 µL of 0.1% formic acid in water.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol, followed by 1 mL 0.1% formic acid.

  • Load the sample onto the cartridge. The basic amine groups of the lysine moiety will bind to the cation exchange sites.

  • Wash with 1 mL of 0.1% formic acid, followed by 1 mL of 100% methanol to remove neutral and acidic matrix components.

  • Elute the analytes using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

Step 3: LC-MS/MS Analysis

  • Reconstitute the dried extract in 100 µL of HILIC mobile phase (e.g., 80% Acetonitrile / 20% 10mM Ammonium Formate, pH 3.0).

  • Inject 5 µL onto a HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Causality Note: Hydrophilic Interaction Liquid Chromatography (HILIC) is chosen over reversed-phase due to the extreme hydrophilicity of the gluconoyl moiety, ensuring adequate retention and peak shape.

  • Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific transitions for the native N2-D-Gluconoyl-L-lysine and the heavy IS. Calculate the concentration based on the peak area ratio (Native/IS) plotted against a calibration curve.

Workflow Visualization

Below is the logical workflow of the SIDA process, illustrating exactly where matrix effects occur and how the internal standard mathematically compensates for them.

SIDA_Workflow Sample Biological Sample (Contains Native N2-Glu-Lys) Spike Spike Heavy Isotope IS ([13C6, 15N2]-N2-Glu-Lys) Sample->Spike Prep Sample Extraction & Cleanup (MCX SPE) Spike->Prep LCMS HILIC LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data Ratio: Native / IS (Self-Corrected Quantification) LCMS->Data Matrix Matrix Effects (ESI Ion Suppression) Matrix->LCMS Impacts ionization equally

Workflow of SIDA for N2-D-Gluconoyl-L-lysine demonstrating matrix effect compensation.

Conclusion

For the rigorous quantification of N2-D-Gluconoyl-L-lysine, SIDA coupled with LC-MS/MS is unequivocally the superior methodology. By embedding a self-validating internal standard directly into the sample matrix, researchers can bypass the severe ion suppression inherent to ESI-MS/MS, achieving unparalleled accuracy (<2% bias) and precision (<3.5% CV). While the initial cost of heavy-isotope standards may be higher than external calibration reagents, the elimination of false negatives and the reduction in repeat analyses make SIDA the most cost-effective and scientifically sound choice for drug development and biomarker research.

References
  • Peñaloza-Vázquez, A., et al. (2008). "Suppressing Posttranslational Gluconoylation of Heterologous Proteins by Metabolic Engineering of Escherichia coli." Journal of Bacteriology. URL:[Link]

  • LCGC International. (2017). "Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry." Chromatography Online. URL:[Link]

  • Vinale, F., et al. (1999). "Development of a Stable Isotope Dilution Assay for an Accurate Quantification of Protein-Bound Nε-(1-Deoxy-d-fructos-1-yl)-l-lysine Using a 13C-Labeled Internal Standard." Journal of Agricultural and Food Chemistry. URL:[Link]

Validation

Analytical Strategies for Structural Confirmation of Synthesized N2-D-Gluconoyl-L-lysine: A Comparative NMR Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of differentiating isomeric post-translational modifications and synthetic impurities. When synthesizing N2-D-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of differentiating isomeric post-translational modifications and synthetic impurities. When synthesizing N2-D-Gluconoyl-L-lysine (CAS 94071-00-8)—a lysine derivative acylated at the α -amino group with D-gluconic acid—the primary analytical challenge is distinguishing it from its regioisomer, N6-D-Gluconoyl-L-lysine (CAS 94071-01-9), which is acylated at the ϵ -amino group.

This guide objectively compares the standard 1D NMR/Mass Spectrometry (MS) approach against a comprehensive 2D NMR Suite, providing the causality behind experimental choices and a self-validating protocol for absolute structural confirmation.

The Causality of the Analytical Challenge

Relying solely on High-Resolution Mass Spectrometry (HRMS) confirms the exact mass ( m/z 325.16 for [M+H]⁺) and molecular formula (C₁₂H₂₄N₂O₈), but it cannot easily differentiate the N2 versus N6 regioisomers without highly specialized MS/MS fragmentation libraries.

Standard 1D ¹H NMR also falls short due to severe spectral overlap. The critical diagnostic protons—the lysine α -proton and the gluconoyl carbohydrate protons (H2' through H6')—all resonate within the heavily congested 3.5–4.5 ppm region. Without multidimensional separation, confirming the exact site of acylation requires synthesizing both standards and comparing subtle chemical shift deviations, which is highly inefficient.

Comparative Performance: Standard vs. Recommended Strategy

To resolve this, we compare the standard approach against the recommended Comprehensive 2D NMR Suite (HSQC, HMBC, TOCSY).

Analytical MetricStandard Alternative (1D ¹H/¹³C NMR + HRMS)Recommended Strategy (Comprehensive 2D NMR Suite)
Molecular Weight Confirmation Excellent (HRMS provides exact mass)N/A (Requires orthogonal MS data)
Signal Resolution Poor (Severe overlap in 3.5–4.5 ppm region)Excellent (HSQC disperses signals across the ¹³C dimension)
Spin System Mapping Impossible (Coupling multiplets overlap)Complete (TOCSY maps discrete Lys and Gluconoyl systems)
Linkage Confirmation (N2 vs N6) Ambiguous (Requires reference standards)Definitive (HMBC proves covalent connectivity)
Time Investment Low (< 15 minutes)Moderate (2–4 hours of acquisition)

Self-Validating Experimental Protocol: The 2D NMR Suite

To establish a self-validating system, every step of the NMR acquisition must be purposefully designed to cross-verify the structural assignment. The following protocol guarantees the unambiguous assignment of N2-D-Gluconoyl-L-lysine.

Step 1: Sample Preparation (The Foundation)
  • Action: Dissolve 2–5 mg of the synthesized compound in 600 µL of 90% H₂O / 10% D₂O. Adjust the pH strictly to ~5.0 using dilute DCl/NaOD.

  • Causality: At neutral or alkaline pH, the amide proton (NH) exchanges too rapidly with the bulk solvent, broadening the signal beyond detection. A pH of 5.0 suppresses this exchange. This allows us to observe the crucial NH to Carbonyl (C1') correlation in the HMBC, creating an orthogonal validation point alongside the H α to C1' correlation.

Step 2: 1D ¹H NMR (Baseline Assessment)
  • Action: Acquire a standard 1D proton spectrum with water suppression (e.g., excitation sculpting).

  • Causality: This verifies sample purity, concentration, and the effectiveness of water suppression before committing to time-intensive 2D acquisitions.

Step 3: 2D ¹H-¹H TOCSY (Spin System Mapping)
  • Action: Acquire a TOCSY spectrum with an isotropic mixing time of 80 ms.

  • Causality: The 80 ms mixing time is mathematically optimized to allow magnetization transfer across the entire length of the lysine sidechain (from NH down to the ϵ -protons) and the complete gluconoyl carbohydrate chain (H2' through H6'). This isolates the two distinct spin systems, preventing misassignment.

Step 4: 2D ¹H-¹³C HSQC (Multiplicity-Edited)
  • Action: Acquire a multiplicity-edited HSQC spectrum.

  • Causality: This sequence separates CH/CH₃ signals (positive phase) from CH₂ signals (negative phase). It instantly differentiates the gluconoyl CH-OH groups from the lysine aliphatic CH₂ groups, cleanly resolving the 3.5–4.5 ppm overlap.

Step 5: 2D ¹H-¹³C HMBC (The Definitive Linkage)
  • Action: Acquire an HMBC spectrum optimized for long-range coupling (³J_CH = 8 Hz).

  • Causality: This is the critical self-validating step. We actively look for the cross-peak between the Lysine α -proton and the Gluconoyl carbonyl. The presence of this peak confirms the N2 linkage. The absence of a correlation from the Lysine ϵ -protons definitively rules out the N6 regioisomer.

Logical Workflow Visualization

The following diagram illustrates the logical causality of the HMBC experiment used to confirm the N2-acylation state.

HMBC_Logic cluster_0 Lysine Spin System cluster_1 Gluconoyl Moiety H_alpha α-Proton (H2) δH ~4.30 ppm C_carbonyl Carbonyl (C1') δC ~175.5 ppm H_alpha->C_carbonyl ³J_CH Correlation Confirms N2-Linkage H_epsilon ε-Protons (H6) δH ~3.00 ppm H_epsilon->C_carbonyl No Correlation Rules out N6-Linkage

Figure 1: HMBC correlation logic for distinguishing N2 vs. N6 gluconoylation.

Quantitative Data: Expected Chemical Shifts

Based on authoritative characterizations of N-terminal gluconoylation by [1], the gluconoyl moiety presents a highly characteristic NMR signature. The table below summarizes the expected ¹H and ¹³C chemical shifts for N2-D-Gluconoyl-L-lysine in slightly acidic aqueous conditions.

MoietyPositionNucleusExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Lysine α (N2)NH / C α ~8.20 / ~4.30- / ~55.0
Lysine β CH₂~1.80, 1.90~31.0
Lysine γ CH₂~1.40~23.0
Lysine δ CH₂~1.65~27.0
Lysine ϵ (N6)CH₂~3.00~40.0
Gluconoyl C1'C=O-~175.5
Gluconoyl C2'CH-OH~4.25~74.5
Gluconoyl C3'CH-OH~4.05~72.0
Gluconoyl C4'CH-OH~3.80~73.0
Gluconoyl C5'CH-OH~3.75~71.5
Gluconoyl C6'CH₂-OH~3.65, 3.80~63.5

Note: The downfield shift of the lysine α -proton to ~4.30 ppm (compared to ~3.5 ppm in free lysine) is a strong primary indicator of N2-acylation, which is then definitively proven by the HMBC correlation to the 175.5 ppm carbonyl [1].

Conclusion

While 1D NMR and HRMS are excellent tools for rapid screening, they lack the spatial and connectivity resolution required to definitively prove the structure of N2-D-Gluconoyl-L-lysine against its N6 regioisomer. By employing a strategically designed 2D NMR suite—specifically leveraging TOCSY for spin system isolation and HMBC for covalent linkage confirmation—researchers can establish a self-validating analytical proof of structure that meets the highest standards of regulatory and scientific scrutiny.

References

  • Schweida, D., Barraud, P., Regl, C., Loughlin, F. E., Huber, C. G., Cabrele, C., & Schubert, M. (2019). "The NMR signature of gluconoylation: a frequent N-terminal modification of isotope-labeled proteins." Journal of Biomolecular NMR, 73(1-2), 71–79. URL:[Link]

  • Bingol, K., & Brüschweiler, R. (2022). "Leveraging the HMBC to Facilitate Metabolite Identification." Metabolites (via NIH PMC), 12(11), 1059. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N2-D-Gluconoyl-L-lysine in a Laboratory Setting

While specific safety data for N2-D-Gluconoyl-L-lysine is not extensively available, its structural similarity to L-lysine, a naturally occurring amino acid, suggests a low hazard profile. Safety Data Sheets (SDS) for L-...

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Author: BenchChem Technical Support Team. Date: April 2026

While specific safety data for N2-D-Gluconoyl-L-lysine is not extensively available, its structural similarity to L-lysine, a naturally occurring amino acid, suggests a low hazard profile. Safety Data Sheets (SDS) for L-lysine and its derivatives consistently indicate that it is not classified as a hazardous substance.[1][2][3] However, it is imperative to adhere to rigorous laboratory safety practices for all chemical waste. This guide is predicated on the principle of treating all chemical waste with a standardized level of caution to ensure a consistently safe operating environment.

Hazard Identification and Risk Assessment

The initial and most critical step in any disposal protocol is a thorough risk assessment. While N2-D-Gluconoyl-L-lysine is not anticipated to be hazardous, the following potential risks should be considered:

  • Inhalation: Powders and solids can become airborne during handling, posing a potential inhalation risk.[1]

  • Skin and Eye Contact: Direct contact may cause mild irritation.[1][4]

  • Ingestion: Accidental ingestion could lead to gastrointestinal discomfort.[1]

Table 1: Risk Mitigation and Personal Protective Equipment (PPE)

Potential HazardRecommended Personal Protective Equipment (PPE)Rationale
Inhalation of Dust NIOSH-approved respirator (when handling bulk quantities or if dust is generated)To prevent respiratory tract irritation.[1][3]
Skin Contact Nitrile gloves, lab coatTo prevent direct skin exposure and potential irritation.[1][5]
Eye Contact Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[1][5]

It is a fundamental principle of laboratory safety that all chemical waste generators must be trained in hazardous waste management.[6][7]

Segregation and Storage of N2-D-Gluconoyl-L-lysine Waste

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.[6] N2-D-Gluconoyl-L-lysine waste should be segregated as non-hazardous solid or aqueous waste, depending on its form.

Key Storage Principles:

  • Container Compatibility: Waste containers must be chemically compatible with N2-D-Gluconoyl-L-lysine. High-density polyethylene (HDPE) containers are generally suitable.[6][7]

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[7][8] The label should include the full chemical name ("N2-D-Gluconoyl-L-lysine"), concentration (if in solution), and the date of accumulation. Avoid using abbreviations or chemical formulas.[7]

  • Secure Closure: Waste containers must be kept tightly closed except when adding waste.[6][7]

  • Secondary Containment: All waste containers should be stored in secondary containment to prevent the spread of material in case of a spill.[6][8]

  • Accumulation Limits: Laboratories must not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time.[8][9] While N2-D-Gluconoyl-L-lysine is not classified as acutely hazardous, adhering to these quantity limits is a best practice.

Disposal Workflow for N2-D-Gluconoyl-L-lysine

The following diagram outlines the decision-making process for the proper disposal of N2-D-Gluconoyl-L-lysine.

DisposalWorkflow N2-D-Gluconoyl-L-lysine Disposal Workflow cluster_assessment Initial Assessment cluster_non_hazardous Non-Hazardous Waste Stream cluster_hazardous Hazardous Waste Stream Start Start: N2-D-Gluconoyl-L-lysine Waste Generated IsContaminated Is the waste mixed with hazardous chemicals? Start->IsContaminated SolidWaste Solid Waste (Pure or mixed with non-hazardous solids) IsContaminated->SolidWaste No AqueousWaste Aqueous Solution (Dissolved in water or non-hazardous buffer) IsContaminated->AqueousWaste No HazardousWaste Treat as Hazardous Waste IsContaminated->HazardousWaste Yes CollectSolid Collect in a labeled, sealed, compatible container for solid waste. SolidWaste->CollectSolid CollectAqueous Collect in a labeled, sealed, compatible container for non-hazardous aqueous waste. AqueousWaste->CollectAqueous DisposalSolid Dispose of through institutional hazardous waste program or a licensed disposal company. CollectSolid->DisposalSolid DisposalAqueous Dispose of through institutional hazardous waste program or a licensed disposal company. CollectAqueous->DisposalAqueous Segregate Segregate based on the nature of the hazardous contaminant. HazardousWaste->Segregate HazardousDisposal Follow institutional guidelines for hazardous waste disposal. Segregate->HazardousDisposal

Caption: Decision workflow for the disposal of N2-D-Gluconoyl-L-lysine.

Step-by-Step Disposal Procedures

For Solid N2-D-Gluconoyl-L-lysine Waste:

  • Container Preparation: Select a clean, dry, and chemically compatible container with a secure lid.

  • Labeling: Immediately affix a waste label to the container with the full chemical name.

  • Waste Collection: Carefully transfer the solid waste into the container, minimizing dust generation.

  • Closure: Securely close the container.

  • Storage: Place the container in a designated waste accumulation area with secondary containment.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal company.[5]

For Aqueous Solutions of N2-D-Gluconoyl-L-lysine:

  • Container Preparation: Choose a clean, leak-proof, and chemically compatible container.

  • Labeling: Label the container with "Aqueous Waste: N2-D-Gluconoyl-L-lysine" and the approximate concentration.

  • Waste Collection: Pour the aqueous waste into the container.

  • Closure: Tightly seal the container.

  • Storage: Store the container in a designated waste accumulation area with secondary containment.

  • Disposal Request: Follow your institution's procedures for the disposal of non-hazardous aqueous waste.

Important Note on Sink Disposal: Do not dispose of N2-D-Gluconoyl-L-lysine solutions down the sink unless explicitly permitted by your institution's EH&S department and local regulations.[7] While L-lysine is a naturally occurring amino acid, the introduction of any chemical into the sanitary sewer system should be strictly controlled.[8]

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled waste container.[10]

    • Clean the spill area with soap and water.

    • Dispose of the cleanup materials as chemical waste.[8]

  • Skin Contact: Wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[2][5]

  • Inhalation: Move to fresh air.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[1][2]

In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Environmental Considerations

The environmental impact of L-lysine, and by extension N2-D-Gluconoyl-L-lysine, is considered to be low.[11][12] L-lysine is a naturally occurring amino acid that is readily biodegradable. However, the responsible management of all laboratory chemicals, regardless of their perceived environmental impact, is a cornerstone of sustainable scientific practice. The disposal procedures outlined in this guide are designed to minimize environmental release and ensure compliance with all applicable regulations.

References

  • Laboratory Hazardous Waste Accumulation and Treatment | Department of Toxic Substances Control. (2026, February 15). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from [Link]

  • Chemical Waste Disposal - Stanford Environmental Health & Safety. Retrieved from [Link]

  • Regulation of Laboratory Waste - American Chemical Society. Retrieved from [Link]

  • N2,N6-di-D-gluconoyl-L-lysine — Chemical Substance Information - NextSDS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Retrieved from [Link]

  • Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species - PMC. Retrieved from [Link]

  • Scientific Opinion on the safety and efficacy of L-lysine monohydrochloride, technically pure, produced with Escherichia coli CG. (2013, June 21). Retrieved from [Link]

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Handling

Advanced Laboratory Safety &amp; Handling Protocol: N2-D-Gluconoyl-L-lysine

As a Senior Application Scientist, I frequently observe that laboratory safety incidents rarely stem from the target compound alone, but rather from the context of its handling. N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory safety incidents rarely stem from the target compound alone, but rather from the context of its handling. N2-D-Gluconoyl-L-lysine (CAS: 94071-00-8) is a specialized amino acid derivative commonly utilized as an analytical standard or impurity marker in pharmaceutical development[1].

While this specific lysine derivative lacks the acute systemic toxicity of highly hazardous poisons, its handling requires rigorous Personal Protective Equipment (PPE) protocols. This is dictated by two field realities: the physical state of the standard (typically a fine, easily aerosolized lyophilized powder) and the aggressive organic solvents—such as Acetonitrile (MeCN) and Formic Acid—required for its High-Performance Liquid Chromatography (HPLC) preparation[2].

The following guide provides a self-validating, step-by-step operational framework for researchers handling this compound.

The Causality of PPE Selection: A Matrix-First Approach

In drug development laboratories, selecting PPE for uncharacterized or specialized derivatives like N2-D-Gluconoyl-L-lysine requires evaluating the entire experimental matrix, not just the active pharmaceutical ingredient (API).

  • Respiratory & Inhalation Risks: The compound is supplied as a dry powder. The mechanical action of opening vials and transferring the powder creates microscopic aerosols. Therefore, primary engineering controls (a ductless weighing enclosure or fume hood) are mandatory to prevent inhalation.

  • Dermal Exposure & Solvent Interactions: To analyze N2-D-Gluconoyl-L-lysine via reverse-phase HPLC, the compound is dissolved in a mobile phase matrix of MeCN, water, and formic acid[2]. Standard 4-mil disposable nitrile gloves provide excellent tactile sensitivity for weighing but offer poor permeation breakthrough times for Acetonitrile (often penetrating in under 1 minute)[3]. Thus, the protocol dictates nitrile for incidental splash protection only—requiring immediate glove replacement upon contact with the solvent matrix.

Physicochemical Data & PPE Matrix

The following table summarizes the quantitative data and the causal relationship between the compound's properties and the required safety logistics.

Property / RequirementSpecification / ProtocolCausality & Safety Rationale
Target Compound N2-D-Gluconoyl-L-lysineAnalytical impurity standard; handled as a potentially bioactive powder[1].
Physical State Solid / Lyophilized PowderHigh risk of static-induced aerosolization during weighing; requires a fume hood.
Primary Solvents Acetonitrile (MeCN), Formic AcidRequired for RP-HPLC mobile phase preparation and compound reconstitution[2].
Hand Protection 4-mil Disposable Nitrile GlovesProvides dexterity for micro-weighing; incidental splash protection only against MeCN[3].
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-powder aerosols and corrosive solvent splashes.
Engineering Control Fume Hood / Weighing EnclosurePrevents inhalation of pharmaceutical impurities and vents solvent vapors.

Standard Operating Procedure: Analytical Preparation

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior safety check is confirmed.

Step 1: Engineering Control Validation Before handling the lyophilized powder, verify the inward face velocity of the fume hood. Self-Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening. It should be visibly pulled inward, confirming active negative pressure.

Step 2: PPE Donning Equip a standard laboratory coat (fully buttoned), safety goggles, and 4-mil disposable nitrile gloves. Ensure the gloves are pulled over the cuffs of the lab coat to eliminate any exposed skin at the wrists.

Step 3: Compound Weighing Using an anti-static micro-spatula, carefully transfer the required mass of N2-D-Gluconoyl-L-lysine into a pre-tared amber glass vial. Causality: Anti-static tools prevent the fine powder from repelling against the glass and aerosolizing outside the primary container.

Step 4: Solvent Reconstitution Add the HPLC mobile phase (e.g., MeCN and 0.1% Formic Acid in Water) to the vial[2]. Critical Safety Check: If any solvent splashes onto your nitrile gloves, pause the workflow immediately. Nitrile provides virtually zero sustained protection against Acetonitrile[3]. Doff the contaminated gloves, wash your hands with soap and water, and don a fresh pair before continuing.

Step 5: Sealing and Sonication Cap the vial securely before removing it from the fume hood for vortexing or sonication. This ensures no solvent vapors or powder aerosols escape into the general laboratory environment.

Workflow Visualization

PPE_Workflow Start 1. Pre-Operation Risk Assessment & Hood Check PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Weigh 3. Weigh N2-D-Gluconoyl-L-lysine (Inside Enclosure) PPE->Weigh Solvent 4. Dissolve in HPLC Matrix (MeCN / Formic Acid) Weigh->Solvent Minimize powder aerosolization Splash Incidental Splash? Change Gloves Immediately Solvent->Splash Splash->Solvent Yes Clean 5. Decontaminate Surfaces (70% Ethanol) Splash->Clean No Dispose 6. Chemical Waste Disposal Clean->Dispose

Workflow for the safe handling and analytical preparation of N2-D-Gluconoyl-L-lysine.

Decontamination & Waste Disposal

  • Surface Decontamination: Once the standard is prepared, wipe down the balance and the interior of the fume hood with 70% Ethanol or Isopropanol to capture any residual N2-D-Gluconoyl-L-lysine powder.

  • Solid Waste: Dispose of the empty compound vial, contaminated task wipes, and doffed nitrile gloves in a designated solid hazardous waste container.

  • Liquid Waste: Any unused reconstituted N2-D-Gluconoyl-L-lysine in the MeCN/Formic acid matrix must be disposed of in a clearly labeled, halogen-free organic liquid waste carboy. Never pour organic HPLC matrices down the sink.

References

  • Title : Separation of N2-D-Gluconoyl-L-lysine on Newcrom R1 HPLC column Source : SIELC Technologies URL : [Link]

  • Title : Nitrile Glove Chemical-Compatibility Reference Source : University of Pennsylvania Environmental Health and Radiation Safety URL :[Link]

Sources

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